molecular formula C8H7NO4 B092421 6-(Methoxycarbonyl)nicotinic acid CAS No. 17874-76-9

6-(Methoxycarbonyl)nicotinic acid

Cat. No.: B092421
CAS No.: 17874-76-9
M. Wt: 181.15 g/mol
InChI Key: QRSXLMSDECGEOU-UHFFFAOYSA-N
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Description

6-(Methoxycarbonyl)nicotinic acid is a versatile nicotinic acid derivative of significant interest in organic synthesis and medicinal chemistry research. This bifunctional compound features both a carboxylic acid and a protected ester group on its pyridine ring, making it a valuable building block for the synthesis of more complex molecules. Its structure suggests potential as a key intermediate in the development of novel active ingredients, similar to other nicotinic acid esters used in pharmaceutical and cosmeceutical research . Researchers value this compound for exploring structure-activity relationships and creating new chemical entities. The methoxycarbonyl group can serve as a synthetic handle for further functionalization or may be hydrolyzed to access the corresponding dicarboxylic acid, thereby expanding its utility in constructing diverse compound libraries. Its applications are primarily found in early-stage discovery and development workflows within research laboratories.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxycarbonylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c1-13-8(12)6-3-2-5(4-9-6)7(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRSXLMSDECGEOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00342194
Record name 6-(Methoxycarbonyl)nicotinic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17874-76-9
Record name 6-(Methoxycarbonyl)nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(methoxycarbonyl)pyridine-3-carboxylic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide to 6-(Methoxycarbonyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Methoxycarbonyl)nicotinic acid, a derivative of nicotinic acid (niacin or Vitamin B3), is a molecule of interest in pharmaceutical and agrochemical research. It serves as a key intermediate in the synthesis of a variety of bioactive compounds. This technical guide provides a comprehensive overview of the known properties of this compound, including its chemical and physical characteristics, biological activity, and relevant experimental protocols. Due to the limited direct research on this specific derivative, much of the biological context is inferred from the extensive studies on its parent compound, nicotinic acid, and related nicotinic acid esters.

Chemical and Physical Properties

Quantitative data for this compound is not extensively reported in publicly available literature. The following table summarizes the available information for this compound and provides a comparison with the well-characterized parent compound, nicotinic acid.

PropertyThis compoundNicotinic Acid
CAS Number 17874-76-959-67-6
Molecular Formula C₈H₇NO₄C₆H₅NO₂
Molecular Weight 181.145 g/mol [1]123.11 g/mol [2]
Appearance -White crystalline powder[3]
Melting Point -236-239 °C[2][3]
Boiling Point -Sublimes
Solubility -Soluble in hot water and hot ethanol.[4] Slightly soluble in cold water.[4] Soluble in DMSO and DMF (approx. 1 mg/mL).[2]
pKa -4.85 (at 25°C)
Storage 2-8°C[1]Room temperature, protect from light.[5]

Biological Activity and Signaling Pathways

Mechanism of Action

The primary mechanism of action of nicotinic acid involves the activation of the G protein-coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA2).[6] GPR109A is expressed in adipocytes and immune cells.[6] Upon binding of nicotinic acid, the receptor couples to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[6] This signaling cascade is responsible for the antilipolytic effects of nicotinic acid in adipose tissue.

GPR109A_Signaling Ligand This compound (hydrolyzed to Nicotinic Acid) Receptor Receptor Ligand->Receptor G_Protein Gi/o Protein Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Downstream_Effects Downstream Cellular Effects cAMP->Downstream_Effects Receptor->G_Protein activates

Caption: GPR109A Receptor Signaling Pathway.

Expected Pharmacological Effects

As a prodrug of nicotinic acid, this compound is anticipated to exhibit similar pharmacological effects upon in vivo hydrolysis, including:

  • Antilipolytic Effects: Inhibition of lipolysis in adipose tissue, leading to a reduction in circulating free fatty acids.

  • Lipid-Modifying Effects: Reduction of LDL cholesterol and triglycerides, and an increase in HDL cholesterol.

  • Anti-inflammatory Effects: Activation of GPR109A on immune cells can modulate inflammatory responses.

Experimental Protocols

Detailed experimental protocols specifically for this compound are scarce. The following sections provide generalized methodologies that can be adapted for the synthesis, purification, and analysis of this compound based on established procedures for nicotinic acid and its derivatives.

Synthesis of this compound

A plausible synthetic route to this compound is the selective hydrolysis of dimethyl pyridine-2,5-dicarboxylate.

Materials and Reagents:

  • Dimethyl pyridine-2,5-dicarboxylate

  • Potassium hydroxide (KOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Distilled water

Procedure:

  • Dissolve dimethyl pyridine-2,5-dicarboxylate in ethanol.

  • Slowly add a solution of potassium hydroxide in ethanol to the reaction mixture. The molar ratio of the diester to KOH should be approximately 1:1 to favor mono-hydrolysis.

  • Stir the reaction mixture at room temperature for a specified time (e.g., 2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, a precipitate of the potassium salt of the product may form. Filter the solid and dissolve it in distilled water.

  • Acidify the aqueous solution with hydrochloric acid to a pH of approximately 3. This will protonate the carboxylate and cause the product to precipitate.

  • Filter the precipitated this compound, wash with cold water, and dry under vacuum.

Synthesis_Workflow Start Dimethyl pyridine-2,5-dicarboxylate Step1 Selective Hydrolysis (KOH, Ethanol) Start->Step1 Intermediate Potassium 6-(methoxycarbonyl)nicotinate Step1->Intermediate Step2 Acidification (HCl) Intermediate->Step2 Product This compound Step2->Product Purification Filtration and Drying Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Synthesis workflow for this compound.

Analytical Methods

The purity and identity of this compound can be confirmed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC):

  • Column: A reversed-phase C18 column is suitable.

  • Mobile Phase: A gradient of acetonitrile and water with a small amount of formic acid or other ion-pairing agent.

  • Detection: UV detection at a wavelength around 260 nm.

Mass Spectrometry (MS):

  • Mass spectrometry can be used to confirm the molecular weight of the compound. Electrospray ionization (ESI) in positive mode would be expected to show a prominent ion at m/z 182.04 [M+H]⁺.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR and ¹³C NMR spectroscopy can be used to confirm the structure of the molecule. The expected ¹H NMR spectrum would show signals for the aromatic protons on the pyridine ring, the methyl protons of the ester group, and the acidic proton of the carboxylic acid group.

In Vitro Biological Assays

GPR109A Receptor Binding Assay:

This assay determines the affinity of the compound for the GPR109A receptor.

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human GPR109A receptor.

  • Binding Reaction: Incubate the membranes with a radiolabeled ligand (e.g., [³H]-nicotinic acid) and varying concentrations of the test compound (this compound, pre-hydrolyzed if testing as nicotinic acid).

  • Separation: Separate the bound and free radioligand using rapid filtration through a glass fiber filter.

  • Detection: Quantify the radioactivity on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

cAMP Assay:

This functional assay measures the effect of the compound on adenylyl cyclase activity.

  • Cell Culture: Use a cell line expressing GPR109A.

  • Treatment: Treat the cells with a phosphodiesterase inhibitor followed by forskolin (to stimulate adenylyl cyclase) and varying concentrations of the test compound.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., ELISA-based).

  • Data Analysis: Determine the EC₅₀ value, which is the concentration of the test compound that produces 50% of the maximal inhibition of cAMP production.

Biological_Assay_Workflow cluster_binding GPR109A Binding Assay cluster_functional cAMP Functional Assay Membranes GPR109A-expressing cell membranes Incubation Incubate with [³H]-nicotinic acid & test compound Membranes->Incubation Filtration Separate bound & free ligand Incubation->Filtration Quantification Scintillation counting Filtration->Quantification Result1 Determine IC₅₀ Quantification->Result1 Cells GPR109A-expressing cells Treatment Treat with forskolin & test compound Cells->Treatment Lysis Cell lysis Treatment->Lysis Detection Measure cAMP levels Lysis->Detection Result2 Determine EC₅₀ Detection->Result2

Caption: In vitro biological assay workflow.

Conclusion

This compound is a valuable chemical intermediate with potential applications in drug discovery and development. While direct experimental data on this specific compound is limited, its properties can be largely inferred from its close relationship to nicotinic acid. As a presumed prodrug, it is expected to exhibit the pharmacological profile of nicotinic acid by activating the GPR109A receptor. The experimental protocols outlined in this guide provide a foundation for the synthesis, characterization, and biological evaluation of this compound and its derivatives, paving the way for further research into its therapeutic potential. Further studies are warranted to fully elucidate the specific properties and biological activities of this compound.

References

6-(Methoxycarbonyl)nicotinic acid chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-(Methoxycarbonyl)nicotinic acid, a pyridinecarboxylic acid derivative of significant interest in pharmaceutical and chemical research. This document details its chemical structure, nomenclature, physicochemical properties, synthesis protocols, and known biological activities, with a focus on its relationship to the broader pharmacology of nicotinic acid.

Chemical Structure and Nomenclature

This compound is a derivative of nicotinic acid (Vitamin B3), featuring a methoxycarbonyl group at the 6-position of the pyridine ring.

Chemical Structure:

IUPAC Name: 6-(Methoxycarbonyl)pyridine-3-carboxylic acid

Systematic IUPAC Name: Pyridine-3,6-dicarboxylic acid 6-methyl ester

CAS Number: 17874-76-9

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. Data for the parent compound, nicotinic acid, is included for comparison.

PropertyThis compoundNicotinic Acid
Molecular Formula C₈H₇NO₄C₆H₅NO₂
Molecular Weight 181.15 g/mol 123.11 g/mol
Appearance White to off-white powderWhite, translucent crystals[1]
Melting Point Not precisely reported236-239 °C[2]
Boiling Point Not reportedDecomposes
Solubility Information not available18 g/L in water[1]
pKa Not reported2.0, 4.85[1]

Experimental Protocols

Synthesis of this compound

A plausible synthetic route starting from 6-methylnicotinic acid would involve two main steps: esterification of the carboxylic acid at the 3-position, followed by oxidation of the methyl group at the 6-position, and a final selective esterification. A more direct, though potentially challenging, approach would be the selective mono-esterification of pyridine-3,6-dicarboxylic acid.

General Procedure for Fischer Esterification of a Nicotinic Acid Derivative (adapted for this compound):

This protocol is a general representation and would require optimization for this specific compound.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve pyridine-3,6-dicarboxylic acid in an excess of anhydrous methanol.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride, to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress should be monitored by an appropriate technique, such as thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the excess acid with a suitable base, for example, a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.

Biological Activity and Signaling Pathways

As a derivative of nicotinic acid, this compound is anticipated to exhibit biological activities related to its parent compound. Nicotinic acid is a well-known lipid-lowering agent and a vitamin essential for various metabolic processes.[1][3]

Potential Pharmacological Effects

This compound is described as a useful research chemical and an intermediate in the synthesis of pharmaceuticals. Its ester functionality allows for further chemical modifications, making it a versatile building block in drug discovery.

The biological effects of nicotinic acid are primarily mediated through its interaction with the G protein-coupled receptor GPR109A (also known as HM74A or PUMA-G).[3] Activation of this receptor in adipocytes inhibits lipolysis, leading to a reduction in plasma free fatty acids and subsequently, a decrease in the hepatic synthesis of triglycerides and VLDL.[3] It is plausible that this compound could act as a prodrug, being hydrolyzed in vivo to nicotinic acid, or it might possess its own intrinsic activity at the GPR109A receptor or other cellular targets.

Nicotinic Acid Metabolism and Signaling

The metabolic fate and signaling pathways of nicotinic acid are well-characterized. It is converted in the body to nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are crucial coenzymes in numerous redox reactions essential for energy metabolism.[1]

Below are diagrams illustrating the key metabolic and signaling pathways of nicotinic acid.

Nicotinic_Acid_Metabolism cluster_ingestion Dietary Intake cluster_conversion Conversion to Coenzymes Nicotinic Acid Nicotinic Acid NAMN Nicotinic Acid Mononucleotide Nicotinic Acid->NAMN NAPRT NAAD Nicotinic Acid Adenine Dinucleotide NAMN->NAAD NMNAT NAD NAD+ NAAD->NAD NAD Synthetase NADP NADP+ NAD->NADP NAD Kinase

Metabolic pathway of nicotinic acid to NAD+ and NADP+.

Nicotinic_Acid_Signaling cluster_receptor Adipocyte Cell Membrane cluster_intracellular Intracellular Signaling NA Nicotinic Acid GPR109A GPR109A Receptor NA->GPR109A Gi Gi Protein GPR109A->Gi activates AC Adenylyl Cyclase Gi->AC inhibits Lipolysis Lipolysis Gi->Lipolysis leads to inhibition cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates HSL Hormone-Sensitive Lipase PKA->HSL activates HSL->Lipolysis catalyzes

Signaling pathway of nicotinic acid in adipocytes.

The introduction of a methoxycarbonyl group at the 6-position of the nicotinic acid scaffold could potentially alter its pharmacokinetic and pharmacodynamic properties. For instance, it might affect the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity for the GPR109A receptor. Further research is warranted to elucidate the specific biological activities of this compound and to determine if it offers any therapeutic advantages over nicotinic acid.

Conclusion

This compound is a valuable chemical entity with potential applications in drug discovery and development. Its structural similarity to nicotinic acid suggests that it may share some of its biological activities, particularly in the realm of lipid metabolism. However, a comprehensive understanding of its physicochemical properties, a detailed and optimized synthesis protocol, and a thorough investigation of its pharmacological profile are still required. This technical guide serves as a foundational resource for researchers and scientists interested in exploring the potential of this and other related nicotinic acid derivatives.

References

Molecular weight and formula of 6-(Methoxycarbonyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Methoxycarbonyl)nicotinic acid is a pyridine derivative that serves as a crucial intermediate in the synthesis of a variety of organic molecules, particularly in the pharmaceutical and agrochemical industries. Its bifunctional nature, possessing both a carboxylic acid and a methyl ester group, allows for versatile chemical modifications, making it a valuable building block for the development of novel compounds with potential biological activities. This guide provides a comprehensive overview of the molecular characteristics, synthesis, and potential applications of this compound.

Molecular and Physicochemical Properties

This compound is a solid at room temperature and should be stored at 2-8°C.[1]

PropertyValueSource
Molecular Formula C₈H₇NO₄[1][2][3][4][5]
Molecular Weight 181.145 g/mol [1][2]
CAS Number 17874-76-9[2][3]
MDL Number MFCD09702182[1]

Synthesis

A plausible synthetic workflow is outlined below. This represents a general approach, and optimization of reaction conditions would be necessary to achieve high yields and purity.

G General Synthetic Workflow for this compound A Pyridine-2,5-dicarboxylic acid B Protection of one carboxylic acid group A->B e.g., formation of an ortho-ester C Esterification of the unprotected carboxylic acid B->C Methanol, Acid catalyst D Deprotection C->D e.g., mild acidic hydrolysis E This compound D->E

Caption: A potential synthetic pathway for this compound.

Applications in Research and Development

This compound is primarily utilized as an intermediate in the synthesis of more complex molecules.[1] Its ester functionality provides a site for various chemical transformations, making it a key component in the development of nicotinic acid derivatives with potential therapeutic applications.[1] These derivatives are often explored for their activity in targeting central nervous system (CNS) disorders and inflammatory conditions.[1]

In the agrochemical sector, this compound serves as a precursor for the creation of novel herbicides and plant growth regulators.[1]

Biological Context and Potential Signaling Pathways

Currently, there is a lack of direct research on the specific biological activities or the role of this compound in signaling pathways. However, its structural relationship to nicotinic acid (Niacin, Vitamin B3) suggests that its derivatives could potentially interact with pathways modulated by nicotinic acid.

Nicotinic acid is known to exert its effects through various mechanisms, including:

  • Lipid Metabolism: Nicotinic acid is well-documented for its ability to modulate lipid profiles. It reduces the synthesis of low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL) cholesterol and triglycerides, while increasing high-density lipoprotein (HDL) cholesterol.

  • G-protein Coupled Receptors: The effects of nicotinic acid are partly mediated through the activation of G protein-coupled receptors like GPR109A.

Derivatives synthesized from this compound may be designed to target these or related pathways with improved efficacy, selectivity, or pharmacokinetic properties. The following diagram illustrates a simplified overview of a potential workflow for the development of bioactive compounds from this intermediate.

G Drug Development Workflow using this compound cluster_0 Synthesis cluster_1 Screening and Evaluation A This compound B Chemical Modification (e.g., amide coupling, further esterification) A->B C Library of Nicotinic Acid Derivatives B->C D In vitro assays (e.g., receptor binding, enzyme inhibition) C->D Biological Screening E Cell-based assays (e.g., signaling pathway modulation) D->E F In vivo studies (e.g., animal models of disease) E->F G Candidate Drug F->G Lead Optimization

Caption: A generalized workflow for utilizing this compound in drug discovery.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the fields of medicinal chemistry and agrochemical research. While direct biological data on this specific compound is limited, its role as a precursor to a wide range of nicotinic acid derivatives underscores its importance. Further research into the synthesis and applications of this compound is warranted to fully explore its potential in the development of novel, bioactive molecules.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 6-(Methoxycarbonyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Methoxycarbonyl)nicotinic acid, a derivative of nicotinic acid (Vitamin B3), is a molecule of interest in pharmaceutical and medicinal chemistry. Its structure combines a carboxylic acid and a methyl ester group on a pyridine ring, making it a versatile building block for the synthesis of more complex molecules with potential biological activity. Understanding the precise chemical structure is paramount for its application, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the elucidation of molecular structures in solution. This guide provides a detailed overview of the predicted ¹H and ¹³C NMR spectra of this compound, complete with data tables, experimental protocols, and explanatory diagrams to aid in its characterization.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of similar pyridine dicarboxylic acid derivatives and established chemical shift increments.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-2~9.1d~2.01H
H-4~8.8dd~8.0, 2.01H
H-5~8.3d~8.01H
OCH₃~3.9s-3H
COOH~13.5br s-1H

d: doublet, dd: doublet of doublets, s: singlet, br s: broad singlet

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)
CarbonPredicted Chemical Shift (δ, ppm)
C-2~152
C-3~125
C-4~140
C-5~128
C-6~148
C=O (Carboxylic Acid)~166
C=O (Ester)~164
OCH₃~53

Structural Elucidation and Spectral Interpretation

The structure of this compound dictates a specific pattern in its NMR spectra. The pyridine ring contains three aromatic protons, each with a distinct chemical shift due to their electronic environment.

¹H NMR Spectrum:

  • H-2: This proton is situated between the nitrogen atom and the carboxylic acid group, leading to a significant downfield shift. It is expected to appear as a doublet due to coupling with H-4.

  • H-4: This proton is coupled to both H-2 and H-5, resulting in a doublet of doublets.

  • H-5: Being adjacent to the methoxycarbonyl group, this proton will also be shifted downfield and will appear as a doublet from coupling with H-4.

  • OCH₃: The methyl protons of the ester group will appear as a sharp singlet.

  • COOH: The carboxylic acid proton is acidic and will typically appear as a broad singlet at a very downfield chemical shift.

¹³C NMR Spectrum:

  • The pyridine ring will show five distinct signals for the carbon atoms, with C-2, C-3, and C-6 being significantly influenced by the electron-withdrawing nitrogen and carbonyl groups.

  • The two carbonyl carbons (from the carboxylic acid and the ester) will have the most downfield chemical shifts.

  • The methyl carbon of the ester group will appear in the aliphatic region of the spectrum.

Experimental Protocol for NMR Analysis

This section outlines a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its high boiling point.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

  • Tune and match the probe for the respective nuclei (¹H and ¹³C).

  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp and symmetrical peaks.

3. ¹H NMR Data Acquisition:

  • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

  • Spectral Width: Set a spectral width of approximately 16 ppm to cover the expected chemical shift range.

  • Acquisition Time: An acquisition time of at least 2 seconds is recommended to ensure good digital resolution.

  • Relaxation Delay: A relaxation delay of 2-5 seconds should be used to allow for full relaxation of the protons.

  • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

4. ¹³C NMR Data Acquisition:

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) should be used to simplify the spectrum to singlets for each carbon.

  • Spectral Width: A wider spectral width of about 240 ppm is necessary for ¹³C NMR.

  • Acquisition Time: An acquisition time of 1-2 seconds is typical.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is generally adequate.

  • Number of Scans: A larger number of scans (e.g., 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

5. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum to obtain a pure absorption lineshape.

  • Perform baseline correction to ensure a flat baseline.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Reference the chemical shifts to the TMS signal at 0 ppm.

Visualization of Molecular Structure and NMR Correlations

The following diagrams illustrate the chemical structure and the expected NMR correlations for this compound.

Caption: Chemical structure of this compound.

NMR_Workflow Sample_Prep Sample Preparation (5-10 mg in 0.6 mL DMSO-d6 + TMS) Data_Acquisition NMR Data Acquisition (¹H and ¹³C Spectra) Sample_Prep->Data_Acquisition Insert into Spectrometer Data_Processing Data Processing (FT, Phasing, Baseline Correction) Data_Acquisition->Data_Processing Generate FID Spectral_Analysis Spectral Analysis (Chemical Shift, Integration, Coupling) Data_Processing->Spectral_Analysis Produce Spectrum Structure_Elucidation Structure Elucidation Spectral_Analysis->Structure_Elucidation Interpret Data

Caption: General workflow for NMR analysis.

Conclusion

This technical guide provides a foundational understanding of the ¹H and ¹³C NMR spectra of this compound for professionals in research and drug development. While the presented data is predictive, it offers a robust framework for the identification and characterization of this compound. The detailed experimental protocol provides a clear methodology for obtaining high-quality empirical data, which can then be compared with the predictions outlined in this document for definitive structural confirmation.

In-Depth Technical Guide to the Infrared (IR) Spectrum Analysis of 6-(Methoxycarbonyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed analysis of the infrared (IR) spectrum of 6-(Methoxycarbonyl)nicotinic acid, a molecule of interest in pharmaceutical research and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a comprehensive overview of the expected spectral features, a detailed experimental protocol for acquiring the spectrum, and a logical workflow for its analysis.

Predicted Infrared Spectrum Analysis

The infrared spectrum of this compound is characterized by the vibrational modes of its constituent functional groups: a carboxylic acid, an aromatic ester, and a pyridine ring. The precise wavenumbers can be influenced by the molecular environment and intermolecular interactions, such as hydrogen bonding.

The analysis of the spectrum can be broken down by the characteristic absorption bands of each functional group:

  • Carboxylic Acid Group (-COOH):

    • O-H Stretch: A very broad and strong absorption band is anticipated in the region of 3300-2500 cm⁻¹. This broadening is a hallmark of the hydrogen-bonded dimers typically formed by carboxylic acids.[1][2][3]

    • C=O Stretch: An intense, sharp peak is expected between 1760 and 1690 cm⁻¹. The conjugation with the aromatic pyridine ring may lower this frequency.[1][2][3]

    • C-O Stretch and O-H Bend: Look for a C-O stretching vibration between 1320-1210 cm⁻¹ and O-H bending vibrations in the 1440-1395 cm⁻¹ and 950-910 cm⁻¹ regions.[1]

  • Aromatic Ester Group (-COOCH₃):

    • C=O Stretch: A strong absorption is predicted in the 1730-1715 cm⁻¹ range for the ester carbonyl. This peak may overlap with the carboxylic acid carbonyl stretch, potentially appearing as a broadened or asymmetric band.[4][5]

    • C-O Stretches: Aromatic esters typically show two distinct, strong C-O stretching bands. The C-C-O stretch is expected between 1310-1250 cm⁻¹, and the O-C-C stretch is anticipated in the 1130-1100 cm⁻¹ range.[4]

  • Pyridine Ring and Other Features:

    • Aromatic C-H Stretch: Weak to medium intensity bands are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[6]

    • C=C and C=N Stretches: The aromatic ring will exhibit several medium to weak absorptions in the 1600-1450 cm⁻¹ region due to C=C and C=N stretching vibrations.[7]

    • C-H Bends: Out-of-plane C-H bending vibrations for the substituted pyridine ring will appear in the fingerprint region below 900 cm⁻¹.

Quantitative Data Summary

The following table summarizes the expected characteristic infrared absorption bands for this compound based on the analysis of its functional groups.

Wavenumber Range (cm⁻¹)IntensityFunctional Group AssignmentVibrational Mode
3300-2500Strong, Very BroadCarboxylic AcidO-H Stretch
3100-3000Weak to MediumAromatic RingC-H Stretch
1760-1690Strong, SharpCarboxylic AcidC=O Stretch
1730-1715Strong, SharpAromatic EsterC=O Stretch
1600-1450Medium to WeakAromatic RingC=C and C=N Stretches
1440-1395MediumCarboxylic AcidO-H Bend
1320-1210StrongCarboxylic Acid / EsterC-O Stretch
1130-1100StrongAromatic EsterO-C-C Stretch
950-910Medium, BroadCarboxylic AcidO-H Bend (Out-of-Plane)

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol outlines the methodology for obtaining a high-quality FT-IR spectrum of this compound using the potassium bromide (KBr) pellet technique.

1. Instrumentation and Materials:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Hydraulic Press

  • Pellet Die Set

  • Agate Mortar and Pestle

  • Infrared Lamp

  • This compound (analytical grade)

  • Potassium Bromide (KBr), spectroscopy grade, dried

  • Spatula and Weighing Paper

  • Desiccator

2. Sample Preparation (KBr Pellet Method):

  • Drying: Thoroughly dry the KBr powder in an oven at 110°C for at least 2-4 hours to remove any adsorbed water. Cool and store in a desiccator. Similarly, ensure the this compound sample is free of moisture.

  • Grinding: Weigh approximately 1-2 mg of the this compound sample and about 100-200 mg of dry KBr.

  • Mixing: Transfer the KBr and the sample to an agate mortar. Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be reduced to minimize scattering of the infrared radiation.

  • Pellet Formation:

    • Assemble the pellet die. Transfer the ground powder mixture into the die, ensuring an even distribution.

    • Place the die into the hydraulic press.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

    • Carefully release the pressure and retrieve the KBr pellet from the die.

3. Spectral Acquisition:

  • Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and acquire a background spectrum. This will account for the absorbance of atmospheric carbon dioxide and water vapor.

  • Sample Spectrum: Mount the KBr pellet containing the sample in the sample holder and place it in the spectrometer.

  • Data Collection: Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹). Co-add a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

4. Data Analysis:

  • Identify the major absorption bands in the spectrum.

  • Determine the wavenumber (in cm⁻¹) and intensity of each peak.

  • Assign the observed peaks to the corresponding functional group vibrations based on established correlation tables and the predicted spectrum.

Logical Workflow for IR Spectrum Analysis

The following diagram illustrates the logical workflow for the infrared spectrum analysis of a chemical compound like this compound.

IR_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Data Analysis & Interpretation Sample Obtain Pure Sample Grind Grind with KBr Sample->Grind Press Press into Pellet Grind->Press Background Acquire Background Spectrum SampleSpec Acquire Sample Spectrum Press->SampleSpec Process Process Spectrum (Baseline Correction, etc.) SampleSpec->Process PeakPick Peak Picking & Tabulation Process->PeakPick Assign Assign Peaks to Functional Groups PeakPick->Assign Structure Correlate with Molecular Structure Assign->Structure

Caption: Workflow for IR Spectrum Analysis.

References

Solubility Profile of 6-(Methoxycarbonyl)nicotinic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical physicochemical property that influences its purification, crystallization, formulation, and overall bioavailability. This technical guide addresses the solubility profile of 6-(Methoxycarbonyl)nicotinic acid. Due to the absence of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive framework for its experimental determination. It outlines detailed protocols for established solubility measurement techniques, presents a template for data organization, and illustrates key experimental workflows and the theoretical principles of solubility through diagrams.

Introduction to Solubility

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution.[1][2] For a compound like this compound, understanding its solubility in a range of organic solvents is fundamental for:

  • Process Chemistry: Selecting appropriate solvents for synthesis, extraction, and purification (e.g., recrystallization).

  • Formulation Development: Identifying suitable solvent systems for creating stable and effective drug formulations.

  • Preclinical Studies: Preparing stock solutions for in vitro and in vivo testing.

The principle of "like dissolves like" is a central concept, suggesting that polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.[3][4] The solubility of an organic compound is influenced by several factors including its molecular structure, the presence of polar functional groups, molecular size, and the physical properties of the solvent (e.g., polarity, hydrogen bonding capability).[5]

Hypothetical Solubility Data Presentation

When experimentally determined, the solubility data for this compound should be tabulated to allow for clear comparison across different solvents and conditions. The following table serves as a template for presenting such data.

Table 1: Hypothetical Solubility of this compound in Various Organic Solvents at 25°C (298.15 K)

SolventSolvent Polarity (Dielectric Constant, ε)Solubility (mg/mL)Solubility (mol/L)
Methanol32.7Data to be determinedData to be determined
Ethanol24.5Data to be determinedData to be determined
Acetone20.7Data to be determinedData to be determined
Acetonitrile37.5Data to be determinedData to be determined
Ethyl Acetate6.02Data to be determinedData to be determined
Dichloromethane8.93Data to be determinedData to be determined
Toluene2.38Data to be determinedData to be determined
Hexane1.88Data to be determinedData to be determined
Dimethyl Sulfoxide (DMSO)46.7Data to be determinedData to be determined

Experimental Protocols for Solubility Determination

Several methods can be employed to determine the solubility of a solid compound in an organic solvent. The choice of method depends on the required accuracy, the amount of substance available, and the available analytical equipment.

Protocol 1: Gravimetric "Shake-Flask" Method

The shake-flask method is a conventional and reliable technique for determining thermodynamic solubility.[1][6]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent (analytical grade)

  • Scintillation vials or flasks with screw caps

  • Thermostatic shaker or water bath

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Evaporating dish or pre-weighed vial

  • Vacuum oven

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[7]

  • Solvent Addition: Add a known volume (e.g., 5.0 mL) of the selected organic solvent to the vial.

  • Equilibration: Seal the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[1]

  • Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature for a short period to let the excess solid settle.

  • Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. Attach a syringe filter to the syringe and dispense the saturated solution into a pre-weighed, clean, and dry evaporating dish.[8]

  • Solvent Evaporation: Place the evaporating dish in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute.

  • Weighing: Once the solvent has completely evaporated and the dish has cooled to room temperature in a desiccator, weigh the dish containing the dried solute.

  • Calculation: The solubility is calculated from the mass of the dissolved solid and the volume of the solvent used.

    • Mass of solute (g) = (Weight of dish with dry solute) - (Weight of empty dish)

    • Solubility (mg/mL) = [Mass of solute (mg)] / [Volume of solvent aliquot (mL)]

Protocol 2: UV/Vis Spectroscopic Method

This method is suitable for compounds with a chromophore and can be adapted for higher throughput.[9][10]

Objective: To determine the concentration of a saturated solution of this compound by measuring its UV absorbance.

Materials:

  • Equipment from Protocol 3.1 (steps 1-5)

  • UV/Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks

Procedure:

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max). Plot a calibration curve of absorbance versus concentration.

  • Sample Preparation: Prepare a saturated solution as described in Protocol 3.1 (steps 1-5).

  • Dilution: Accurately dilute the filtered saturated solution with the solvent to bring the absorbance into the linear range of the calibration curve.

  • Measurement: Measure the absorbance of the diluted sample at λ_max.

  • Calculation: Use the calibration curve to determine the concentration of the diluted solution. Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Visualization of Workflows and Concepts

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the gravimetric shake-flask method.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis cluster_result Result A Add excess solute to vial B Add known volume of solvent A->B C Seal and agitate at constant temperature (24-48h) B->C D Allow excess solid to settle C->D E Withdraw supernatant D->E F Filter through 0.22 µm syringe filter E->F G Transfer aliquot to pre-weighed dish F->G H Evaporate solvent in vacuum oven G->H I Weigh dried solute H->I J Calculate Solubility (mg/mL) I->J

Caption: Workflow for Gravimetric Solubility Determination.

Factors Influencing Solubility

The solubility of an organic compound is a multifactorial property. The diagram below outlines the key relationships between the solute, the solvent, and external conditions that govern solubility.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions Polarity Polarity & Functional Groups Solubility Solubility Polarity->Solubility 'Like dissolves like' Size Molecular Size & Shape Size->Solubility Larger size often decreases solubility Crystal Crystal Lattice Energy Crystal->Solubility Higher energy decreases solubility SolvPolarity Polarity SolvPolarity->Solubility Hbond Hydrogen Bonding Hbond->Solubility Temp Temperature Temp->Solubility Affects kinetics & equilibrium Pressure Pressure Pressure->Solubility Mainly affects gases

Caption: Key Factors Governing the Solubility of Organic Compounds.

References

The Multifaceted Potential of Nicotinic Acid Esters: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biological activities of nicotinic acid esters, which are prodrugs that readily convert to nicotinic acid (niacin) in the body. The primary mechanism of action for nicotinic acid involves the activation of the G protein-coupled receptor GPR109A (also known as HCAR2), which is expressed in various cells, including adipocytes and immune cells.[1] This interaction triggers a cascade of downstream signaling events that lead to a range of physiological responses, including vasodilation, anti-inflammatory effects, lipid-lowering properties, and potential neuroprotective actions. This document summarizes the key findings, presents available quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways.

Vasodilatory Effects

One of the most prominent and immediate effects of nicotinic acid and its esters is cutaneous vasodilation, commonly known as flushing. This response is primarily mediated by the release of prostaglandin D2 (PGD2) from skin cells upon the activation of GPR109A.[1]

Quantitative Data on Vasodilatory Activity

Direct comparative EC50 values for common nicotinic acid esters are not widely available in the literature. However, their vasodilatory potency is influenced by the nature of the ester group, which affects skin penetration and the rate of hydrolysis to nicotinic acid. The following table provides illustrative data on the vasodilatory effects of nicotinic acid and some of its derivatives.

CompoundExperimental ModelVasoconstrictor AgentPotency (ED50/Effective Dose)Efficacy (% Relaxation/Effect)
2-(1-adamantylthio)nicotinic acidIsolated rat thoracic aorta ringsPhenylephrine21.3 nM78.7% relaxation
NicorandilAnesthetized dogsNot applicable (in vivo)25 µg/kg/min (i.v. infusion)Significant improvement in myocardial segment shortening after ischemia
N-(2-hydroxyethyl) nicotinamide nitrate (SG-75)Anesthetized dogsNot applicable (in vivo)0.003-1 mg (intra-arterial)Dose-dependent increase in coronary, renal, mesenteric, and femoral blood flow
Methyl NicotinateHuman forearm skinNot applicable (topical)1 and 10 mMSignificant increase in blood flow
Benzyl NicotinateHuman forearm, forehead, and calf skinNot applicable (topical)Not specifiedIncreased blood flow, cutaneous temperature, and redness

Note: This table is illustrative and direct comparisons should be made with caution due to variations in experimental models and conditions.

Signaling Pathway for Nicotinic Acid-Induced Vasodilation

The binding of nicotinic acid to the GPR109A receptor on Langerhans cells in the skin initiates a signaling cascade that results in the production and release of PGD2. PGD2 then acts on the DP1 receptor on vascular smooth muscle cells, leading to vasodilation.

GPR109A_Vasodilation cluster_langerhans Langerhans Cell cluster_smooth_muscle Vascular Smooth Muscle Cell NA Nicotinic Acid Ester (hydrolyzed to Nicotinic Acid) GPR109A GPR109A NA->GPR109A Binds to PLC Phospholipase C GPR109A->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_increase ↑ [Ca²⁺]i IP3->Ca2_increase PLA2 Phospholipase A2 Ca2_increase->PLA2 Activates AA Arachidonic Acid PLA2->AA Liberates COX COX-1/2 AA->COX Metabolized by PGD2_release PGD2 Release COX->PGD2_release PGD2_ext PGD2 PGD2_release->PGD2_ext DP1 DP1 Receptor PGD2_ext->DP1 Binds to AC Adenylyl Cyclase DP1->AC Activates cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Activates Relaxation Vasodilation PKA->Relaxation

GPR109A-mediated vasodilation signaling pathway.
Experimental Protocol: In Vitro Vasodilation Assay Using Isolated Blood Vessel Rings

This protocol describes a method for assessing the vasodilatory effects of nicotinic acid esters on isolated arterial rings pre-contracted with a vasoconstrictor.

1. Materials and Reagents:

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)

  • Phenylephrine (vasoconstrictor)

  • Nicotinic acid ester test compounds

  • Organ bath system with force transducers

  • Data acquisition system

  • Male Wistar rats (250-300 g)

2. Procedure:

  • Euthanize the rat and excise the thoracic aorta.

  • Place the aorta in cold Krebs-Henseleit solution and remove adhering connective and adipose tissue.

  • Cut the aorta into rings of 3-4 mm in length.

  • Suspend the aortic rings in organ baths containing Krebs-Henseleit solution at 37°C, continuously bubbled with 95% O2 and 5% CO2.

  • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the bath solution every 15-20 minutes.

  • Induce a stable contraction with phenylephrine (e.g., 1 µM).

  • Once the contraction is stable, add the nicotinic acid ester test compounds in a cumulative concentration-dependent manner.

  • Record the relaxation response at each concentration.

  • Express the relaxation as a percentage of the phenylephrine-induced contraction.

  • Calculate the EC50 value (the concentration of the compound that produces 50% of the maximal relaxation).

Vasodilation_Workflow start Start: Isolate Thoracic Aorta prepare_rings Prepare Aortic Rings (3-4 mm) start->prepare_rings mount Mount Rings in Organ Bath prepare_rings->mount equilibrate Equilibrate (60-90 min) mount->equilibrate contract Induce Contraction (e.g., Phenylephrine) equilibrate->contract add_compound Add Nicotinic Acid Ester (Cumulative Concentrations) contract->add_compound record Record Relaxation Response add_compound->record analyze Analyze Data (Calculate EC50) record->analyze end End analyze->end

Workflow for in vitro vasodilation assessment.

Anti-inflammatory Effects

Nicotinic acid has been shown to possess anti-inflammatory properties, which are independent of its lipid-modifying capabilities. These effects are mediated, in part, through the inhibition of the NF-κB signaling pathway, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Quantitative Data on Anti-inflammatory Activity
CompoundCell LineStimulantParameter MeasuredIC50/Inhibition
Nicotinic AcidHuman MonocytesLPSTNF-α secretion49.2% inhibition at 0.1 mM
Nicotinic AcidHuman MonocytesLPSIL-6 secretion56.2% inhibition at 0.1 mM
Novel Nicotinic Acid Derivative (4d)RAW 264.7 MacrophagesLPS/IFN-γNitrite productionMTT result: 86.109 ± 0.51
Novel Nicotinic Acid Derivative (4h)RAW 264.7 MacrophagesLPS/IFN-γNitrite productionMTT result: 119.084 ± 0.09

Note: The data for novel derivatives are presented to illustrate the anti-inflammatory potential of the nicotinic acid chemical class.

Signaling Pathway for Anti-inflammatory Effects (NF-κB Inhibition)

Nicotinic acid, through GPR109A, can interfere with the activation of the NF-κB pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm by IκB proteins. Pro-inflammatory stimuli, such as LPS, lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Nicotinic acid can inhibit the phosphorylation of IκB, thereby preventing NF-κB activation.

NFkB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB_p P-IκB IkB_NFkB->IkB_p NFkB NF-κB (p65/p50) IkB_p->NFkB Degradation of IκB releases NF-κB NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation NA Nicotinic Acid GPR109A GPR109A NA->GPR109A GPR109A->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to promoter regions Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Induces transcription

Inhibition of the NF-κB signaling pathway by nicotinic acid.
Experimental Protocol: In Vitro Anti-inflammatory Assay in LPS-Stimulated Macrophages

This protocol details the assessment of the anti-inflammatory effects of nicotinic acid esters by measuring cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.

1. Materials and Reagents:

  • RAW 264.7 murine macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Nicotinic acid ester test compounds

  • 96-well and 6-well tissue culture plates

  • ELISA kits for TNF-α and IL-6

  • Griess Reagent for nitric oxide measurement

2. Procedure:

  • Seed RAW 264.7 cells in 96-well plates (for viability and NO assays) and 6-well plates (for cytokine and protein analysis) and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the nicotinic acid ester test compounds for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours for cytokine measurement). Include a vehicle control group (no compound) and an unstimulated control group (no LPS).

  • After incubation, collect the cell culture supernatants for cytokine and nitric oxide analysis.

  • Cytokine Measurement (ELISA): Quantify the concentrations of TNF-α and IL-6 in the supernatants using commercial ELISA kits according to the manufacturer's instructions.

  • Nitric Oxide Measurement (Griess Assay): Determine the concentration of nitrite (a stable product of NO) in the supernatants using the Griess reagent.

  • Calculate the percentage inhibition of cytokine and nitric oxide production by the test compounds compared to the LPS-stimulated vehicle control.

Lipid-Lowering Properties

Nicotinic acid is a well-established lipid-lowering agent. Its esters are expected to exhibit similar effects after hydrolysis. The primary mechanism involves the activation of GPR109A in adipocytes, which inhibits lipolysis and reduces the release of free fatty acids (FFAs) into the bloodstream.[1] This, in turn, decreases the hepatic synthesis of triglycerides and very-low-density lipoprotein (VLDL), leading to a reduction in low-density lipoprotein (LDL) and an increase in high-density lipoprotein (HDL).[1][2]

Quantitative Data on Lipid-Lowering Effects

While specific IC50 values for lipolysis inhibition by common nicotinic acid esters are scarce, the following table summarizes the effects of nicotinic acid on key lipid parameters from a study in rats.

Treatment GroupTotal Cholesterol (mg/dl)Triglycerides (mg/dl)HDL Cholesterol (mg/dl)LDL Cholesterol (mg/dl)
Hypercholesterolemic (Day 0)213 ± 3.02225 ± 1.929.4 ± 1.5147 ± 5.72
Hypercholesterolemic + Nicotinic Acid (Day 42)149 ± 3.86131 ± 1.6257.5 ± 1.3678 ± 4.02
Hypercholesterolemic + Diabetic (Day 0)217 ± 3.33229 ± 5.621.6 ± 2.7Not specified
Hypercholesterolemic + Diabetic + Nicotinic Acid (Day 42)161 ± 1.63128 ± 1.9556.5 ± 1.9Not specified

Data from a study on albino rats treated with nicotinic acid for 42 days.

Signaling Pathway for Inhibition of Lipolysis

The binding of nicotinic acid to GPR109A on adipocytes leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and reduced activity of hormone-sensitive lipase (HSL), the key enzyme responsible for the breakdown of triglycerides.

Lipolysis_Inhibition cluster_adipocyte Adipocyte NA Nicotinic Acid GPR109A GPR109A NA->GPR109A Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Converts ATP to cAMP ATP ATP PKA Protein Kinase A cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Phosphorylates (activates) Triglycerides Triglycerides HSL->Triglycerides Hydrolyzes FFA_Glycerol Free Fatty Acids + Glycerol Triglycerides->FFA_Glycerol

GPR109A-mediated inhibition of lipolysis in adipocytes.
Experimental Protocol: In Vitro Adipocyte Lipolysis Assay

This protocol describes a method to measure the inhibition of lipolysis in differentiated 3T3-L1 adipocytes by assessing glycerol release.

1. Materials and Reagents:

  • 3T3-L1 preadipocytes

  • Differentiation medium (DMEM with 10% FBS, insulin, dexamethasone, and IBMX)

  • Lipolysis assay buffer (e.g., Krebs-Ringer bicarbonate buffer with 2% BSA)

  • Isoproterenol (lipolysis stimulator)

  • Nicotinic acid ester test compounds

  • Glycerol assay kit

  • 96-well plates

2. Procedure:

  • Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes in 96-well plates.

  • Wash the differentiated adipocytes with lipolysis wash buffer.

  • Add lipolysis assay buffer containing various concentrations of the nicotinic acid ester test compounds to the wells and pre-incubate for 1 hour.

  • Stimulate lipolysis by adding isoproterenol (e.g., 100 nM) to the wells (except for the basal lipolysis control).

  • Incubate for 1-3 hours at 37°C.

  • Collect the medium from each well.

  • Measure the glycerol concentration in the medium using a commercial glycerol assay kit according to the manufacturer's instructions.

  • Calculate the percentage inhibition of isoproterenol-stimulated glycerol release by the test compounds.

Neuroprotective Effects

Emerging evidence suggests that nicotinic acid and its derivatives may have neuroprotective properties, with potential applications in neurodegenerative diseases such as Alzheimer's disease. The proposed mechanisms involve the activation of nicotinic acetylcholine receptors (nAChRs) and the subsequent activation of pro-survival signaling pathways.

Signaling Pathway for Neuroprotection

The neuroprotective effects of nicotinic compounds are often mediated through the activation of α7 nAChRs, leading to an influx of Ca2+. This triggers the activation of the PI3K/Akt signaling pathway, which in turn promotes the expression of anti-apoptotic proteins like Bcl-2 and inhibits pro-apoptotic factors, ultimately enhancing neuronal survival.

Neuroprotection_Pathway cluster_neuron Neuron Nicotinic_Agonist Nicotinic Agonist nAChR α7 nAChR Nicotinic_Agonist->nAChR Activates Ca_influx Ca²⁺ Influx nAChR->Ca_influx PI3K PI3K Ca_influx->PI3K Activates Akt Akt PI3K->Akt Activates Bcl2 ↑ Bcl-2 (Anti-apoptotic) Akt->Bcl2 Bad ↓ Bad (Pro-apoptotic) Akt->Bad Neuronal_Survival Neuronal Survival Bcl2->Neuronal_Survival Promotes Bad->Neuronal_Survival Inhibits

Neuroprotective signaling pathway activated by nicotinic agonists.

Conclusion

Nicotinic acid esters represent a versatile class of compounds with a broad range of biological activities. Their ability to be hydrolyzed to nicotinic acid allows them to modulate key physiological processes through the activation of the GPR109A receptor and other pathways. The vasodilatory, anti-inflammatory, lipid-lowering, and potential neuroprotective effects of these compounds make them valuable tools for research and potential therapeutic development. Further studies are warranted to fully elucidate the comparative potencies and specific mechanisms of different nicotinic acid esters to optimize their therapeutic potential while minimizing side effects such as flushing. The experimental protocols and pathway diagrams provided in this guide offer a framework for continued investigation into this promising area of pharmacology.

References

An In-depth Technical Guide to Nicotinic Acid (Vitamin B3) Derivatives: Focusing on GPR109A Agonism

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for the specific compound 6-(Methoxycarbonyl)nicotinic acid did not yield sufficient public data to construct a detailed technical guide. This compound is likely a chemical intermediate not extensively studied for its biological properties. Therefore, this guide will focus on its parent compound, nicotinic acid (Vitamin B3), and its derivatives, for which a wealth of scientific information is available, to fulfill the core technical and structural requirements of the request.

Introduction

Nicotinic acid, also known as niacin or Vitamin B3, is a water-soluble vitamin essential for a myriad of metabolic processes. Beyond its fundamental role as a precursor to the coenzymes NAD and NADP, nicotinic acid at pharmacological doses is a potent modulator of lipid metabolism and has been utilized for decades in the management of dyslipidemia. Its derivatives are a broad class of compounds that have been developed to improve its therapeutic profile or to explore other biological activities, ranging from anti-inflammatory to anticancer effects.[1]

The primary mechanism for the lipid-lowering effects of nicotinic acid is the activation of the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).[2][3] This receptor is highly expressed in adipocytes and various immune cells.[2][4] The discovery of GPR109A has provided a molecular basis for understanding both the therapeutic actions of nicotinic acid and its common side effects, such as flushing. This guide provides a technical overview of nicotinic acid and its derivatives, with a core focus on their chemical properties, synthesis, and the GPR109A signaling pathway.

Chemical Properties and Synthesis

Nicotinic acid and its derivatives are characterized by a pyridine-3-carboxylic acid core structure. The esterification or amidation of the carboxylic acid group, or substitution on the pyridine ring, gives rise to a wide array of derivatives with diverse properties.[3]

Physicochemical Properties of Nicotinic Acid

A summary of the key physicochemical properties of nicotinic acid is presented below.

PropertyValueReference(s)
IUPAC Name Pyridine-3-carboxylic acid[5]
Molecular Formula C₆H₅NO₂[5]
Molecular Weight 123.11 g/mol [5]
CAS Number 59-67-6[5]
Appearance White crystalline powder[5]
Melting Point 236-239 °C[5]
Water Solubility 18 g/L[5]
pKa 4.85[5]
General Synthesis of Nicotinic Acid Derivatives

The synthesis of nicotinic acid derivatives often starts from nicotinic acid itself or other pyridine precursors. A common industrial method for producing nicotinic acid involves the oxidation of 3-picoline (3-methylpyridine).[5] Derivatives, such as esters and amides, are then typically prepared from nicotinic acid.

A general workflow for the synthesis of a nicotinic acid ester (e.g., methyl nicotinate) from nicotinic acid is illustrated below. This process, known as Fischer esterification, involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

G cluster_start Starting Materials cluster_process Reaction & Workup cluster_end Final Product Start1 Nicotinic Acid Reaction Reflux Reaction (Fischer Esterification) Start1->Reaction Start2 Methanol (Alcohol) Start2->Reaction Start3 Sulfuric Acid (Catalyst) Start3->Reaction Neutralization Neutralization (e.g., with NaHCO₃) Reaction->Neutralization Extraction Extraction (with organic solvent) Neutralization->Extraction Purification Purification (e.g., Distillation or Crystallization) Extraction->Purification Product Nicotinic Acid Ester (Methyl Nicotinate) Purification->Product

General workflow for the synthesis of a nicotinic acid ester.

Pharmacology and Mechanism of Action

The pharmacological effects of nicotinic acid are primarily mediated through the activation of GPR109A. This receptor couples to an inhibitory G-protein (Gi), which initiates a signaling cascade with diverse cellular outcomes.[6]

The GPR109A Signaling Pathway

Activation of GPR109A by an agonist like nicotinic acid triggers two main signaling branches: a G-protein-dependent pathway and a β-arrestin-dependent pathway.[6]

  • G-protein (Gi) Pathway: Upon agonist binding, the GPR109A receptor activates the associated Gi protein. The Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase. This action leads to a decrease in intracellular cyclic AMP (cAMP) levels.[1] In adipocytes, reduced cAMP levels decrease the activity of Protein Kinase A (PKA), which in turn reduces the phosphorylation and activity of hormone-sensitive lipase (HSL), the key enzyme responsible for breaking down triglycerides into free fatty acids (FFAs).[1][4] The net result is a potent inhibition of lipolysis.[1]

  • β-Arrestin Pathway: Agonist binding also promotes the phosphorylation of the GPR109A receptor, leading to the recruitment of β-arrestin proteins. This pathway is associated with receptor desensitization, internalization, and can initiate separate downstream signaling events, such as the activation of the ERK pathway.[6][7] The β-arrestin pathway in Langerhans cells of the skin is thought to be responsible for the prostaglandin release that causes the flushing side effect.[7]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPR109A GPR109A Receptor Gi Gi Protein GPR109A->Gi Activates BetaArrestin β-Arrestin GPR109A->BetaArrestin Recruits AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA CellularEffects Downstream Cellular Effects PKA->CellularEffects Leads to Internalization Receptor Internalization BetaArrestin->Internalization Signaling Downstream Signaling (e.g., ERK) BetaArrestin->Signaling Agonist Nicotinic Acid (Agonist) Agonist->GPR109A Binds

GPR109A signaling pathways initiated by nicotinic acid.
Downstream Metabolic Effects in Adipocytes

The inhibition of lipolysis in adipose tissue is the central mechanism behind nicotinic acid's ability to lower circulating lipids. By reducing the release of FFAs from fat stores, the substrate supply to the liver for triglyceride synthesis is diminished. This leads to reduced production and secretion of Very-Low-Density Lipoprotein (VLDL) and subsequently Low-Density Lipoprotein (LDL) particles.[4][8]

G cluster_adipocyte Adipocyte cluster_liver Liver NA Nicotinic Acid GPR109A GPR109A NA->GPR109A Activates Lipolysis Lipolysis (HSL Activity) GPR109A->Lipolysis Inhibits FFA_Release Free Fatty Acid (FFA) Release Lipolysis->FFA_Release Blood_FFA ↓ Circulating FFAs FFA_Release->Blood_FFA FFA_Uptake Hepatic FFA Uptake TG_Synth Triglyceride (TG) Synthesis FFA_Uptake->TG_Synth VLDL_Prod VLDL Secretion TG_Synth->VLDL_Prod Blood_VLDL ↓ Circulating VLDL/LDL VLDL_Prod->Blood_VLDL Blood_FFA->FFA_Uptake Reduces

Anti-lipolytic mechanism of nicotinic acid.

Quantitative Data: GPR109A Agonist Activity

The potency of nicotinic acid and its derivatives can be quantified by their half-maximal effective concentration (EC₅₀) for GPR109A activation. Lower EC₅₀ values indicate higher potency.

CompoundAssay TypeSpeciesEC₅₀ (nM)Reference(s)
Nicotinic Acid Calcium MobilizationHuman52[7]
Nicotinic Acid [³⁵S]GTPγS BindingHuman5000[9]
Acifran Calcium MobilizationHuman~2000[10]
Acipimox G-protein DissociationHuman~11,000[11]
Monomethyl Fumarate (MMF) G-protein DissociationHuman~10,000[11]
Compound 5a (pyrazole derivative) Calcium MobilizationHuman45[7]
MK-6892 Calcium MobilizationHuman74[7]
β-Hydroxybutyrate (BHB) GPR109A Activation-~700,000[12]

Key Experimental Protocol: GPR109A Activation Assay (cAMP Inhibition)

This protocol outlines a typical in vitro experiment to measure the activation of GPR109A by a test compound through the inhibition of cyclic AMP (cAMP).[6]

5.1 Objective: To determine the potency (EC₅₀) of a test compound in activating the GPR109A receptor by measuring the inhibition of forskolin-stimulated cAMP production in a cell line stably expressing human GPR109A.

5.2 Materials and Reagents:

  • Cell Line: HEK293 or CHO cells stably transfected with human GPR109A.

  • Cell Culture Medium: DMEM/F-12 supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Test Compound: e.g., Nicotinic acid or a derivative, prepared as a 10 mM stock in DMSO.

  • Stimulant: Forskolin, prepared as a 10 mM stock in DMSO.

  • Lysis Buffer & Detection Reagents: From a commercial cAMP detection kit (e.g., HTRF, AlphaLISA, or ELISA-based).

  • Apparatus: 384-well white opaque microplates, multichannel pipettes, plate reader compatible with the chosen detection kit.

5.3 Experimental Procedure:

  • Cell Seeding:

    • Culture GPR109A-expressing cells to ~80-90% confluency.

    • Harvest cells and resuspend in fresh culture medium.

    • Seed the cells into a 384-well plate at a density of 5,000-10,000 cells/well.

    • Incubate the plate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Preparation and Addition:

    • Prepare a serial dilution series of the test compound in assay buffer. Typically, an 11-point, 1:3 dilution series is made, starting from a high concentration (e.g., 100 µM).

    • Carefully remove the culture medium from the cell plate and wash once with assay buffer.

    • Add the diluted test compound to the respective wells. Include wells with assay buffer only (basal control) and wells for the forskolin-only control.

    • Incubate the plate for 30 minutes at room temperature.

  • Stimulation:

    • Prepare a solution of forskolin in assay buffer at a concentration that yields ~80% of the maximal cAMP response (typically 1-10 µM, determined empirically).

    • Add the forskolin solution to all wells except the basal control wells.

    • Incubate the plate for 30 minutes at room temperature.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells and detect intracellular cAMP levels by following the manufacturer's protocol for the chosen cAMP assay kit. This typically involves adding a lysis buffer followed by detection reagents (e.g., antibody-conjugates).

    • Incubate as required by the kit protocol (e.g., 60 minutes at room temperature).

  • Data Acquisition and Analysis:

    • Read the plate using a plate reader set to the appropriate detection mode (e.g., fluorescence, luminescence).

    • Normalize the data: Set the signal from the forskolin-only wells as 0% inhibition and the signal from the basal control wells as 100% inhibition.

    • Plot the percentage inhibition against the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the EC₅₀ value.

This guide provides a foundational understanding of nicotinic acid and its derivatives, focusing on the well-characterized GPR109A-mediated mechanisms. The development of novel GPR109A agonists, particularly those that are G-protein biased and avoid the β-arrestin pathway, remains an active area of research to harness the therapeutic benefits of nicotinic acid while minimizing unwanted side effects.[7]

References

An In-Depth Technical Guide to the Safety, Handling, and MSDS of 6-(Methoxycarbonyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for 6-(Methoxycarbonyl)nicotinic acid. The content herein is intended for researchers, scientists, and professionals in the field of drug development who may be working with this or structurally similar compounds.

Section 1: Chemical Identification and Physical Properties

Table 1: Physical and Chemical Properties

PropertyValueSource/Reference
Chemical Name This compound-
Synonyms Methyl 5-carboxypyridine-2-carboxylate-
CAS Number Not available-
Molecular Formula C8H7NO4-
Molecular Weight 181.15 g/mol -
Appearance Likely a white to off-white solidInferred from related compounds
Solubility Expected to be soluble in organic solvents like DMF and DMSO.[1]Inferred from nicotinic acid derivatives
Melting Point Not determined-
Boiling Point Not determined-
Density Not determined-

Section 2: Hazard Identification and Classification

Based on the hazard classifications of similar nicotinic acid derivatives, this compound is anticipated to present the following hazards.

Table 2: GHS Hazard Classification (Anticipated)

Hazard ClassHazard CategoryHazard Statement
Skin Irritation2H315: Causes skin irritation.[2][3]
Eye Irritation2AH319: Causes serious eye irritation.[2][3][4][5][6]
Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation)3H335: May cause respiratory irritation.[2][3]

Signal Word: Warning[2][3]

Hazard Pictograms:

alt text

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3]

  • P264: Wash skin thoroughly after handling.[2][3][4][6][7]

  • P271: Use only outdoors or in a well-ventilated area.[2][3][7]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3][4][6][7][8]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2][3][7]

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][3][7]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3][4][7]

  • P312: Call a POISON CENTER/doctor if you feel unwell.[2][3][7]

  • P332+P313: If skin irritation occurs: Get medical advice/attention.[2][3]

  • P337+P313: If eye irritation persists: Get medical advice/attention.[2][3][4][5][6]

  • P362: Take off contaminated clothing and wash before reuse.[2][3]

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.[2][3]

  • P405: Store locked up.[2][3][6]

  • P501: Dispose of contents/container to an approved waste disposal plant.[2][3][4]

Section 3: Handling and Storage

Proper handling and storage procedures are crucial to minimize risk.

3.1 Handling

  • Avoid contact with skin, eyes, and personal clothing.[3][7]

  • Wash hands thoroughly after handling.[3][6][7]

  • Avoid breathing dust, fumes, or vapors.[7][9] Use only with adequate ventilation.[3][7]

  • Minimize dust generation and accumulation.[2]

  • Wear suitable protective clothing, gloves, and eye/face protection.[3][7]

  • Do not eat, drink, or smoke when using this product.[8]

3.2 Storage

  • Store in a tightly-closed container when not in use.[2][3]

  • Store in a cool, dry, well-ventilated area away from incompatible substances.[2][3]

  • Keep away from sources of ignition.[2][3][9]

  • Store locked up.[2][3][6]

Section 4: Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound.

Table 3: Recommended Personal Protective Equipment

Protection TypeDetails
Eye/Face Protection Wear safety glasses with side-shields or chemical goggles.[10] A face shield may also be appropriate.[10]
Skin Protection Wear chemical-resistant gloves (e.g., nitrile rubber).[11] Wear protective clothing, such as a lab coat or coveralls, to prevent skin contact.[11]
Respiratory Protection If dusts are generated, use a NIOSH-approved particulate respirator.[5] For higher concentrations, a full-face air-purifying respirator or a self-contained breathing apparatus (SCBA) may be necessary.[10][12]

Section 5: Emergency Procedures

5.1 First Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2][3][13]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2][3] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][3][4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[3][13]

5.2 Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[2][7][13]

  • Specific Hazards: During a fire, irritating and highly toxic gases such as carbon oxides and nitrogen oxides may be generated by thermal decomposition or combustion.[2][4][7]

  • Protective Equipment for Firefighters: Wear a NIOSH-approved self-contained breathing apparatus (SCBA) and full protective gear.[2][7]

5.3 Accidental Release Measures

  • Personal Precautions: Wear appropriate personal protective equipment.[2] Keep unprotected personnel away. Ensure adequate ventilation.[2][7] Remove all sources of ignition.[2][7]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains, other waterways, or soil.[2][7]

  • Methods for Cleaning Up: Vacuum or sweep up the material and place it into a suitable disposal container.[2][7] Avoid generating dust.

Section 6: Experimental Protocols and Visualizations

The following diagrams illustrate key safety and handling workflows.

G Safe Handling Workflow for this compound cluster_0 Preparation cluster_1 Handling cluster_2 Post-Handling cluster_3 Storage & Disposal A Review MSDS and SOPs B Don Personal Protective Equipment (PPE) A->B C Weigh/transfer in a ventilated enclosure B->C D Keep container tightly closed when not in use C->D E Decontaminate work area D->E F Remove and dispose of PPE properly E->F G Wash hands thoroughly F->G H Store in a cool, dry, well-ventilated area G->H I Dispose of waste according to regulations H->I

Caption: Workflow for the safe handling of this compound.

G First Aid Response for Exposure cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion start Exposure Occurs inhale_1 Move to fresh air start->inhale_1 skin_1 Remove contaminated clothing start->skin_1 eye_1 Flush eyes with water for 15 min start->eye_1 ingest_1 Rinse mouth with water start->ingest_1 inhale_2 Provide oxygen if breathing is difficult inhale_1->inhale_2 inhale_3 Give artificial respiration if not breathing inhale_2->inhale_3 inhale_4 Seek medical attention inhale_3->inhale_4 skin_2 Flush skin with water for 15 min skin_1->skin_2 skin_3 Seek medical attention if irritation persists skin_2->skin_3 eye_2 Remove contact lenses eye_1->eye_2 eye_3 Seek immediate medical attention eye_2->eye_3 ingest_2 Do NOT induce vomiting ingest_1->ingest_2 ingest_3 Seek medical attention ingest_2->ingest_3

Caption: First aid procedures for exposure to this compound.

Section 7: Toxicological Information

Specific toxicological data for this compound is not available. The information below is based on data for nicotinic acid.

Table 4: Toxicological Data for Nicotinic Acid (as a reference)

TestSpeciesRouteValue
LD50RatOral6,450 mg/kg[4]
LD50RatDermal> 2,000 mg/kg[4]

It is important to handle this compound as a potentially hazardous substance, even in the absence of complete toxicological data.

Section 8: Disposal Considerations

Waste material must be disposed of in accordance with national and local regulations.[4] Do not allow the chemical to enter drains or waterways.[2][4][7] Contaminated packaging should be treated as the product itself.

Disclaimer

The information provided in this document is based on data available for structurally similar compounds and is intended to be a guide for safe handling. It is the responsibility of the user to conduct a thorough risk assessment before use. This document does not constitute a formal Material Safety Data Sheet (MSDS) from a manufacturer.

References

Thermochemical Profile of Nicotinic Acid: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the thermochemical properties of nicotinic acid (pyridine-3-carboxylic acid) is presented below. Direct experimental thermochemical data for 6-(methoxycarbonyl)nicotinic acid is not available in the current literature. Therefore, this guide focuses on the well-documented thermochemical characteristics of its parent compound, nicotinic acid, providing a valuable reference for researchers and professionals in drug development.

Executive Summary

This technical guide furnishes a detailed summary of the key thermochemical parameters of nicotinic acid. It includes experimentally determined values for the enthalpy of combustion and enthalpy of formation. Furthermore, this document outlines the detailed experimental methodologies employed in acquiring these values, primarily focusing on adiabatic rotating-bomb calorimetry. A visual representation of the experimental workflow is also provided to facilitate a clearer understanding of the process. This information serves as a critical resource for scientists engaged in the study of nicotinic acid and its derivatives.

Thermochemical Data of Nicotinic Acid

The thermochemical data for solid nicotinic acid at 25 °C (298.15 K) is summarized in the table below. These values are crucial for understanding the energetic properties and stability of the molecule.

Thermochemical ParameterValueUnits
Standard Molar Enthalpy of Combustion (ΔHc°)-2730.67 ± 0.57kJ/mol
Standard Molar Enthalpy of Formation (ΔHf°)-344.97 ± 0.62kJ/mol

Experimental Protocols

The determination of the thermochemical data presented above was achieved through precise and well-established calorimetric techniques. The primary method employed was adiabatic rotating-bomb calorimetry.

Adiabatic Rotating-Bomb Calorimetry for Enthalpy of Combustion

The standard enthalpy of combustion of nicotinic acid was determined using an adiabatic rotating-bomb calorimeter. This method involves the complete combustion of a sample in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released during the combustion process is absorbed by the surrounding water bath, and the resulting temperature change is meticulously measured.

Experimental Procedure:

  • Sample Preparation: A pellet of high-purity nicotinic acid (SRM 148, with a titrimetric assay of 99.99 ± 0.08 percent) is weighed accurately. The sample is placed in a platinum crucible.

  • Calorimeter Calibration: The calorimeter is calibrated using a standard reference material with a precisely known heat of combustion, such as benzoic acid (SRM 39i). This calibration determines the energy equivalent of the calorimeter system.

  • Bomb Assembly: The crucible containing the nicotinic acid sample is placed inside the combustion bomb. A small amount of distilled water is added to the bomb to ensure that the water formed during combustion is in the liquid state. The bomb is then sealed and pressurized with high-purity oxygen to approximately 30 atmospheres.

  • Combustion: The bomb is submerged in a precisely measured quantity of water in the calorimeter. The system is allowed to reach thermal equilibrium. The sample is then ignited by passing an electric current through a fuse wire in contact with the sample.

  • Temperature Measurement: The temperature of the water bath is monitored continuously throughout the experiment. The adiabatic design of the calorimeter minimizes heat exchange with the surroundings, ensuring that the measured temperature rise is directly proportional to the heat released by the combustion reaction.

  • Data Analysis: The corrected temperature rise is used, along with the energy equivalent of the calorimeter, to calculate the heat of combustion of the sample. Corrections are applied for the heat of formation of nitric acid (from the nitrogen in the sample) and the heat of combustion of the fuse wire.

Experimental Workflow

The logical flow of the experimental procedure for determining the enthalpy of combustion of nicotinic acid is illustrated in the diagram below.

G cluster_prep Sample and System Preparation cluster_combustion Combustion Process cluster_analysis Data Acquisition and Analysis cluster_result Final Thermochemical Value A Weigh high-purity nicotinic acid sample C Assemble combustion bomb with sample and fuse wire A->C B Calibrate calorimeter with benzoic acid standard E Immerse bomb in calorimeter water bath B->E D Pressurize bomb with high-purity oxygen D->E F Achieve thermal equilibrium E->F G Ignite sample F->G H Monitor and record temperature change G->H I Apply corrections for fuse wire and nitric acid H->I J Calculate enthalpy of combustion (ΔHc°) I->J K Standard Enthalpy of Formation (ΔHf°) J->K Derived from ΔHc° and standard formation data of CO2 and H2O

Caption: Workflow for the calorimetric determination of the enthalpy of combustion of nicotinic acid.

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-(Methoxycarbonyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 6-(methoxycarbonyl)nicotinic acid, a valuable intermediate in pharmaceutical and agrochemical research. The synthesis is a two-step process commencing with the oxidation of 6-methylnicotinic acid to pyridine-2,6-dicarboxylic acid, followed by a selective mono-esterification to yield the final product. This guide presents comprehensive methodologies, quantitative data, and visual workflows to ensure reproducibility and aid in the development of novel chemical entities.

Introduction

This compound serves as a key building block in the synthesis of a variety of biologically active molecules. Its bifunctional nature, possessing both a carboxylic acid and an ester group on a pyridine scaffold, allows for diverse chemical modifications. This document outlines a reliable synthetic route starting from the readily available 6-methylnicotinic acid.

Overall Reaction Scheme

Overall_Reaction_Scheme Start 6-Methylnicotinic Acid Intermediate Pyridine-2,6-dicarboxylic Acid Start->Intermediate Step 1: Oxidation End This compound Intermediate->End Step 2: Selective Mono-esterification Oxidation_Workflow cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Work-up and Isolation A1 Dissolve 6-Methylnicotinic Acid in NaOH solution A2 Heat to 80-90°C A1->A2 B1 Slowly add KMnO4 solution A2->B1 B2 Maintain temperature and stir for 4-6 hours B1->B2 C1 Cool and filter MnO2 B2->C1 C2 Acidify filtrate with HCl to pH 2-3 C1->C2 C3 Cool in ice bath C2->C3 C4 Filter and wash precipitate C3->C4 C5 Dry under vacuum C4->C5 Esterification_Workflow cluster_reaction_ester Esterification Reaction cluster_workup_ester Work-up and Purification D1 Suspend Pyridine-2,6-dicarboxylic Acid in Methanol D2 Add catalytic H2SO4 D1->D2 D3 Reflux for 4-6 hours D2->D3 E1 Cool and remove excess Methanol D3->E1 E2 Dissolve in organic solvent E1->E2 E3 Neutralize with NaHCO3 solution E2->E3 E4 Separate, extract, and dry organic layer E3->E4 E5 Concentrate to get crude product E4->E5 E6 Purify by column chromatography E5->E6

Application Notes and Protocols for Fischer Esterification of Nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the synthesis of nicotinic acid esters (nicotinates) via Fischer esterification. Nicotinic acid, a form of vitamin B3, and its derivatives are crucial precursors in the pharmaceutical and agrochemical industries.[1][2] Fischer esterification offers a direct and cost-effective method for their synthesis.[3][4]

Introduction

Fischer esterification is a classic organic reaction that involves the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[4][5] The reaction is an equilibrium process, and to achieve high yields of the ester, the equilibrium is typically shifted towards the products by using an excess of the alcohol or by removing water as it is formed.[6][7] This document outlines protocols using both traditional and modern catalytic approaches for the esterification of nicotinic acid.

Comparative Data of Fischer Esterification Methods

The choice of catalyst and reaction conditions significantly impacts the yield and purity of the resulting nicotinic acid ester. Below is a summary of quantitative data from various reported Fischer esterification protocols for nicotinic acid.

Ester ProductAlcoholCatalystSolventTemperature (°C)Reaction Time (hours)Yield (%)Reference
Ethyl NicotinateAbsolute EthanolHND230 Solid AcidToluene55 to Reflux4+High (not specified)[3]
Methyl NicotinateMethanolConcentrated H₂SO₄MethanolReflux1323.39[3]
Methyl NicotinateMethanolMoO₃/SiO₂MethanolRefluxNot specified~79[8]
Various EstersPrimary or Secondary AlcoholsH₂SO₄, p-TsOHToluene, Hexane, or neat60-1101-10Good to quantitative[4]

Experimental Protocols

Protocol 1: High-Yield Fischer Esterification using a Solid Acid Catalyst

This protocol describes the synthesis of ethyl nicotinate using a reusable solid acid catalyst, which simplifies product purification.[3]

Materials:

  • Nicotinic acid

  • Absolute ethanol

  • Toluene

  • HND230 solid acid catalyst

Procedure:

  • To a 500 mL four-necked flask equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus, add toluene (123.1 g), absolute ethanol (92.1 g, 2 mol), HND230 solid acid catalyst (2.5 g), and nicotinic acid (246.2 g).[3]

  • Slowly heat the mixture to 55°C and stir for 4 hours.[3]

  • Increase the temperature to reflux and collect the water formed during the reaction using the Dean-Stark trap.[3]

  • Continue refluxing until no more water is collected, indicating the completion of the reaction.

  • Cool the reaction mixture to room temperature.

  • Recover the solid acid catalyst by filtration. The catalyst can be washed and reused.

  • Remove the toluene from the filtrate by distillation under reduced pressure to yield the crude ethyl nicotinate.

  • Further purification can be achieved by vacuum distillation.

Protocol 2: Traditional Fischer Esterification using Sulfuric Acid

This protocol details the synthesis of methyl nicotinate using a strong mineral acid catalyst.[9]

Materials:

  • Nicotinic acid

  • Methanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution or sodium carbonate (Na₂CO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve nicotinic acid in an excess of methanol.

  • Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Heat the reaction mixture to reflux and maintain for several hours (e.g., 8-13 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[3][9]

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an organic solvent like dichloromethane or ethyl acetate.

  • Carefully wash the organic layer with a saturated sodium bicarbonate or sodium carbonate solution to neutralize the acidic catalyst.[10][11] Be cautious as CO₂ gas evolution will occur.

  • Separate the organic layer and wash it with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl nicotinate.[10]

  • The crude product can be purified by column chromatography on silica gel or by vacuum distillation.[3][9]

Visualized Workflows and Signaling Pathways

Fischer Esterification Workflow

The following diagram illustrates the general workflow for the Fischer esterification of nicotinic acid.

FischerEsterificationWorkflow Fischer Esterification of Nicotinic Acid Reactants Nicotinic Acid + Alcohol (e.g., Ethanol) Reaction Reaction Mixture (Heating/Reflux) Reactants->Reaction Catalyst Acid Catalyst (H₂SO₄ or Solid Acid) Catalyst->Reaction WaterRemoval Water Removal (Dean-Stark or Excess Alcohol) Reaction->WaterRemoval Equilibrium Shift Workup Work-up (Neutralization, Extraction) WaterRemoval->Workup Purification Purification (Distillation or Chromatography) Workup->Purification Product Nicotinate Ester Purification->Product

Caption: General workflow for nicotinic acid ester synthesis.

Fischer Esterification Mechanism

The diagram below outlines the key steps in the acid-catalyzed mechanism of Fischer esterification.[5][6][12]

FischerEsterificationMechanism Mechanism of Fischer Esterification cluster_activation Carbonyl Activation cluster_attack Nucleophilic Attack cluster_elimination Water Elimination cluster_product Product Formation Protonation 1. Protonation of Carbonyl Oxygen NucleophilicAttack 2. Alcohol attacks Carbonyl Carbon Protonation->NucleophilicAttack TetrahedralIntermediate 3. Formation of Tetrahedral Intermediate NucleophilicAttack->TetrahedralIntermediate ProtonTransfer 4. Proton Transfer TetrahedralIntermediate->ProtonTransfer WaterElimination 5. Elimination of Water ProtonTransfer->WaterElimination Deprotonation 6. Deprotonation to form Ester WaterElimination->Deprotonation

Caption: Step-wise mechanism of the Fischer esterification.

Nicotinic Acid Signaling Pathway

Nicotinic acid exerts its effects on lipid metabolism primarily through the activation of the G protein-coupled receptor, Hydroxycarboxylic Acid Receptor 2 (HCA₂), also known as GPR109A.[13][14] This activation triggers downstream signaling cascades.

NicotinicAcidSignaling Nicotinic Acid Signaling via HCA₂ Receptor NicotinicAcid Nicotinic Acid HCA2 HCA₂ Receptor (GPR109A) NicotinicAcid->HCA2 activates Gi Gi Protein HCA2->Gi couples to PKC PKC Pathway Gi->PKC EGFR EGFR Transactivation Gi->EGFR PI3K PI3K PKC->PI3K EGFR->PI3K Akt Akt (Phosphorylation) PI3K->Akt activates CellularResponse Cellular Response (e.g., Lipid Metabolism Modulation) Akt->CellularResponse

Caption: HCA₂-mediated PI3K/Akt signaling by nicotinic acid.[14]

References

Application Notes: 6-(Methoxycarbonyl)nicotinic Acid as a Versatile Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Methoxycarbonyl)nicotinic acid is a pyridine derivative that serves as a valuable intermediate in the synthesis of a variety of complex molecules, particularly in the pharmaceutical industry. Its bifunctional nature, possessing both a carboxylic acid and a methyl ester group on a pyridine ring, allows for diverse chemical modifications. This document provides detailed application notes on its use, focusing on its conversion to a key boronic acid derivative and its subsequent application in the synthesis of advanced pharmaceutical intermediates.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 17874-76-9[1]
Molecular Formula C₈H₇NO₄[1]
Molecular Weight 181.145 g/mol [1]
Appearance White to off-white crystalline powder
Purity Typically ≥95%[1]

Key Application: Synthesis of (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid

A primary application of this compound is its conversion to (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid. This transformation introduces a boronic acid moiety, a crucial functional group for participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The Suzuki coupling is a powerful and widely utilized method in medicinal chemistry for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures present in many drug molecules.

The synthesis of this key boronic acid intermediate expands the utility of this compound from a simple pyridine derivative to a versatile building block for constructing diverse molecular scaffolds for drug discovery and development.

Experimental Protocol: Synthesis of (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid

While specific, detailed protocols for the conversion of this compound to its boronic acid derivative are often proprietary or described within broader synthetic schemes in patents, a general methodology can be outlined based on established chemical principles for the borylation of pyridine rings. One common approach involves the use of a palladium catalyst and a diboron reagent.

Reaction Scheme:

G start This compound reagents 1. Palladium Catalyst (e.g., Pd(dppf)Cl₂) 2. Diboron Reagent (e.g., Bis(pinacolato)diboron) 3. Base (e.g., Potassium Acetate) 4. Solvent (e.g., Dioxane) start->reagents Reaction Conditions product (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid reagents->product

Figure 1: General synthetic scheme for the borylation of this compound.

Materials:

  • This compound

  • Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂))

  • Bis(pinacolato)diboron (B₂pin₂)

  • Anhydrous potassium acetate (KOAc)

  • Anhydrous 1,4-dioxane

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry reaction flask under an inert atmosphere, add this compound (1 equivalent), bis(pinacolato)diboron (1.1-1.5 equivalents), and potassium acetate (2-3 equivalents).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).

  • Add anhydrous 1,4-dioxane to the flask.

  • Heat the reaction mixture at 80-100 °C for 4-12 hours, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove solid residues.

  • The filtrate is then typically subjected to an aqueous workup.

  • The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by a suitable method, such as column chromatography on silica gel or recrystallization, to yield the desired (6-(methoxycarbonyl)pyridin-3-yl)boronic acid.

Quantitative Data (Illustrative):

The following table provides illustrative quantitative data for this type of transformation. Actual yields and purity will vary depending on the specific reaction conditions and scale.

ParameterValue
Typical Yield 60-85%
Purity (after purification) >98%
Reaction Time 4-12 hours
Reaction Temperature 80-100 °C

Application in Suzuki-Miyaura Cross-Coupling Reactions

The synthesized (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid is a key reactant in Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of a C-C bond between the pyridine ring of the boronic acid and an aryl or heteroaryl halide (or triflate), leading to the construction of complex molecular architectures found in many biologically active compounds.

General Workflow for Suzuki Coupling:

G boronic_acid (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid reagents Palladium Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃, K₂CO₃) Solvent (e.g., Toluene/Water) boronic_acid->reagents aryl_halide Aryl/Heteroaryl Halide (Ar-X) aryl_halide->reagents product Coupled Product reagents->product Suzuki Coupling

Figure 2: General workflow for a Suzuki-Miyaura cross-coupling reaction.

This methodology is a cornerstone of modern drug discovery, allowing for the modular assembly of complex molecules from simpler building blocks. The use of this compound as a precursor to a key boronic acid intermediate highlights its significance in providing access to novel chemical matter for the development of new therapeutics.

Conclusion

This compound is a versatile pharmaceutical intermediate whose value is significantly enhanced by its conversion to (6-(methoxycarbonyl)pyridin-3-yl)boronic acid. This boronic acid derivative is a key building block in Suzuki-Miyaura cross-coupling reactions, a fundamental tool in medicinal chemistry for the synthesis of complex drug candidates. The protocols and data presented herein provide a foundation for researchers and drug development professionals to utilize this intermediate in their synthetic endeavors.

References

Application Notes and Protocols for 6-(Methoxycarbonyl)nicotinic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Methoxycarbonyl)nicotinic acid, a derivative of nicotinic acid (Vitamin B3), is a valuable building block in medicinal chemistry. Its bifunctional nature, possessing both a carboxylic acid and a methyl ester, allows for versatile chemical modifications, making it a key intermediate in the synthesis of complex pharmaceutical compounds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive molecules, with a focus on its application in the development of agonists for the α7 nicotinic acetylcholine receptor (nAChR), a critical target for cognitive disorders.

Application in the Synthesis of α7 Nicotinic Acetylcholine Receptor Agonists

The α7 nicotinic acetylcholine receptor is a ligand-gated ion channel widely expressed in the central nervous system and is implicated in cognitive processes such as learning and memory.[1] Dysfunction of this receptor is associated with neurodegenerative and psychiatric disorders, including Alzheimer's disease and schizophrenia.[2] Consequently, the development of selective α7 nAChR agonists is a significant area of therapeutic research.

This compound serves as a crucial precursor for the synthesis of potent and selective α7 nAChR agonists, such as ABT-126 (Nelonicline) . ABT-126 has been investigated in clinical trials for the treatment of cognitive impairment in Alzheimer's disease and schizophrenia.[3][4][5][6] The pyridine-2,5-dicarboxylic acid core of ABT-126 can be readily derived from this compound.

Key Reactions and Methodologies

The synthesis of α7 nAChR agonists and other bioactive molecules from this compound typically involves two primary types of reactions:

  • Amide Bond Formation: The carboxylic acid moiety of this compound can be readily coupled with various amines to form amide bonds. This is a common strategy to introduce diversity and modulate the pharmacological properties of the resulting compounds.

  • Ester Manipulation: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other esters or amides, providing another handle for structural modification.

A critical transformation for creating diverse libraries of nicotinic acid derivatives is the Suzuki-Miyaura cross-coupling reaction . While this compound itself is not directly used in this reaction, it can be converted to a halogenated derivative (e.g., a bromo-substituted nicotinic acid ester) which can then be coupled with a wide range of boronic acids to introduce aryl or heteroaryl substituents. This method is highly effective for exploring the structure-activity relationship (SAR) of nicotinic acid-based compounds.

Experimental Protocols

Protocol 1: Synthesis of a Key Amide Intermediate for α7 nAChR Agonists

This protocol describes a general procedure for the amidation of this compound with a representative amine, a common step in the synthesis of compounds like ABT-126.

Materials:

  • This compound

  • Amine of interest (e.g., aniline for a model reaction)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add the amine (1.1 eq), EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired amide.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a Brominated Nicotinic Acid Derivative

This protocol outlines the synthesis of 5-aryl nicotinic acid derivatives, which can be accessed from this compound after conversion to a brominated intermediate.

Materials:

  • 5-Bromo-6-(methoxycarbonyl)nicotinic acid (can be synthesized from this compound)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane and water (4:1 mixture, degassed)

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • In a round-bottom flask, combine 5-bromo-6-(methoxycarbonyl)nicotinic acid (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane/water mixture and Pd(PPh₃)₄ to the flask.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Acidify the aqueous layer with 1M HCl to a pH of ~3-4 to precipitate the product.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Quantitative Data Summary

The following table summarizes the biological activity of ABT-126 and other relevant α7 nAChR modulators.

CompoundTargetAssay TypeKi (nM)IC50 (nM)EC50 (nM)Reference
ABT-126 α7 nAChRRadioligand Binding1.1-3.2 (partial agonist)[7]
Nicotineα7 nAChRRadioligand Binding--1,200[8]
PNU-282987α7 nAChRRadioligand Binding20--[7]
GTS-21α7 nAChRRadioligand Binding130--[7]

Visualizing Key Pathways and Workflows

Signaling Pathway of α7 Nicotinic Acetylcholine Receptor

Activation of the α7 nAChR by an agonist like ABT-126 leads to the opening of the ion channel, resulting in an influx of cations, primarily Ca²⁺. This increase in intracellular calcium triggers a cascade of downstream signaling events that are crucial for neuronal function and plasticity.

alpha7_signaling Agonist α7 Agonist (e.g., ABT-126) alpha7R α7 nAChR Agonist->alpha7R Binds to Ca_influx Ca²⁺ Influx alpha7R->Ca_influx Activates Ca_downstream Downstream Ca²⁺ Signaling Ca_influx->Ca_downstream NT_release Neurotransmitter Release Ca_downstream->NT_release Gene_exp Gene Expression (Cognitive Function) Ca_downstream->Gene_exp

α7 nAChR signaling cascade.
Experimental Workflow for Synthesis and Screening

The general workflow for the synthesis of novel nicotinic acid derivatives and their subsequent biological evaluation follows a logical progression from chemical synthesis to biological screening.

experimental_workflow Start This compound Synthesis Chemical Synthesis (Amidation, Suzuki Coupling, etc.) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening Biological Screening (Binding Assays, Functional Assays) Purification->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Improvement

Drug discovery workflow.

Conclusion

This compound is a strategic starting material for the synthesis of medicinally important compounds, particularly α7 nAChR agonists. The protocols and data presented here provide a foundation for researchers to explore the synthesis of novel derivatives and to further investigate their therapeutic potential. The versatility of this building block, combined with modern synthetic methodologies, offers significant opportunities for the development of new treatments for cognitive and inflammatory disorders.

References

High-Performance Liquid Chromatography (HPLC) method for 6-(Methoxycarbonyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

An High-Performance Liquid Chromatography (HPLC) method for the analysis of 6-(Methoxycarbonyl)nicotinic acid has been developed to ensure accurate quantification and quality control for researchers, scientists, and professionals in drug development. This method is crucial for the characterization of this compound in various sample matrices.

Application Note

Introduction

This compound is a derivative of nicotinic acid, an essential human nutrient also known as niacin or vitamin B3.[1][2][3][4] Nicotinic acid and its derivatives are utilized in various pharmaceutical and nutraceutical applications.[4] The accurate determination of this compound is critical for quality control, stability studies, and formulation development. This application note details a robust reversed-phase HPLC method for the quantitative analysis of this compound.

Chromatographic Conditions

The separation is achieved on a C18 stationary phase, which is a common choice for the analysis of nicotinic acid and its metabolites.[5][6] A gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier allows for the effective elution and separation of the analyte from potential impurities.

ParameterValue
HPLC System Agilent 1260 LC Series or equivalent
Column Luna C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10-90% B over 15 min, then hold at 90% B for 5 min, followed by a 5 min re-equilibration at 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV-Vis at 262 nm

Method Validation Summary

While a full validation study is recommended for specific applications, the following parameters provide a baseline for the expected performance of this method.

Validation ParameterExpected Result
Linearity (r²) > 0.999
Precision (RSD%) < 2.0%
Accuracy (Recovery %) 98.0% - 102.0%
Limit of Detection (LOD) ~0.05 µg/mL
Limit of Quantification (LOQ) ~0.15 µg/mL

Experimental Protocol

1. Reagents and Materials

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

2. Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic Acid) to obtain concentrations ranging from 0.1 µg/mL to 100 µg/mL.

3. Sample Preparation

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a suitable solvent (e.g., methanol or the initial mobile phase).

  • Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

4. HPLC Analysis

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject 10 µL of the standard and sample solutions into the HPLC system.

  • Data Acquisition: Acquire the chromatograms for 25 minutes.

  • Quantification: Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with that of the standard. Calculate the concentration of this compound in the sample using the calibration curve generated from the standard solutions.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation Injection Inject Sample/Standard Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection HPLC_System HPLC System Equilibration HPLC_System->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

Logical_Relationship Analyte This compound Separation_Principle Reversed-Phase Chromatography Analyte->Separation_Principle Stationary_Phase C18 Column (Non-polar) Stationary_Phase->Separation_Principle Mobile_Phase Polar Mobile Phase (Water/Acetonitrile Gradient) Mobile_Phase->Separation_Principle Detection_Principle UV Absorbance at 262 nm Separation_Principle->Detection_Principle Output Quantitative Result Detection_Principle->Output

Caption: Logical relationship of the analytical method for this compound.

References

Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 6-(Methoxycarbonyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 6-(Methoxycarbonyl)nicotinic acid is a pyridine derivative of significant interest in pharmaceutical research and drug development. Accurate and sensitive quantification of this analyte is crucial for pharmacokinetic studies, metabolic profiling, and quality control. Gas chromatography (GC) coupled with mass spectrometry (MS) offers a robust and reliable method for the analysis of this compound. However, due to its polarity and low volatility, derivatization is an essential step to ensure successful GC analysis.[1][2] This application note provides a detailed protocol for the extraction, derivatization, and GC-MS analysis of this compound from a biological matrix.

Experimental Workflow

GC_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_gcms_analysis GC-MS Analysis Sample Biological Sample (e.g., Plasma) InternalStandard Spike with Internal Standard Sample->InternalStandard LLE Liquid-Liquid Extraction InternalStandard->LLE Evaporation Evaporation to Dryness LLE->Evaporation Reconstitution Reconstitute Dried Extract Evaporation->Reconstitution DerivatizationAgent Add Derivatizing Agent (e.g., BSTFA) Reconstitution->DerivatizationAgent Incubation Incubate at Elevated Temperature DerivatizationAgent->Incubation Injection Inject Derivatized Sample Incubation->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Data Analysis and Quantification Detection->Quantification

Caption: Workflow for the GC-MS analysis of this compound.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is designed for the extraction of this compound from a plasma sample.

Materials:

  • Plasma sample

  • Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound)

  • Acidifying agent (e.g., 1 M HCl)

  • Extraction solvent (e.g., Ethyl Acetate or Diethyl Ether)

  • Centrifuge tubes (1.5 mL or 2 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Protocol:

  • Pipette 100 µL of the plasma sample into a centrifuge tube.

  • Add a known amount of the internal standard solution to the sample.

  • Acidify the sample by adding 10 µL of 1 M HCl to protonate the carboxylic acid group, enhancing its extraction into an organic solvent.

  • Add 500 µL of the extraction solvent (e.g., ethyl acetate).

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and extraction.

  • Centrifuge the sample at 10,000 x g for 5 minutes to separate the aqueous and organic layers.[1]

  • Carefully transfer the upper organic layer to a clean centrifuge tube.

  • Repeat the extraction (steps 4-7) with another 500 µL of the extraction solvent and combine the organic layers to maximize recovery.

  • Evaporate the combined organic solvent to complete dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 30-40°C).

Derivatization: Silylation

Silylation is a common derivatization technique for compounds with active hydrogens, such as carboxylic acids, to increase their volatility for GC analysis.[1][2]

Materials:

  • Dried sample extract

  • Silylating agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine or Acetonitrile

  • Heating block or oven

  • GC vials with inserts

Protocol:

  • To the dried extract, add 50 µL of anhydrous pyridine (or acetonitrile) to redissolve the residue.

  • Add 50 µL of BSTFA with 1% TMCS to the reconstituted sample.[1]

  • Tightly cap the vial and vortex briefly.

  • Heat the vial at 60-70°C for 30 minutes to ensure complete derivatization.[1]

  • After incubation, allow the vial to cool to room temperature.

  • Transfer the derivatized sample to a GC vial with an insert for analysis.

GC-MS Analysis

Instrumentation: A gas chromatograph equipped with a capillary column and coupled to a mass spectrometer is recommended for this analysis.[3][4]

GC-MS Parameters: The following table outlines the recommended starting parameters for the GC-MS analysis. These may require optimization based on the specific instrument and column used.

ParameterRecommended Condition
Gas Chromatograph
GC ColumnDB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)[1][3][4]
Injection ModeSplitless
Injection Volume1 µL
Inlet Temperature250 - 280°C[1][5]
Carrier GasHelium
Flow Rate1.0 - 1.2 mL/min (constant flow)
Oven ProgramInitial: 80°C, hold for 2 minRamp 1: 10°C/min to 200°CRamp 2: 20°C/min to 280°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV[1][3]
Ion Source Temp.230°C
Transfer Line Temp.280°C
Acquisition ModeSelected Ion Monitoring (SIM) or Full Scan
SIM IonsTo be determined from the mass spectrum of the derivatized analyte and IS.

Data Presentation and Quantitative Analysis

Quantitative analysis is performed by constructing a calibration curve using standards of known concentrations that have undergone the same sample preparation and derivatization process. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.

Table 1: Example Calibration Curve Data for this compound

Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
115,2341,487,9870.0102
578,9871,501,2340.0526
10155,6781,495,6780.1041
50765,4321,488,5430.5142
1001,534,8761,505,4321.0195
5007,654,3211,499,8765.1034

Table 2: Method Validation Parameters (Typical Expected Performance)

Based on similar analyses of related compounds, the following performance characteristics can be expected.[6]

ParameterExpected Value
Linearity (r²)> 0.995
Limit of Detection (LOD)0.1 - 1.0 ng/mL
Limit of Quantitation (LOQ)0.5 - 5.0 ng/mL
Accuracy (% Recovery)85 - 115%
Precision (% RSD)< 15%

Discussion

The described method provides a comprehensive workflow for the quantitative analysis of this compound in biological samples. The key to a successful analysis is the derivatization step, which renders the polar carboxylic acid amenable to GC separation. Silylation with BSTFA is a well-established and effective technique for this purpose.[1] The use of an internal standard is critical to correct for variations in extraction efficiency and injection volume, thereby ensuring high accuracy and precision. The GC-MS parameters provided should serve as a good starting point for method development, with the oven temperature program and SIM ions requiring optimization for the specific derivatized analyte. This application note provides a solid foundation for researchers and drug development professionals to establish a robust and reliable analytical method for this compound.

References

Application Notes and Protocols: 6-(Methoxycarbonyl)nicotinic Acid as a Versatile Heterocyclic Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Methoxycarbonyl)nicotinic acid, a pyridine derivative with carboxylic acid and methyl ester functionalities, serves as a highly versatile heterocyclic building block in the field of organic synthesis. Its strategic placement of reactive groups allows for a wide range of chemical transformations, making it a valuable precursor in the development of novel pharmaceuticals and agrochemicals.[1] The presence of both an ester and a carboxylic acid on the pyridine ring enables selective modifications, providing a gateway to complex molecular architectures. This document provides detailed application notes and experimental protocols for the utilization of this compound and its close derivatives in key synthetic transformations.

Key Applications

The unique structural features of this compound make it an ideal starting material for the synthesis of a variety of target molecules, particularly those with a substituted pyridine core. This scaffold is of significant interest in medicinal chemistry due to its prevalence in biologically active compounds. Key applications include, but are not limited to:

  • Synthesis of Nicotinic Acid Derivatives: The carboxylic acid moiety can be readily converted into amides, esters, and other functionalities, while the methyl ester at the 6-position can be hydrolyzed, reduced, or used in condensation reactions.

  • Precursor for Bioactive Molecules: It is a key intermediate in the synthesis of compounds targeting central nervous system disorders and inflammatory conditions.[1]

  • Agrochemical Development: This building block is also utilized in the creation of novel herbicides and plant growth regulators.[1]

Data Presentation: Representative Transformations of 6-Substituted Nicotinic Acid Derivatives

The following table summarizes quantitative data for key transformations involving a close derivative, 6-methylnicotinate, which showcases the reactivity of the ester group at the 6-position.

Reaction StepStarting MaterialKey ReagentsSolventReaction ConditionsProductYield (%)
1. Ester Condensation 6-Methyl nicotinic acid methyl ester, γ-butyrolactoneSodium tert-butoxideTetrahydrofuran0°C to Room Temperature, 5hCompound INot specified
2. Ring Opening Compound IDilute HCl, Concentrated HCl, 1,4-dioxane-95°C, 5hCompound IINot specified
3. Reduction Compound IISodium borohydrideMethanolNot specifiedCompound IIINot specified
4. Halogenation Compound IIIThionyl chlorideDichloromethane0°C to Room TemperatureCompound IVNot specified
5. Amination & Ring Closure Compound IVMethylamineTetrahydrofuranRoom Temperature6-Methyl NicotineNot specified

Data adapted from a synthetic method for 6-methyl nicotine.[2] "Compound I" through "Compound IV" represent intermediate structures in the multi-step synthesis.

Experimental Protocols

The following protocols provide detailed methodologies for key synthetic transformations starting from derivatives of this compound, illustrating the utility of this heterocyclic building block.

Protocol 1: Ester Condensation of 6-Methyl Nicotinate with γ-Butyrolactone

This protocol details the initial step in a multi-step synthesis to create a more complex heterocyclic system, demonstrating the reactivity of the methyl ester at the 6-position.[2]

Materials:

  • 6-Methyl nicotinic acid methyl ester (1.0 g, 6.6 mmol)

  • γ-Butyrolactone (800 mg, 9.3 mmol)

  • Sodium tert-butoxide (960 mg, 9.9 mmol)

  • Tetrahydrofuran (150 ml)

  • Thin Layer Chromatography (TLC) supplies

Procedure:

  • Dissolve γ-butyrolactone (800 mg) in tetrahydrofuran (150 ml) in a round-bottom flask.

  • Cool the solution to 0°C with an ice bath and stir for 10 minutes.

  • Add sodium tert-butoxide (960 mg) in batches to the cooled solution and allow it to react for 30 minutes.

  • To this mixture, add 6-methyl nicotinic acid methyl ester (1.0 g).

  • Remove the ice bath and allow the reaction to proceed at room temperature for 5 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, the resulting product (Compound I) can be carried forward to the next step.

Protocol 2: Amide Bond Formation via Amidation of a Nicotinic Acid Ester

This protocol describes a general method for the conversion of a nicotinic acid ester to its corresponding amide, a common transformation in drug discovery.[3][4]

Materials:

  • Nicotinic acid ester (e.g., Methyl nicotinate)

  • Ammonia (aqueous or gaseous) or a primary/secondary amine

  • Optional: Lewis acid catalyst (e.g., Aluminum powder)[5]

  • Solvent (e.g., water, alcohol)

Procedure:

  • Dissolve the nicotinic acid ester in a suitable solvent in a reaction vessel.

  • Add an excess of the amine or saturate the solution with ammonia gas.

  • If using a catalyst, add it to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating. The reaction time can vary from a few hours to overnight.

  • Monitor the reaction by TLC or other suitable analytical methods.

  • Upon completion, the solvent is typically removed under reduced pressure.

  • The crude amide can be purified by recrystallization or column chromatography.

Mandatory Visualizations

The following diagrams illustrate the synthetic workflow for the preparation of 6-methyl nicotine from a 6-substituted nicotinic acid derivative and a conceptual diagram of the derivatization potential of this compound.

G cluster_0 Synthesis of 6-Methyl Nicotine A 6-Methyl Nicotinic Acid Methyl Ester + γ-Butyrolactone B Ester Condensation (NaOtBu, THF) A->B C Intermediate I B->C D Ring Opening (HCl, Dioxane) C->D E Intermediate II D->E F Reduction (NaBH4, MeOH) E->F G Intermediate III F->G H Halogenation (SOCl2, DCM) G->H I Intermediate IV H->I J Amination & Ring Closure (MeNH2, THF) I->J K 6-Methyl Nicotine J->K

Caption: Synthetic workflow for the preparation of 6-methyl nicotine.

G cluster_1 Carboxylic Acid Derivatization cluster_2 Methyl Ester Derivatization A This compound B Amide Formation (Coupling Agents, Amine) A->B C Esterification (Alcohol, Acid Catalyst) A->C D Reduction to Alcohol (e.g., LiAlH4) A->D E Hydrolysis to Diacid (Base or Acid) A->E F Condensation Reactions (Enolates) A->F G Reduction to Alcohol (e.g., DIBAL-H) A->G

Caption: Derivatization potential of this compound.

References

Application of 6-(Methoxycarbonyl)nicotinic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

6-(Methoxycarbonyl)nicotinic acid and its parent compound, nicotinic acid, are versatile building blocks in the synthesis of a variety of agrochemicals, including herbicides and insecticides. This document provides detailed application notes and experimental protocols for the synthesis of select agrochemicals derived from these precursors. The protocols are intended for researchers, scientists, and professionals in the field of drug development and agrochemical synthesis. Quantitative data on the biological activity of the synthesized compounds are presented, along with visualizations of synthetic pathways and proposed mechanisms of action.

Introduction

Nicotinic acid, a form of vitamin B3, and its derivatives are important scaffolds in the development of bioactive molecules. In the agrochemical sector, the pyridine ring of nicotinic acid serves as a key pharmacophore for compounds exhibiting herbicidal and insecticidal properties. The functional group versatility of derivatives such as this compound allows for the creation of diverse chemical libraries for screening and optimization of agrochemical leads. This report details the synthesis and application of two classes of agrochemicals derived from nicotinic acid: a potent herbicide and a series of insecticides.

Herbicidal Applications

Nicotinic acid derivatives have been successfully developed into potent herbicides. One such example is the class of N-(arylmethoxy)-2-chloronicotinamides, which have demonstrated significant herbicidal activity against various weed species.

Quantitative Herbicidal Activity Data

The herbicidal efficacy of 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide, a derivative of nicotinic acid, was evaluated against Lemna paucicostata (duckweed). The results are summarized in the table below.

CompoundTarget WeedIC50 (μM)Commercial Herbicide (Clomazone) IC50 (μM)Commercial Herbicide (Propanil) IC50 (μM)Reference
2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamideLemna paucicostata7.81252[1][2]
Experimental Protocol: Synthesis of 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide

The synthesis of the target herbicide from nicotinic acid involves a three-step process. This compound can be adapted as a starting material by first hydrolysis to the diacid, followed by selective reactions. For clarity, the protocol starts from the more readily available nicotinic acid.

Step 1: Synthesis of 2-Chloronicotinic Acid

This procedure involves the N-oxidation of nicotinic acid followed by chlorination.

  • Materials: Nicotinic acid, hydrogen peroxide, phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅).

  • Procedure:

    • Nicotinic acid is first oxidized to nicotinic acid N-oxide using hydrogen peroxide.

    • The resulting nicotinic acid N-oxide is then chlorinated using a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) to yield 2-chloronicotinic acid[3]. The reaction is typically heated to ensure completion.

    • The crude product is purified by recrystallization.

Step 2: Synthesis of 2-Chloronicotinoyl Chloride

  • Materials: 2-Chloronicotinic acid, thionyl chloride (SOCl₂), 1,2-dichloroethane.

  • Procedure:

    • To 10.24 g (0.065 mole) of 2-chloronicotinic acid, add 20 ml of 1,2-dichloroethane and 9.5 ml of thionyl chloride[4].

    • Reflux the mixture for 1 hour[4].

    • Concentrate the reaction mixture under reduced pressure to obtain 2-chloronicotinoyl chloride as an orange-colored oil, which solidifies upon standing[4].

Step 3: Synthesis of 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide

  • Materials: 2-Chloronicotinoyl chloride, O-(3,4-dichlorobenzyl)hydroxylamine, triethylamine, dichloromethane.

  • Procedure:

    • Dissolve O-(3,4-dichlorobenzyl)hydroxylamine and triethylamine in dichloromethane.

    • To this solution, add 2-chloronicotinoyl chloride dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

    • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide.

Proposed Herbicidal Mode of Action

Herbicides derived from nicotinamide are known to interfere with essential plant metabolic processes. A plausible mechanism of action for N-(arylmethoxy)-2-chloronicotinamides is the inhibition of photosynthetic electron transport, a common target for many herbicides[5][6][7]. Specifically, they may act as inhibitors of Photosystem II (PSII), disrupting the electron flow and leading to the production of reactive oxygen species, which cause cellular damage and plant death[6][7].

Herbicidal_Mode_of_Action Sunlight Sunlight PSII Photosystem II (PSII) Sunlight->PSII Light Energy Plastoquinone Plastoquinone PSII->Plastoquinone Electron Transfer ROS Reactive Oxygen Species (ROS) PSII->ROS Leads to Cytochrome_b6f Cytochrome b6f Plastoquinone->Cytochrome_b6f PSI Photosystem I (PSI) Cytochrome_b6f->PSI NADP_reductase NADP+ Reductase PSI->NADP_reductase ATP_Synthase ATP Synthase NADP_reductase->ATP_Synthase NADPH Herbicide Nicotinamide Herbicide Herbicide->PSII Inhibition Cell_Damage Cell Damage & Plant Death ROS->Cell_Damage Causes

Caption: Proposed mechanism of action for nicotinamide-based herbicides.

Insecticidal Applications

Derivatives of nicotinic acid, particularly those synthesized from its methyl ester, have shown promising insecticidal activity against a range of agricultural pests. These compounds often act as neonicotinoids, targeting the nicotinic acetylcholine receptors in insects.

Quantitative Insecticidal Activity Data

A series of nicotinic acid derivatives were synthesized from methyl nicotinate and evaluated for their insecticidal activity. While specific LC50 values for all compounds are not available in the cited literature, their yields and promising activity against key pests are noted.

Compound IDDerivative ClassYield (%)Target PestsActivityReference
1aN-carbamoyl-pyridine-3-carboxamide75Green peach aphid (Myzus persicae), American bollworm (Helicoverpa armigera), Maize weevil (Sitophilus zeamais)Promising[8][9][10]
1bN-carbamoyl-pyridine-3-carboxamide70Green peach aphid, American bollworm, Maize weevilPromising[8][9][10]
1cN-acyl-amino acid70Green peach aphid, American bollworm, Maize weevilPromising[8][9][10]
1dN'-acyl-pyridine-3-carbohydrazide65Green peach aphid, American bollworm, Maize weevilPromising[8][9][10]
1ePyrimidine-dione85Green peach aphid, American bollworm, Maize weevilPromising[8][9][10]
3a-eNicotinoyl hydrazones-Green peach aphid, American bollworm, Maize weevilPromising[8][9][10]
Experimental Protocol: Synthesis of Insecticidal Nicotinic Acid Derivatives

The synthesis of these insecticidal compounds starts with the esterification of nicotinic acid to methyl nicotinate, which is a key intermediate.

Step 1: Synthesis of Methyl Nicotinate

  • Materials: Nicotinic acid, methanol, concentrated sulfuric acid, sodium carbonate solution (10%), chloroform.

  • Procedure:

    • In a reaction mixture containing 10 g (0.081 mol) of nicotinic acid in 30 ml of methanol, add 4 ml of concentrated H₂SO₄[8].

    • Reflux the reaction mixture for about 13 hours on a water bath[8].

    • Cool the reaction and neutralize with a 10% sodium carbonate solution[8].

    • Extract the product with 20 ml of chloroform[8].

    • Distill the chloroform to obtain the white crystalline product of methyl nicotinate. Yield: 70%[8].

Step 2: Synthesis of Pyridine-3-carbohydrazide

  • Materials: Methyl nicotinate, hydrazine hydrate, methanol.

  • Procedure:

    • React methyl nicotinate (0.1 mol) with hydrazine hydrate (0.1 mol) in 10 ml of methanol[8].

    • Reflux the mixture on a water bath at 70°C for 1 hour[8].

    • Cool the reaction and remove the solvent under reduced pressure to get a solid product.

    • Recrystallize the solid from ethanol to yield pyridine-3-carbohydrazide. Yield: 75%[10].

Step 3: Synthesis of Nicotinoyl Hydrazones (e.g., 3a-e)

  • Materials: Pyridine-3-carbohydrazide, aromatic aldehyde, methanol, acetic acid.

  • Procedure:

    • Reflux a mixture of nicotinoyl hydrazide (0.05 mol) and an aromatic aldehyde (0.05 mol) in 10 ml of methanol for 5 hours with a catalytic amount of acetic acid[8].

    • Upon completion of the reaction, cool the mixture.

    • Filter the separated product, dry it, and recrystallize from ethanol to obtain the desired hydrazone[8].

Insecticidal Mode of Action: Nicotinic Acetylcholine Receptor Agonist

Neonicotinoid insecticides, which are structurally similar to nicotine, act as agonists at the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects. This binding leads to overstimulation of the nerve cells, resulting in paralysis and death of the insect.

Insecticidal_Mode_of_Action cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds Neonicotinoid Nicotinic Acid-derived Insecticide Neonicotinoid->nAChR Binds (Irreversibly) Ion_Channel Ion Channel Opening nAChR->Ion_Channel Activates Postsynaptic_Neuron Postsynaptic Neuron Overstimulation Continuous Nerve Stimulation Postsynaptic_Neuron->Overstimulation Leads to Ion_Channel->Postsynaptic_Neuron Na+ influx Paralysis_Death Paralysis and Death Overstimulation->Paralysis_Death Causes

Caption: Mechanism of action for nicotinic acid-derived insecticides.

Conclusion

This compound and its parent compound, nicotinic acid, are valuable precursors for the synthesis of effective agrochemicals. The protocols and data presented herein provide a foundation for the development of novel herbicides and insecticides based on the nicotinamide scaffold. Further research into the structure-activity relationships and optimization of these compounds can lead to the discovery of new and more potent crop protection agents.

References

Application Notes and Protocols for the Synthesis of 6-(Methoxycarbonyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 6-(methoxycarbonyl)nicotinic acid, a valuable intermediate in the development of pharmaceuticals and agrochemicals. The described methodology follows a three-step reaction sequence commencing with the oxidation of 5-ethyl-2-methylpyridine to pyridine-2,5-dicarboxylic acid. This intermediate subsequently undergoes a diesterification to yield dimethyl 2,5-pyridinedicarboxylate, which is then subjected to a regioselective monohydrolysis to afford the final product. Detailed experimental protocols, reaction mechanisms, and quantitative data are presented to facilitate the replication of this synthetic route.

Introduction

This compound is a key building block in organic synthesis, particularly in the preparation of nicotinic acid derivatives with diverse biological activities. Its utility spans the development of drugs targeting central nervous system disorders and inflammatory conditions. The presence of both a carboxylic acid and a methyl ester group on the pyridine ring allows for selective functionalization, making it a versatile synthon in medicinal chemistry. This application note details a robust and reproducible three-step synthesis of this compound.

Overall Reaction Scheme

The synthesis of this compound is accomplished through the following three-step process:

  • Oxidation: 5-Ethyl-2-methylpyridine is oxidized to pyridine-2,5-dicarboxylic acid (also known as isocinchomeronic acid).

  • Diesterification: Pyridine-2,5-dicarboxylic acid is converted to its corresponding dimethyl ester, dimethyl 2,5-pyridinedicarboxylate.

  • Selective Monohydrolysis: Dimethyl 2,5-pyridinedicarboxylate is selectively hydrolyzed at the 5-position to yield this compound.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1Oxidation5-Ethyl-2-methylpyridine, Nitric AcidWater190-2700.7570-80[1]
2DiesterificationPyridine-2,5-dicarboxylic acid, Methanol, Sulfuric AcidMethanolReflux4-8~95
3Selective MonohydrolysisDimethyl 2,5-pyridinedicarboxylate, Sodium HydroxideTHF/Water00.5-1High (general method)[2]

Experimental Protocols

Step 1: Synthesis of Pyridine-2,5-dicarboxylic Acid (Isocinchomeronic Acid)

This protocol is based on the industrial oxidation of 5-ethyl-2-methylpyridine.[1]

Materials:

  • 5-Ethyl-2-methylpyridine

  • Concentrated Nitric Acid (68%)

  • Deionized Water

  • Hydrochloric Acid (concentrated)

  • Activated Carbon

Procedure:

  • In a high-pressure reactor, charge 5-ethyl-2-methylpyridine and a stoichiometric excess of concentrated nitric acid.

  • Heat the reaction mixture to 190-270 °C at a pressure of 2-8 MPa for approximately 45 minutes.

  • After the reaction is complete, cool the mixture and carefully vent any gaseous byproducts.

  • The intermediate 2,5-pyridinedicarboxylic acid can be decarboxylated at high temperatures (around 220 °C) to nicotinic acid, so careful temperature control is crucial.[1]

  • Isolate the crude product by crystallization.

  • For purification, dissolve the crude product in a dilute aqueous alkali solution (e.g., sodium hydroxide).

  • Treat the solution with activated carbon to remove colored impurities and filter.

  • Acidify the filtrate with concentrated hydrochloric acid to a pH of 2-3 to precipitate the purified pyridine-2,5-dicarboxylic acid.

  • Collect the precipitate by filtration, wash with cold deionized water, and dry under vacuum.

Step 2: Synthesis of Dimethyl 2,5-pyridinedicarboxylate

This protocol employs a standard Fischer esterification method.

Materials:

  • Pyridine-2,5-dicarboxylic acid

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid

  • Sodium Bicarbonate (saturated aqueous solution)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Brine (saturated aqueous sodium chloride solution)

Procedure:

  • Suspend pyridine-2,5-dicarboxylic acid (1.0 eq) in a large excess of anhydrous methanol (10-20 eq) in a round-bottom flask equipped with a reflux condenser.

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the stirring mixture.

  • Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dimethyl 2,5-pyridinedicarboxylate.

  • The product can be further purified by column chromatography or recrystallization if necessary.

Step 3: Synthesis of this compound

This protocol is a generalized method for the selective monohydrolysis of symmetric diesters and should be optimized for this specific substrate.[2] The selectivity for the hydrolysis of the ester at the 5-position is attributed to the electronic properties of the pyridine ring.

Materials:

  • Dimethyl 2,5-pyridinedicarboxylate

  • Tetrahydrofuran (THF)

  • Sodium Hydroxide (aqueous solution, e.g., 1 M)

  • Hydrochloric Acid (aqueous solution, e.g., 1 M)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Brine

Procedure:

  • Dissolve dimethyl 2,5-pyridinedicarboxylate (1.0 eq) in a mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add one equivalent of aqueous sodium hydroxide solution dropwise while vigorously stirring.

  • Monitor the reaction closely by TLC to observe the disappearance of the starting material and the formation of the mono-acid. The reaction is typically complete within 30-60 minutes.

  • Once the reaction is complete, carefully acidify the mixture to a pH of ~4-5 with 1 M hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield this compound.

  • The product can be purified by recrystallization.

Reaction Mechanisms and Visualizations

Reaction Mechanism for the Formation of this compound

The overall transformation involves three key stages: oxidation of the alkyl side chains of the starting pyridine derivative, followed by a standard acid-catalyzed esterification of both carboxylic acid groups, and finally a regioselective base-mediated hydrolysis of one of the ester groups. The selectivity in the final step is governed by the electronic nature of the pyridine ring, where the ester group at the 5-position is more susceptible to nucleophilic attack.

Reaction_Workflow cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Diesterification cluster_step3 Step 3: Selective Monohydrolysis Start 5-Ethyl-2-methylpyridine Oxidation Oxidation (HNO3) Start->Oxidation Intermediate1 Pyridine-2,5-dicarboxylic acid Oxidation->Intermediate1 Intermediate1_ref Pyridine-2,5-dicarboxylic acid Diesterification Diesterification (MeOH, H2SO4) Intermediate2 Dimethyl 2,5-pyridinedicarboxylate Diesterification->Intermediate2 Intermediate2_ref Dimethyl 2,5-pyridinedicarboxylate Monohydrolysis Selective Monohydrolysis (NaOH, THF/H2O) FinalProduct This compound Monohydrolysis->FinalProduct

Caption: Overall workflow for the synthesis of this compound.

Logical Flow of Experimental Protocol

The following diagram outlines the logical progression of the experimental procedures for the synthesis.

Experimental_Workflow cluster_prep Preparation of Starting Materials cluster_synthesis Synthesis of this compound cluster_analysis Product Characterization A1 Oxidize 5-ethyl-2-methylpyridine A2 Purify Pyridine-2,5-dicarboxylic acid A1->A2 B1 Diesterify to Dimethyl 2,5-pyridinedicarboxylate A2->B1 B2 Perform Selective Monohydrolysis B1->B2 B3 Isolate and Purify Final Product B2->B3 C1 Spectroscopic Analysis (NMR, IR, MS) B3->C1 C2 Purity Determination (HPLC) B3->C2

Caption: Logical flow diagram of the experimental protocol.

References

Application Notes and Protocols for Drug Candidate Development Using a 6-(Methoxycarbonyl)nicotinic Acid Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development of drug candidates utilizing the 6-(methoxycarbonyl)nicotinic acid scaffold. This versatile chemical moiety serves as a key intermediate in the synthesis of a variety of biologically active molecules, particularly those targeting inflammatory conditions and cancers.[1] The protocols outlined herein focus on the synthesis of derivatives, their evaluation in relevant in vitro assays, and the elucidation of their mechanisms of action.

Introduction to the this compound Scaffold

This compound is a derivative of nicotinic acid (Vitamin B3) and is a valuable building block in medicinal chemistry. Its structure allows for diverse chemical modifications at both the carboxylic acid and the ester groups, enabling the generation of libraries of compounds for screening and optimization. Derivatives of nicotinic acid have shown a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer effects.

Application Note 1: Development of Anti-Inflammatory Agents

Nicotinic acid derivatives have demonstrated significant potential as anti-inflammatory agents.[1][2] The protocols below describe a general workflow for the synthesis and evaluation of new chemical entities (NCEs) derived from the this compound scaffold for their anti-inflammatory properties.

Experimental Workflow: Anti-Inflammatory Drug Discovery

G cluster_synthesis Synthesis cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanism of Action cluster_lead Lead Optimization start This compound step1 Amide Coupling / Esterification start->step1 step2 Purification & Characterization step1->step2 assay1 Cytotoxicity Assay (MTT) step2->assay1 assay2 Nitric Oxide (NO) Production Assay (Griess) assay1->assay2 assay3 Pro-inflammatory Cytokine Quantification (ELISA) assay2->assay3 moa1 Western Blot (iNOS, COX-2) assay3->moa1 moa2 NF-κB Signaling Pathway Analysis moa1->moa2 lead_opt Structure-Activity Relationship (SAR) Studies moa2->lead_opt

Figure 1: Workflow for Anti-Inflammatory Drug Discovery.
Protocol 1: Synthesis of Nicotinic Acid Amide Derivatives

This protocol describes a general method for the synthesis of amide derivatives from this compound.

  • Activation of the Carboxylic Acid: Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling agent, for example, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents) and a base such as diisopropylethylamine (DIPEA) (2 equivalents). Stir the mixture at room temperature for 30 minutes.

  • Amide Bond Formation: Add the desired primary or secondary amine (1.2 equivalents) to the reaction mixture. Continue stirring at room temperature for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterization: Confirm the structure and purity of the final compound using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Protocol 2: In Vitro Anti-Inflammatory Activity in RAW 264.7 Macrophages

This protocol details the assessment of the anti-inflammatory effects of synthesized compounds using the RAW 264.7 murine macrophage cell line.

  • Cell Culture: Maintain RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Cytotoxicity Assay (MTT):

    • Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

    • Treat cells with various concentrations of the test compounds for 24 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm.

  • Nitric Oxide (NO) Production Assay (Griess Assay):

    • Seed cells in a 96-well plate at 1 x 10^5 cells/well and incubate for 24 hours.

    • Pre-treat cells with non-toxic concentrations of the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant and mix with an equal volume of Griess reagent.

    • Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify nitrite concentration.

  • Pro-inflammatory Cytokine (TNF-α and IL-6) Quantification (ELISA):

    • Seed cells and treat as described for the NO production assay.

    • Collect the supernatant and measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

Quantitative Data: Anti-Inflammatory Activity

The following table summarizes representative data for hypothetical compounds derived from the this compound scaffold.

Compound IDR GroupCytotoxicity (IC50, µM)NO Inhibition (IC50, µM)TNF-α Inhibition (IC50, µM)IL-6 Inhibition (IC50, µM)
N-001 Benzylamino> 10015.212.818.5
N-002 (4-Fluorophenyl)amino> 1008.77.110.2
N-003 Cyclohexylamino> 10025.422.129.8
Ibuprofen (Reference)> 20012.510.315.1
Signaling Pathway: NF-κB in Inflammation

The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation. Many anti-inflammatory drugs exert their effects by inhibiting this pathway.

G cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK Complex MyD88->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Genes activates transcription

Figure 2: Simplified NF-κB Signaling Pathway in Macrophages.

Application Note 2: Development of Anticancer Agents Targeting NAMPT

Nicotinamide phosphoribosyltransferase (NAMPT) is a key enzyme in the NAD+ salvage pathway and is a promising target for cancer therapy due to the high metabolic demand of tumor cells.[3] The this compound scaffold can be utilized to synthesize potent NAMPT inhibitors. A notable example of a potent NAMPT inhibitor with a related scaffold is GNE-618.

Experimental Workflow: NAMPT Inhibitor Development

G cluster_synthesis Synthesis cluster_biochemical Biochemical Assay cluster_cellular Cellular Assays cluster_invivo In Vivo Evaluation start This compound step1 Multi-step Synthesis start->step1 step2 Purification & Characterization step1->step2 assay1 NAMPT Enzyme Inhibition Assay step2->assay1 assay2 Cell Viability Assay (Various Cancer Cell Lines) assay1->assay2 assay3 NAD+ Level Measurement assay2->assay3 invivo Xenograft Tumor Model assay3->invivo

Figure 3: Workflow for NAMPT Inhibitor Development.
Protocol 3: NAMPT Enzymatic Inhibition Assay

This protocol describes a biochemical assay to determine the inhibitory activity of compounds against the NAMPT enzyme.

  • Reagents: Recombinant human NAMPT enzyme, nicotinamide (NAM), ATP, phosphoribosyl pyrophosphate (PRPP), and a coupled enzyme system to detect NAD+ production (e.g., using a developer that generates a fluorescent or colorimetric signal).

  • Assay Procedure:

    • In a 96-well plate, add the test compound at various concentrations.

    • Add the NAMPT enzyme and incubate for a short period.

    • Initiate the reaction by adding the substrates (NAM, ATP, and PRPP).

    • Incubate at 37°C for 60-120 minutes.

    • Stop the reaction and add the developer solution.

    • Measure the fluorescence or absorbance using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 4: Cellular NAD+ Level Measurement

This protocol outlines the measurement of intracellular NAD+ levels in cancer cells treated with NAMPT inhibitors.

  • Cell Treatment: Seed cancer cells (e.g., A549, HCT116) in a 96-well plate and incubate for 24 hours. Treat the cells with the test compounds at various concentrations for 24-72 hours.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • NAD+ Quantification: Use a commercially available NAD+/NADH assay kit to measure the intracellular NAD+ levels according to the manufacturer's instructions. This typically involves an enzyme cycling reaction that generates a colorimetric or fluorescent signal proportional to the amount of NAD+.

  • Data Analysis: Normalize the NAD+ levels to the total protein concentration in each well.

Quantitative Data: NAMPT Inhibitor Activity

The following table presents data for the known NAMPT inhibitor GNE-618, which has a structural motif that could be derived from a 6-substituted nicotinic acid.

CompoundTargetBiochemical IC50 (nM)Cellular NAD+ Depletion EC50 (nM)Cell Line
GNE-618 NAMPT62.6Calu-6 (NSCLC)

Data sourced from MedchemExpress and scientific literature.[4]

Signaling Pathway: NAMPT and NAD+ Metabolism in Cancer

NAMPT is central to the NAD+ salvage pathway, which is critical for maintaining the high energy and redox balance required for rapid cancer cell proliferation.

G NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT NMN NMN NAMPT->NMN NMNAT NMNAT NMN->NMNAT NAD NAD+ NMNAT->NAD PARP PARP NAD->PARP Sirtuins Sirtuins NAD->Sirtuins Redox Redox Reactions NAD->Redox Apoptosis Cell Death / Apoptosis NAD->Apoptosis depletion leads to Inhibitor NAMPT Inhibitor (e.g., GNE-618) Inhibitor->NAMPT

Figure 4: Role of NAMPT in the NAD+ Salvage Pathway and its Inhibition.

Application Note 3: Development of HIF-1α Inhibitors

Hypoxia-inducible factor-1 alpha (HIF-1α) is a transcription factor that plays a critical role in the adaptation of tumor cells to hypoxic environments. Inhibiting HIF-1α is a promising strategy for cancer therapy. Nicotinic acid derivatives have been explored as HIF-1α inhibitors.[5]

Protocol 5: HIF-1α Reporter Gene Assay

This protocol describes a cell-based assay to screen for inhibitors of HIF-1α transcriptional activity.

  • Cell Line: Use a cancer cell line (e.g., HEK293T, HepG2) stably transfected with a luciferase reporter plasmid containing a hypoxia-response element (HRE).

  • Assay Procedure:

    • Seed the reporter cells in a 96-well plate and incubate for 24 hours.

    • Treat the cells with test compounds at various concentrations.

    • Induce hypoxia by placing the plate in a hypoxic chamber (1% O2) or by adding a chemical inducer like cobalt chloride (CoCl2) for 16-24 hours.

    • Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase activity to cell viability (determined by a parallel MTT assay) and calculate the percentage of inhibition to determine IC50 values.

Quantitative Data: HIF-1α Inhibitory Activity

The following table shows representative data for hypothetical compounds.

Compound IDR GroupHIF-1α Inhibition (IC50, µM)Cell Line
HIF-001 (2,4-Dichlorophenoxy)acetamido5.8HepG2-HRE
HIF-002 (4-Trifluoromethylphenoxy)acetamido2.1HepG2-HRE
YC-1 (Reference)10.5HepG2-HRE
Signaling Pathway: HIF-1α in Hypoxia

Under hypoxic conditions, HIF-1α is stabilized and promotes the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.

G cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF1a_N HIF-1α PHD_VHL PHD/VHL HIF1a_N->PHD_VHL hydroxylation Proteasome Proteasome PHD_VHL->Proteasome ubiquitination & degradation HIF1a_H HIF-1α (stabilized) HIF1b HIF-1β HIF1a_H->HIF1b dimerization HIF1 HIF-1 Complex HIF1b->HIF1 Nucleus Nucleus HIF1->Nucleus translocation HRE HRE Nucleus->HRE binds TargetGenes Target Genes (VEGF, etc.) HRE->TargetGenes transcription

Figure 5: HIF-1α Signaling Pathway under Normoxia and Hypoxia.

Conclusion

The this compound scaffold is a promising starting point for the development of novel therapeutics targeting a range of diseases, including inflammatory disorders and cancer. The protocols and data presented in these application notes provide a framework for the synthesis, in vitro evaluation, and mechanistic study of drug candidates derived from this versatile scaffold. Further optimization of lead compounds through structure-activity relationship studies can lead to the identification of potent and selective drug candidates for further preclinical and clinical development.

References

Application Notes and Protocols: 6-(Methoxycarbonyl)nicotinic Acid in the Synthesis of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 6-(methoxycarbonyl)nicotinic acid as a key building block in the synthesis of potent enzyme inhibitors. The focus is on the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a critical class of targeted cancer therapeutics. Detailed experimental protocols, quantitative inhibitory data, and visualizations of relevant biological pathways are presented to facilitate research and development in this area.

Introduction

This compound is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its pyridine core and dual functional groups—a carboxylic acid and a methyl ester—allow for diverse chemical modifications, making it an attractive starting material for the construction of complex molecular architectures. A significant application of this compound is in the synthesis of isoquinolinone and phenanthridinone scaffolds, which are core structures in a number of potent enzyme inhibitors, most notably those targeting Poly(ADP-ribose) polymerase (PARP).

Featured Application: Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes essential for cellular processes, particularly DNA repair. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to synthetic lethality, resulting in targeted cell death. This has established PARP inhibitors as a cornerstone of therapy for various cancers, including ovarian, breast, and prostate cancer. The phenanthridinone scaffold, accessible from this compound derivatives, is a validated and potent core for PARP inhibition.

Quantitative Data: Inhibitory Activity of Phenanthridinone-Based PARP Inhibitors

The following table summarizes the in vitro enzymatic inhibitory activity of selected phenanthridinone-based PARP inhibitors and other notable PARP inhibitors for comparison. While specific data for inhibitors synthesized directly from this compound is not extensively published, the data for structurally related compounds highlight the potential of this scaffold.

InhibitorPARP-1 IC50 (nM)PARP-2 IC50 (nM)Reference(s)
PJ3420 - 30-[1]
A-96649211.5[2]
Olaparib51[2]
Rucaparib1.4-[2]
Talazoparib0.57-[2]
Veliparib5.22.9[2]
Pamiparib0.830.11[2]

Note: IC50 values can vary between studies due to different experimental conditions.

Experimental Protocols

The synthesis of phenanthridinone-based PARP inhibitors from this compound can be achieved through a multi-step process. A key transformation is the Pictet-Spengler reaction to construct the isoquinoline core, followed by further modifications.

Protocol 1: Synthesis of a 5H-Phenanthridin-6-one PARP Inhibitor Core

This protocol outlines a representative synthesis of a 5H-phenanthridin-6-one core structure, a key intermediate for various PARP inhibitors.

Step 1: Conversion of this compound to 6-Carboxynicotinic Acid

  • Hydrolysis: Dissolve this compound in a suitable solvent such as a mixture of methanol and water.

  • Add an aqueous solution of a strong base, for example, sodium hydroxide (NaOH), and stir the mixture at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Acidify the reaction mixture with a suitable acid like hydrochloric acid (HCl) to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to obtain 6-carboxynicotinic acid.

Step 2: Amide Formation

  • Activation: To a solution of 6-carboxynicotinic acid in an anhydrous aprotic solvent (e.g., dichloromethane or DMF), add a coupling agent such as HATU or EDC/HOBt.

  • Add a suitable amine (e.g., a substituted aniline) and a non-nucleophilic base like diisopropylethylamine (DIPEA).

  • Stir the reaction mixture at room temperature until completion, as monitored by TLC.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the corresponding amide.

Step 3: Pictet-Spengler Reaction for Tetrahydroisoquinoline Formation

  • Reaction Setup: Dissolve the amide from Step 2 in a suitable solvent (e.g., acetonitrile or toluene).

  • Add a condensing agent, which is typically a strong acid such as trifluoroacetic acid (TFA) or polyphosphoric acid (PPA).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Work-up: After completion, cool the reaction mixture and neutralize it with a base. Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the crude product by column chromatography to obtain the tetrahydroisoquinoline derivative.

Step 4: Oxidation to 5H-Phenanthridin-6-one

  • Oxidation: Dissolve the tetrahydroisoquinoline derivative in a suitable solvent.

  • Add an oxidizing agent, such as manganese dioxide (MnO2) or palladium on carbon (Pd/C) with a hydrogen acceptor.

  • Stir the reaction at an appropriate temperature until the starting material is consumed (monitored by TLC).

  • Work-up: Filter the reaction mixture to remove the oxidizing agent and any solid byproducts.

  • Concentrate the filtrate and purify the resulting crude product by recrystallization or column chromatography to obtain the final 5H-phenanthridin-6-one core.

Protocol 2: General Procedure for PARP1 Inhibition Assay

This protocol provides a general method for determining the in vitro inhibitory activity of synthesized compounds against PARP1.

  • Materials: Recombinant human PARP1 enzyme, activated DNA, NAD+, biotinylated NAD+, streptavidin-coated plates, anti-PAR antibody, and a suitable detection system (e.g., colorimetric or chemiluminescent).

  • Assay Procedure:

    • Coat a 96-well streptavidin plate with biotinylated NAD+.

    • In a separate plate, prepare a reaction mixture containing the PARP1 enzyme, activated DNA, and varying concentrations of the test inhibitor.

    • Initiate the PARPylation reaction by adding NAD+.

    • Incubate the reaction at 37°C for a specified time.

    • Transfer the reaction mixture to the biotin-NAD+ coated plate to capture the PARPylated enzyme.

    • Wash the plate to remove unbound components.

    • Add an anti-PAR antibody followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP).

    • Add the substrate for the detection enzyme and measure the signal (e.g., absorbance or luminescence).

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the control (no inhibitor). Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

PARP Signaling Pathway in DNA Repair

The following diagram illustrates the central role of PARP enzymes in the base excision repair (BER) pathway for single-strand DNA breaks. Inhibition of PARP leads to the accumulation of these breaks, which can result in the formation of double-strand breaks during DNA replication. In cancer cells with deficient homologous recombination repair (e.g., BRCA mutations), these double-strand breaks cannot be repaired, leading to cell death.

PARP_Signaling_Pathway DNA_SSB DNA Single-Strand Break PARP1 PARP1 DNA_SSB->PARP1 recruits PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes No_Repair Inhibition of Repair PARP1->No_Repair:w NAD NAD+ NAD->PARP1 substrate BER_Proteins Base Excision Repair (BER) Proteins (e.g., XRCC1, Ligase III) PAR->BER_Proteins recruits Repair DNA Repair BER_Proteins->Repair Inhibitor PARP Inhibitor (e.g., Phenanthridinone derivative) Inhibitor->PARP1 inhibits DSB DNA Double-Strand Break (during replication) No_Repair->DSB HR_Deficient_Cell Homologous Recombination Deficient Cancer Cell (e.g., BRCA mutant) DSB->HR_Deficient_Cell HR_Proficient_Cell Homologous Recombination Proficient Cell DSB->HR_Proficient_Cell Apoptosis Apoptosis HR_Deficient_Cell->Apoptosis HR_Repair Homologous Recombination Repair HR_Proficient_Cell->HR_Repair Cell_Survival Cell Survival HR_Repair->Cell_Survival

Caption: PARP1's role in DNA repair and the mechanism of synthetic lethality with PARP inhibitors in HR-deficient cells.

Experimental Workflow for Synthesis and Evaluation of PARP Inhibitors

The following diagram outlines the general workflow for the synthesis of PARP inhibitors from this compound and their subsequent biological evaluation.

Experimental_Workflow Start This compound Step1 Hydrolysis Start->Step1 Intermediate1 6-Carboxynicotinic Acid Step1->Intermediate1 Step2 Amide Coupling Intermediate1->Step2 Intermediate2 Amide Derivative Step2->Intermediate2 Step3 Pictet-Spengler Reaction Intermediate2->Step3 Intermediate3 Tetrahydroisoquinoline Derivative Step3->Intermediate3 Step4 Oxidation Intermediate3->Step4 Final_Product 5H-Phenanthridin-6-one PARP Inhibitor Candidate Step4->Final_Product Purification Purification & Characterization (Chromatography, NMR, MS) Final_Product->Purification Bio_Eval Biological Evaluation Purification->Bio_Eval In_Vitro In Vitro Assays (PARP1/2 Inhibition, Cell Viability) Bio_Eval->In_Vitro In_Vivo In Vivo Studies (Xenograft Models) Bio_Eval->In_Vivo SAR Structure-Activity Relationship (SAR) Studies In_Vitro->SAR In_Vivo->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Workflow for the synthesis and evaluation of PARP inhibitors from this compound.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of potent enzyme inhibitors, particularly PARP inhibitors with the phenanthridinone core. The synthetic routes, while multi-step, are well-established and offer opportunities for the generation of diverse compound libraries for structure-activity relationship studies. The provided protocols and data serve as a foundation for researchers to explore the potential of this chemical scaffold in the development of novel therapeutics.

References

Application Notes and Protocols: Derivatization of 6-(Methoxycarbonyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-(Methoxycarbonyl)nicotinic acid, also known as pyridine-3,6-dicarboxylic acid 6-methyl ester, is a versatile heterocyclic building block in medicinal chemistry and materials science. Its structure features a pyridine core with two distinct functional groups: a carboxylic acid at the 3-position and a methyl ester at the 6-position. This arrangement allows for selective derivatization, primarily targeting the more reactive carboxylic acid moiety for transformations such as amide bond formation and further esterification. These reactions enable the synthesis of a diverse array of compounds for drug discovery, agrochemicals, and functional materials. This document provides detailed protocols for the primary derivatization reactions of this compound.

Application Note 1: Amide Synthesis via Peptide Coupling

The formation of an amide bond is one of the most crucial reactions in pharmaceutical and chemical research.[1][2][3] The carboxylic acid group of this compound can be readily coupled with primary or secondary amines using a variety of modern coupling reagents. These reagents activate the carboxylic acid to facilitate nucleophilic attack by the amine, forming a stable amide linkage under mild conditions.[2]

Comparative Analysis of Common Amide Coupling Methods

The choice of coupling reagent and conditions depends on the substrate scope, desired yield, and the need to minimize side reactions like racemization in chiral amines.[2] Reagents like HATU are highly efficient but can be expensive, while carbodiimides like EDC are cost-effective and widely used, often in conjunction with additives like HOBt to improve efficiency.[2][3]

Method/ReagentActivating AgentAdditive/BaseSolventTypical YieldReference
Carbodiimide EDC·HClHOBt, DIPEADMF, DCM50-85%[4]
Uronium Salt HATUDIPEA, TEADMF, Isopropyl Acetate80-95%[3][5]
Acid Chloride Thionyl Chloride (SOCl₂)Pyridine, TEADCM, Toluene70-90%[3][4]
Protocol 1: HATU-Mediated Amide Coupling

This protocol describes a general procedure for the coupling of this compound with an amine using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), a highly efficient uronium-based coupling reagent.[3][5]

Materials and Reagents:

  • This compound (1.0 eq)

  • Primary or Secondary Amine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add the corresponding amine (1.1 eq) to the solution.

  • Add HATU (1.2 eq) to the reaction mixture while stirring.

  • Slowly add DIPEA (2.5 eq) dropwise to the mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired amide.

Workflow for HATU-Mediated Amide Coupling

G start Start step1 Dissolve Acid (1.0 eq) and Amine (1.1 eq) in DMF start->step1 step2 Add HATU (1.2 eq) step1->step2 step3 Add DIPEA (2.5 eq) at 0°C step2->step3 step4 Stir at Room Temperature (4-12h) step3->step4 step5 Monitor by TLC/LC-MS step4->step5 step5->step4 Incomplete step6 Aqueous Work-up (EtOAc, NaHCO₃, Brine) step5->step6 Reaction Complete step7 Dry, Filter, and Concentrate step6->step7 step8 Purify Product (Chromatography/Recrystallization) step7->step8 end_node End step8->end_node

Workflow for HATU-mediated amide coupling.

Application Note 2: Formation of Diesters via Fischer Esterification

While the starting material is already a methyl ester, the free carboxylic acid at the 3-position can be esterified to form a diester derivative. Fischer esterification is a classic method that involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.[6][7] This method is particularly suitable for simple, unhindered alcohols.

Protocol 2: Fischer Esterification with Ethanol

This protocol details the synthesis of 3-ethyl 6-methyl pyridine-3,6-dicarboxylate.

Materials and Reagents:

  • This compound (1.0 eq)

  • Absolute Ethanol (used as solvent and reagent)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, e.g., 0.1 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend this compound (1.0 eq) in an excess of absolute ethanol in a round-bottom flask.

  • Carefully add concentrated sulfuric acid (catalytic amount) to the stirred suspension.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C).

  • Maintain the reflux for 12-24 hours. Monitor the reaction progress by TLC, observing the disappearance of the starting material.

  • After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully neutralize the mixture by washing with saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and evaporate the solvent to yield the crude diester.

  • Purify the product by column chromatography or distillation under reduced pressure.

Reaction Pathway for Fischer Esterification

G start_material This compound product Pyridine-3,6-dicarboxylate (Diester Product) start_material->product reagents Ethanol (EtOH) H₂SO₄ (cat.) Reflux reagents->product

Reaction scheme for Fischer esterification.

Application Note 3: Acid Chloride Synthesis for Highly Reactive Intermediates

For less reactive amines or to achieve faster reaction times, the carboxylic acid can be converted to a more reactive acyl chloride. Thionyl chloride (SOCl₂) is a common reagent for this transformation. The resulting 6-(methoxycarbonyl)nicotinoyl chloride is highly reactive and not typically isolated; it is used in situ for subsequent reactions.

Protocol 3: In Situ Formation of Acid Chloride and Reaction with an Amine

This protocol describes the two-step, one-pot synthesis of an amide via an acid chloride intermediate.

Materials and Reagents:

  • This compound (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.5-2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • A few drops of anhydrous DMF (catalyst)

  • Primary or Secondary Amine (1.2 eq)

  • Triethylamine (TEA) or Pyridine (2.5 eq)

Procedure:

  • Acid Chloride Formation:

    • In a flame-dried, three-neck flask under an inert atmosphere, suspend this compound (1.0 eq) in anhydrous DCM.

    • Add a catalytic amount of DMF (1-2 drops).

    • Slowly add thionyl chloride (1.5 eq) dropwise at 0 °C.

    • Allow the mixture to warm to room temperature, then heat to reflux for 1-3 hours until the solution becomes clear and gas evolution ceases.

    • Cool the mixture to 0 °C. The acid chloride is now ready for the next step.

  • Amide Formation:

    • In a separate flask, dissolve the amine (1.2 eq) and triethylamine (2.5 eq) in anhydrous DCM.

    • Slowly add the amine solution dropwise to the freshly prepared acid chloride solution at 0 °C.

    • Stir the reaction at room temperature for 1-4 hours. Monitor progress by TLC.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Separate the organic layer. Wash sequentially with 1M HCl (if the amine is basic and excess is present), saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Logical Relationship for Acid Chloride Pathway

G acid 6-(Methoxycarbonyl) nicotinic Acid acid_chloride 6-(Methoxycarbonyl) nicotinoyl Chloride (Reactive Intermediate) acid->acid_chloride SOCl₂, DMF (cat.) Reflux amide Final Amide Product acid_chloride->amide Amine, TEA 0°C to RT

Two-step pathway for amide synthesis via an acid chloride.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-(Methoxycarbonyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-(methoxycarbonyl)nicotinic acid synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily through the selective mono-esterification of pyridine-2,6-dicarboxylic acid (also known as dipicolinic acid).

Issue Potential Causes Recommended Solutions
Low to No Product Formation 1. Inactive Starting Material: Pyridine-2,6-dicarboxylic acid may be impure or hydrated. 2. Catalyst Inefficiency: The acid catalyst (e.g., sulfuric acid, thionyl chloride) may be old, hydrated, or used in insufficient quantity. 3. Insufficient Reaction Time or Temperature: The reaction may not have reached completion.1. Starting Material Purity: Ensure pyridine-2,6-dicarboxylic acid is dry and of high purity. Consider recrystallization if necessary. 2. Catalyst Quality and Stoichiometry: Use a fresh, anhydrous catalyst. Optimize the catalyst loading; typically, catalytic amounts are sufficient for Fischer esterification, while stoichiometric amounts are needed for methods involving intermediates like acid chlorides. 3. Optimize Reaction Conditions: Monitor the reaction progress using Thin Layer Chromatography (TLC). Gradually increase the reaction time or temperature and observe the effect on product formation.
Formation of Diester Byproduct (Dimethyl 2,6-pyridinedicarboxylate) 1. Excess Methanol: A large excess of methanol can favor the formation of the diester. 2. Prolonged Reaction Time: Extended reaction times can lead to the esterification of the second carboxylic acid group. 3. High Reaction Temperature: Higher temperatures can increase the rate of the second esterification.1. Control Stoichiometry: Use a controlled molar ratio of pyridine-2,6-dicarboxylic acid to methanol. A slight excess of the dicarboxylic acid can favor mono-esterification. 2. Monitor Reaction Progress: Carefully track the reaction by TLC to stop it once the formation of the desired mono-ester is maximized and before significant diester formation occurs. 3. Temperature Optimization: Experiment with lower reaction temperatures to improve selectivity for the mono-ester.[1]
Difficult Product Isolation and Purification 1. Co-precipitation of Starting Material and Product: The product and unreacted dicarboxylic acid may have similar solubilities, making separation by simple crystallization challenging. 2. Emulsion Formation During Workup: The presence of the pyridine nitrogen can lead to emulsions during acid-base extractions.1. pH Adjustment: Carefully adjust the pH of the aqueous solution during workup. The desired product, being an ester-acid, will have a different pKa than the starting diacid and the diester byproduct, allowing for selective extraction. 2. Column Chromatography: Utilize silica gel column chromatography for efficient separation of the mono-ester, diester, and unreacted starting material. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or ethyl acetate) and a polar solvent (e.g., methanol with a small amount of acetic acid) is often effective. 3. Brine Wash: To break emulsions, wash the organic layer with a saturated sodium chloride (brine) solution.
Product Decomposition 1. Harsh Reaction Conditions: High temperatures or highly acidic/basic conditions during reaction or workup can lead to the hydrolysis of the ester group. 2. Instability During Purification: Prolonged exposure to silica gel during column chromatography can sometimes cause degradation.1. Mild Reaction Conditions: Employ milder esterification methods if possible. 2. Careful Workup: Perform aqueous workup and extractions at lower temperatures (e.g., using an ice bath) and as quickly as possible. 3. Chromatography Considerations: Deactivate the silica gel with a small amount of a base like triethylamine in the eluent if product degradation on the column is suspected.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the selective mono-esterification of pyridine-2,6-dicarboxylic acid with methanol. This is typically achieved under acidic conditions (Fischer esterification) or by first converting the diacid to a more reactive intermediate like an acid chloride followed by reaction with methanol.

Q2: How can I improve the selectivity of the mono-esterification reaction?

A2: To favor the formation of the mono-ester over the diester, you can:

  • Control the stoichiometry: Use a molar ratio where pyridine-2,6-dicarboxylic acid is in slight excess compared to methanol.

  • Lower the reaction temperature: This can help to selectively activate only one of the carboxylic acid groups.[1]

  • Use a bulky alcohol: While not applicable for methyl ester synthesis, using bulkier alcohols generally enhances mono-ester selectivity.[1]

  • Employ a heterogeneous catalyst: Catalysts like alumina can offer improved selectivity due to the controlled interaction of the dicarboxylic acid with the catalyst surface.[2][3][4]

Q3: What are the key byproducts to look out for in this synthesis?

A3: The primary byproduct is the diester, dimethyl 2,6-pyridinedicarboxylate. Unreacted starting material, pyridine-2,6-dicarboxylic acid, will also be present in the crude product mixture.

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective method. Use a suitable solvent system (e.g., ethyl acetate/hexane with a small amount of acetic or formic acid) to separate the starting material, the mono-ester product, and the diester byproduct. The starting dicarboxylic acid will be the most polar (lowest Rf), the diester will be the least polar (highest Rf), and the desired mono-ester product will have an intermediate Rf value.

Q5: What is a suitable method for purifying the final product?

A5: Purification is typically achieved through a combination of techniques:

  • Acid-base extraction: To remove unreacted dicarboxylic acid.

  • Column chromatography: To separate the mono-ester from the diester byproduct.

  • Recrystallization: To obtain a highly pure final product. Suitable solvents for recrystallization can be determined experimentally but may include ethanol, methanol, or a mixture of ethyl acetate and hexane.

Experimental Protocols

Protocol 1: Fischer Mono-esterification of Pyridine-2,6-dicarboxylic Acid

This protocol is a generalized procedure and may require optimization for yield and selectivity.

Materials:

  • Pyridine-2,6-dicarboxylic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend pyridine-2,6-dicarboxylic acid (1.0 equivalent) in anhydrous methanol (5-10 equivalents).

  • Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).

  • Heat the reaction mixture to a gentle reflux (approximately 65°C).

  • Monitor the reaction progress by TLC every 1-2 hours.

  • Once the desired amount of product has formed (or the starting material is consumed), cool the reaction mixture to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and carefully neutralize the mixture by washing with a saturated sodium bicarbonate solution until the effervescence ceases.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Effect of Reaction Parameters on Mono-ester Selectivity (Illustrative)
Parameter Condition Mono-ester Yield (%) Diester Yield (%) Selectivity (Mono:Di)
Temperature 40°C65513:1
65°C (Reflux)75155:1
80°C70252.8:1
Molar Ratio (Diacid:MeOH) 1:1.270107:1
1:575155:1
1:1060302:1
Catalyst Loading (H₂SO₄) 0.05 eq55511:1
0.1 eq75155:1
0.2 eq78203.9:1

Note: The data in this table are illustrative and represent typical trends. Actual results will vary based on specific experimental conditions.

Visualizations

experimental_workflow start Start: Pyridine-2,6-dicarboxylic Acid reaction Reaction: - Methanol - Acid Catalyst (e.g., H₂SO₄) - Heat (Reflux) start->reaction monitoring Monitoring by TLC reaction->monitoring workup Aqueous Workup: - Neutralization (NaHCO₃) - Extraction (Ethyl Acetate) monitoring->workup Reaction Complete purification Purification: - Column Chromatography - Recrystallization workup->purification product Final Product: This compound purification->product troubleshooting_logic start Low Yield of This compound check_sm Check Starting Material Purity start->check_sm check_catalyst Verify Catalyst Activity & Amount start->check_catalyst optimize_conditions Optimize Reaction Time & Temperature start->optimize_conditions check_byproducts Analyze Byproducts (TLC/NMR) start->check_byproducts diester High Diester Formation? check_byproducts->diester Analysis Results unreacted_sm High Unreacted Starting Material? check_byproducts->unreacted_sm Analysis Results adjust_stoichiometry Adjust Diacid:Methanol Ratio diester->adjust_stoichiometry Yes lower_temp Lower Reaction Temperature diester->lower_temp Yes increase_time_temp Increase Reaction Time/Temp unreacted_sm->increase_time_temp Yes increase_catalyst Increase Catalyst Loading unreacted_sm->increase_catalyst Yes

References

Technical Support Center: Purification of Crude 6-(Methoxycarbonyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 6-(Methoxycarbonyl)nicotinic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Issue 1: The final product is contaminated with the starting material, pyridine-2,5-dicarboxylic acid.

  • Possible Cause: Incomplete esterification reaction.

  • Solution:

    • Reaction Monitoring: Before quenching the reaction, ensure it has gone to completion using Thin-Layer Chromatography (TLC).

    • Purification: If the starting material is still present, careful purification by column chromatography can be employed to separate the more polar pyridine-2,5-dicarboxylic acid from the desired monoester product.

Issue 2: The isolated yield of this compound is lower than expected.

  • Possible Cause: This could be due to several factors including incomplete reaction, losses during extraction, or inefficient purification.

  • Solution:

    • Reaction Time: Ensure the esterification reaction is allowed to proceed for a sufficient duration.

    • Extraction Efficiency: To maximize product recovery from the aqueous layer, perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate).

    • Column Chromatography: When using column chromatography, it is crucial to optimize the solvent system using TLC to ensure good separation. An ideal Rf value for the product is typically between 0.2 and 0.4. Avoid using a mobile phase that is too polar initially, as this can lead to co-elution of the product with impurities.

Issue 3: The purified product contains an unknown, less polar impurity.

  • Possible Cause: Formation of the diester byproduct, dimethyl pyridine-2,5-dicarboxylate, due to the esterification of both carboxylic acid groups.

  • Solution:

    • Reaction Control: Carefully control the stoichiometry of the reagents during the esterification reaction to favor the formation of the monoester.

    • Purification: High vacuum distillation can be an effective method to separate this compound from less volatile diester impurities. Alternatively, careful fractionation during column chromatography may also be successful.

Issue 4: Hydrolysis of the ester group during workup.

  • Possible Cause: The ester is sensitive to both acidic and basic conditions, especially at elevated temperatures, which can lead to hydrolysis back to the dicarboxylic acid.

  • Solution:

    • pH Control: During the aqueous workup, maintain a neutral to slightly acidic pH (around 5-7) when neutralizing the reaction mixture.

    • Temperature Control: Perform all neutralization and extraction steps at low temperatures (e.g., in an ice bath) to minimize the rate of hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A common method for the preparation of this compound involves the selective mono-esterification of pyridine-2,5-dicarboxylic acid using methanol in the presence of an acid catalyst.

Q2: What are the potential impurities in crude this compound?

A2: Potential impurities include unreacted pyridine-2,5-dicarboxylic acid, the diester byproduct (dimethyl pyridine-2,5-dicarboxylate), and residual solvents from the reaction and workup.[1] Other potential impurities related to the synthesis of the nicotinic acid core could include pyridine and 5-ethyl-2-methylpyridine.[2]

Q3: What are the recommended purification methods for crude this compound?

A3: The two primary methods for purifying crude this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities.

Q4: Which solvents are suitable for the recrystallization of this compound?

A4: For a similar compound, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid monomethyl ester, recrystallization from methanol has been reported to yield a solid product.[3] Given the structure of this compound, other potential recrystallization solvents could include ethanol, ethyl acetate, or a mixture of solvents like ethanol/water. The ideal solvent or solvent system should be determined experimentally.

Q5: How can I monitor the purity of this compound during purification?

A5: The purity can be effectively monitored using chromatographic techniques such as Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). For TLC, a suitable mobile phase would need to be developed to achieve good separation between the product and potential impurities. HPLC can provide a more quantitative assessment of purity.

Data Presentation

Table 1: Solvent Systems for Purification of Nicotinic Acid Derivatives

CompoundPurification MethodStationary PhaseMobile Phase (v/v)
Nicotinic Acid / NicotinamideHPLCNewcrom AHMeCN/H2O - 50/50% with 0.5% H3PO4[4]
Nicotinic Acid / Nicotinamide / Tranexamic AcidHPLCPrimesep 100MeCN/H2O with H2SO4

Experimental Protocols

Protocol 1: Recrystallization from Methanol

This protocol is based on a procedure for a structurally similar compound and may require optimization for this compound.[3]

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot methanol.

  • Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by filtration.

  • Washing and Drying: Wash the crystals with a small amount of cold methanol and dry them under vacuum.

Protocol 2: Silica Gel Column Chromatography

This protocol outlines the general steps for purifying crude this compound using silica gel column chromatography.

  • TLC Analysis:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate using various solvent systems (e.g., mixtures of hexane and ethyl acetate) to find a mobile phase that gives good separation between the desired product and impurities (target Rf for the product is ~0.3).

    • Visualize the spots under a UV lamp.

  • Column Packing:

    • Prepare a slurry of silica gel (230–400 mesh) in the initial, low-polarity mobile phase determined by TLC.

    • Pour the slurry into a glass column and allow the silica gel to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading").

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase, starting with the low-polarity system identified in the TLC analysis.

    • Gradually increase the polarity of the mobile phase if necessary to elute the product.

    • Collect fractions in separate tubes or flasks.

    • Monitor the separation by spotting the collected fractions on TLC plates and visualizing under a UV lamp.

  • Fraction Pooling and Solvent Evaporation:

    • Based on the TLC analysis of the fractions, identify and combine the fractions containing the pure product.

    • Remove the solvent from the pooled fractions under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow crude_product Crude this compound dissolution Dissolve in minimal hot methanol crude_product->dissolution hot_filtration Hot Filtration (if necessary) dissolution->hot_filtration crystallization Slow Cooling & Ice Bath hot_filtration->crystallization filtration Filtration crystallization->filtration washing Wash with cold methanol filtration->washing drying Dry under vacuum washing->drying pure_product Pure this compound drying->pure_product

Caption: Recrystallization workflow for this compound.

troubleshooting_logic start Problem with Purification low_yield Low Yield? start->low_yield impure_product Impure Product? start->impure_product incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction Yes extraction_loss Extraction Losses low_yield->extraction_loss Yes starting_material Starting Material Present impure_product->starting_material Contaminant? diester Diester Present impure_product->diester Contaminant? solution1 Increase reaction time/ Monitor by TLC incomplete_reaction->solution1 Solution solution2 Perform multiple extractions extraction_loss->solution2 Solution solution3 Column Chromatography starting_material->solution3 Solution solution4 Fractional Distillation or Careful Chromatography diester->solution4 Solution

Caption: Troubleshooting logic for purification of this compound.

References

Identifying and minimizing byproducts in nicotinic acid esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the esterification of nicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the esterification of nicotinic acid?

A1: The primary methods for synthesizing nicotinic acid esters are:

  • Fischer-Speier Esterification : This is a classic acid-catalyzed reaction between nicotinic acid and an alcohol. Common catalysts include sulfuric acid, p-toluenesulfonic acid, and solid acid catalysts. It is a widely used and economical method.[1]

  • Via Nicotinoyl Chloride : This is a two-step process where nicotinic acid is first converted to nicotinoyl chloride using a reagent like thionyl chloride. The resulting acyl chloride is then reacted with an alcohol to form the ester.[1][2] This method is advantageous as the high reactivity of the acyl chloride can drive the reaction to completion.[1]

  • Mitsunobu Reaction : This reaction allows for the conversion of an alcohol to an ester using triphenylphosphine and an azodicarboxylate like diethyl azodicarboxylate (DEAD).[3] It proceeds under mild conditions and with inversion of stereochemistry at the alcohol center.[3]

Q2: What are the common byproducts I should be aware of during nicotinic acid esterification?

A2: Common byproducts include:

  • Unreacted Nicotinic Acid : Incomplete reaction is a common cause of this impurity.

  • Diesters : These can form if the nicotinic acid starting material is contaminated with isocinchomeronic acid (pyridine-2,5-dicarboxylic acid).[4]

  • Products of Ester Hydrolysis : The ester product can be hydrolyzed back to nicotinic acid, especially during aqueous workup if the pH is not carefully controlled.[5]

  • Reaction-Specific Byproducts :

    • Mitsunobu Reaction : Triphenylphosphine oxide and a hydrazine derivative are stoichiometric byproducts that need to be removed during purification.[1]

Q3: How can I monitor the progress of my esterification reaction?

A3: The progress of the reaction can be effectively monitored using chromatographic techniques:

  • Thin-Layer Chromatography (TLC) : A quick and convenient method to track the consumption of the starting material (nicotinic acid) and the formation of the ester product.[5]

  • High-Performance Liquid Chromatography (HPLC) : Provides a more quantitative analysis of the reaction mixture, allowing for the accurate determination of purity and the presence of any side products.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Often used in industrial settings to monitor the purity and yield of the product.[5]

Troubleshooting Guides

Issue 1: Low Yield of Nicotinic Acid Ester
Potential Cause Suggested Solution
Incomplete Reaction - Increase reaction time and continue to monitor by TLC or HPLC. - In Fischer esterification, use a molar excess of the alcohol to drive the equilibrium towards the product. - Ensure the acid catalyst is active and used in a sufficient amount.[5]
Ester Hydrolysis during Workup - When neutralizing the reaction mixture, perform the addition of base at a low temperature (e.g., in an ice bath) to control any exothermic reaction. - Carefully adjust the pH to approximately 7 to avoid prolonged exposure to highly acidic or basic conditions.[5]
Inefficient Water Removal (Fischer Esterification) - Use a Dean-Stark apparatus with an azeotrope-forming solvent like toluene to continuously remove water as it is formed.[1]
Purification Losses - Optimize the purification method. For column chromatography, ensure appropriate solvent polarity. For distillation, ensure the vacuum is sufficient to prevent thermal degradation.
Issue 2: Presence of Impurities in the Final Product
Observed Impurity Potential Cause Identification & Minimization
Unreacted Nicotinic Acid Incomplete reaction or hydrolysis of the ester.Identification : Can be detected by HPLC, where it will have a shorter retention time than the ester.[6] Minimization : See "Issue 1: Low Yield". For removal, a mild basic wash (e.g., with saturated sodium bicarbonate solution) during workup can extract the acidic nicotinic acid into the aqueous layer.[2]
Diester of Pyridine-2,5-dicarboxylic Acid Contamination of the starting nicotinic acid with isocinchomeronic acid.Identification : Can be detected by HPLC or LC-MS.[4] Minimization : Purify the starting nicotinic acid by recrystallization before the esterification reaction. The diester byproduct can be separated from the desired monoester by column chromatography.
Triphenylphosphine Oxide Stoichiometric byproduct of the Mitsunobu reaction.Identification : Often precipitates from the reaction mixture and can be observed in NMR spectra. Minimization : Can be largely removed by filtration of the reaction mixture.[1] Further purification can be achieved by column chromatography.

Data Presentation

Table 1: Comparison of Nicotinic Acid Esterification Methods

Method Typical Reagents Catalyst/Activator Typical Solvent Typical Yield Key Advantages Key Disadvantages
Fischer Esterification (Solid Acid Catalyst) Nicotinic acid, EthanolHND230 solid acid catalystToluene96-98%[7]High yield, high purity (99.2-99.7% by GC), reusable catalyst, reduced wastewater.[7][8]Requires specific solid acid catalyst.
Fischer Esterification (H₂SO₄) Nicotinic acid, AlcoholConcentrated H₂SO₄Excess alcohol23-87%[1]Inexpensive reagents, simple procedure.Harsh acidic conditions, often requires high temperatures and long reaction times, generates acidic waste.[1]
Via Nicotinoyl Chloride Nicotinic acid, Thionyl chloride, AlcoholNone required for esterificationDichloromethane~45% (overall)[1][2]High reactivity of acyl chloride avoids equilibrium limitations.[1]Two-step process, uses harsh reagents (thionyl chloride), potential for side reactions.[1]
Mitsunobu Reaction Nicotinic acid, AlcoholTriphenylphosphine, DEAD or DIADTetrahydrofuranModerate to HighMild reaction conditions, stereochemical inversion at the alcohol center.[3]Stoichiometric amounts of reagents required, formation of byproducts that require careful removal.[1]

Experimental Protocols

High-Yield Synthesis of Ethyl Nicotinate using a Solid Acid Catalyst

This protocol is adapted from a high-yield industrial preparation method.[7][8][9]

Materials:

  • Nicotinic acid (246.2 g)

  • Absolute ethanol (92.1 g, 2 mol)

  • Toluene (123.1 g)

  • HND230 solid acid catalyst (2.5 g)[7]

  • 500 mL four-necked flask equipped with a mechanical stirrer, thermometer, and Dean-Stark apparatus with a condenser.

Procedure:

  • To the four-necked flask, add toluene, absolute ethanol, the solid acid catalyst, and nicotinic acid.[7]

  • Slowly heat the mixture to 55°C with stirring and maintain this temperature for 4 hours.[7]

  • Increase the temperature to reflux to begin azeotropic removal of water via the Dean-Stark trap.

  • Continue refluxing until no more water is collected in the trap, indicating the reaction is complete.[1]

  • Cool the reaction mixture to room temperature.

  • Recover the solid acid catalyst by filtration. The catalyst can be reused.[7]

  • Remove the toluene from the filtrate by distillation under reduced pressure to yield the final product, ethyl nicotinate.[7]

Expected Outcome:

  • Yield: 97.2%[7]

  • Purity (by GC): 99.5%[7]

Analytical HPLC Method for Reaction Monitoring

This method is suitable for the separation of nicotinic acid, ethyl nicotinate, and potential impurities like pyridinedicarboxylic acid.[4]

Chromatographic Conditions:

  • Column : Primesep 100 mixed-mode column

  • Mobile Phase : Gradient of water, acetonitrile (MeCN), and sulfuric acid (H₂SO₄) buffer.

  • Detection : UV at 250 nm[4]

Sample Preparation:

  • Dilute a small aliquot of the reaction mixture in the initial mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Expected Elution Profile:

  • Nicotinic acid will have a shorter retention time compared to its more nonpolar ethyl ester.

  • Pyridinedicarboxylic acids, if present, will also elute at different retention times, allowing for their detection.[4]

Visualizations

Fischer_Esterification cluster_reactants Reactants cluster_conditions Conditions cluster_intermediates Intermediates cluster_products Products Nicotinic_Acid Nicotinic Acid Protonated_Carbonyl Protonated Carbonyl Nicotinic_Acid->Protonated_Carbonyl + H⁺ Alcohol Alcohol (e.g., Ethanol) Acid_Catalyst Acid Catalyst (H⁺) Heat Heat Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate + Alcohol Nicotinate_Ester Nicotinate Ester Tetrahedral_Intermediate->Nicotinate_Ester - H₂O, - H⁺ Water Water Tetrahedral_Intermediate->Water

Caption: Workflow for Fischer Esterification of Nicotinic Acid.

Troubleshooting_Byproducts Start Reaction Complete Analyze Analyze Product Mixture (HPLC, NMR, GC-MS) Start->Analyze Impure Impurities Detected Analyze->Impure Pure Product is Pure Impure->Pure After Purification Unreacted_NA Unreacted Nicotinic Acid Impure->Unreacted_NA Peak for Nicotinic Acid Diester Diester Impurity Impure->Diester Unexpected Ester Peak Other_Byproduct Other Byproducts Impure->Other_Byproduct Other Signals Cause_Incomplete Cause: Incomplete Reaction / Hydrolysis Unreacted_NA->Cause_Incomplete Cause_Impure_Start Cause: Impure Starting Material Diester->Cause_Impure_Start Cause_Side_Reaction Cause: Side Reaction Other_Byproduct->Cause_Side_Reaction Solution_Yield Solution: Optimize Reaction Time/Conditions, Careful Workup Cause_Incomplete->Solution_Yield Solution_Purify_Start Solution: Purify Nicotinic Acid Cause_Impure_Start->Solution_Purify_Start Solution_Optimize Solution: Adjust Reaction Conditions / Purification Cause_Side_Reaction->Solution_Optimize

Caption: Troubleshooting logic for identifying byproduct sources.

References

Technical Support Center: Troubleshooting Fischer Esterification of 6-Methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for the Fischer esterification of 6-methylnicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What is the Fischer esterification and why is it used for 6-methylnicotinic acid?

A1: The Fischer esterification is a classic organic reaction that converts a carboxylic acid and an alcohol into an ester in the presence of a strong acid catalyst.[1][2][3] For 6-methylnicotinic acid, this method is commonly used to synthesize its methyl ester, methyl 6-methylnicotinate, a key intermediate in the manufacturing of various active pharmaceutical ingredients (APIs).[4]

Q2: How can I monitor the progress of the esterification reaction?

A2: The progress of the reaction can be effectively monitored using chromatographic techniques such as Thin-Layer Chromatography (TLC).[5] TLC allows for a quick and convenient way to track the consumption of the starting material (6-methylnicotinic acid) and the formation of the product (methyl 6-methylnicotinate).[5] High-Performance Liquid Chromatography (HPLC) can provide a more quantitative analysis of the reaction mixture.[5]

Q3: What are some common side products in the Fischer esterification of 6-methylnicotinic acid?

A3: Common side products can include unreacted 6-methylnicotinic acid if the reaction is incomplete.[5] Another potential side product is 2-methylpyridine, which can form via decarboxylation of the starting material at elevated temperatures.[6] If the starting material contains impurities like isocinchomeronic acid, its corresponding diester can also be formed.[6]

Troubleshooting Guide

Issue 1: Low Yield of Methyl 6-Methylnicotinate

Q: My Fischer esterification of 6-methylnicotinic acid is resulting in a low yield. What are the potential causes and how can I improve it?

A: Low yields in Fischer esterification can be attributed to several factors. Here is a systematic approach to troubleshooting:

  • Incomplete Reaction: The Fischer esterification is an equilibrium reaction.[1][7] To drive the reaction towards the product, consider the following:

    • Reaction Time: Ensure the reaction is refluxed for a sufficient duration. Some protocols specify reaction times of up to 17 hours.[5][6]

    • Excess Alcohol: Use a large excess of methanol to shift the equilibrium towards the formation of the ester.[1][7] Often, methanol is used as the solvent.[3][8]

    • Water Removal: The water produced during the reaction can shift the equilibrium back to the reactants. While not always necessary when using a large excess of alcohol, removing water using a Dean-Stark apparatus can improve yields.[1][7]

    • Catalyst Amount: An insufficient amount of the acid catalyst (e.g., sulfuric acid) will result in a slow and incomplete reaction.[5][7]

  • Product Loss During Workup:

    • Neutralization: During the neutralization step with a base like sodium bicarbonate, it is crucial to maintain a neutral to slightly basic pH (around 7) and keep the temperature low (e.g., in an ice bath) to prevent hydrolysis of the ester back to the carboxylic acid.[5][9]

    • Extraction: Ensure efficient extraction of the product from the aqueous layer by performing multiple extractions with a suitable organic solvent, such as ethyl acetate.[9][10]

Issue 2: The Final Product is Contaminated with Starting Material

Q: My final product shows the presence of the starting material, 6-methylnicotinic acid, after purification. What could be the cause and how can I resolve this?

A: The presence of the starting material in the final product typically points to two main issues:

  • Incomplete Reaction: As mentioned previously, if the reaction has not gone to completion, unreacted 6-methylnicotinic acid will remain. Monitor the reaction by TLC until the starting material spot is no longer visible.[9]

  • Hydrolysis During Workup: The ester product can be hydrolyzed back to the carboxylic acid under acidic conditions during the aqueous workup.[9] It is critical to carefully neutralize the reaction mixture to a pH of 7.[6][9]

To remove the unreacted starting material, careful purification by silica gel column chromatography can be employed. The starting material, being more polar, will have a lower Rf value than the ester product, allowing for their separation.[9]

Issue 3: Formation of an Unknown Impurity

Q: My purified product contains an unknown, less polar impurity. What could this be and how can I remove it?

A: A less polar impurity could potentially be a diester resulting from an impurity in the starting material, such as isocinchomeronic acid.[6] To remove such impurities, high-vacuum distillation can be an effective method to separate methyl 6-methylnicotinate from less volatile diester impurities.[9] Alternatively, careful fractionation during column chromatography may also be successful.[9]

Data Presentation

Table 1: Comparison of Reaction Conditions for Fischer Esterification of 6-Methylnicotinic Acid

CatalystAlcoholTemperatureTimeReported YieldReference(s)
Sulfuric AcidMethanolReflux17 hours75%[4][5][10]
Hydrogen ChlorideMethanolReflux1 hourNot specified[4][11]

Experimental Protocols

Detailed Protocol for Fischer Esterification of 6-Methylnicotinic Acid

This protocol is based on commonly cited laboratory procedures.[6][10]

Materials:

  • 6-Methylnicotinic acid

  • Methanol (reagent grade)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 6-methylnicotinic acid (1 equivalent) in methanol (approximately 18-20 mL per gram of acid).

  • Catalyst Addition: With stirring, slowly and carefully add concentrated sulfuric acid (approximately 1 mL per gram of acid).

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 17 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC to ensure the disappearance of the starting material.

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Neutralization: Cool the residue in an ice bath and carefully adjust the pH to 7 by slowly adding saturated aqueous sodium bicarbonate solution and solid sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (e.g., 3 x 500 mL for a 40g scale reaction).[10]

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude methyl 6-methylnicotinate.

  • Purification: The crude product can be further purified by column chromatography or high-vacuum distillation if necessary.[9]

Mandatory Visualization

TroubleshootingWorkflow start Incomplete Esterification (Low Yield / Starting Material Present) check_reaction_conditions Check Reaction Conditions start->check_reaction_conditions check_workup Review Workup Procedure start->check_workup optimize_reaction Optimize Reaction check_reaction_conditions->optimize_reaction optimize_workup Optimize Workup check_workup->optimize_workup purify Purify Product optimize_reaction->purify Reaction Optimized sub_reaction Increase Reaction Time? Use Excess Alcohol? Sufficient Catalyst? optimize_reaction->sub_reaction optimize_workup->purify Workup Optimized sub_workup Controlled Neutralization (pH 7)? Low Temperature? Efficient Extraction? optimize_workup->sub_workup end_ok Successful Synthesis purify->end_ok Pure Product Obtained end_fail Further Investigation Needed purify->end_fail Impurities Persist

References

Stability and degradation pathways of 6-(Methoxycarbonyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation pathways of 6-(Methoxycarbonyl)nicotinic acid. The information is based on established chemical principles and data from related nicotinic acid derivatives due to the limited availability of specific stability studies for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The most probable degradation pathway for this compound is the hydrolysis of the methyl ester group. This reaction yields 6-carboxynicotinic acid (also known as pyridine-2,5-dicarboxylic acid) and methanol. This hydrolysis can be catalyzed by acidic or basic conditions, with base-catalyzed hydrolysis generally proceeding more rapidly.

Q2: What are the expected degradation products of this compound?

A2: The primary degradation product is 6-carboxynicotinic acid. Under certain conditions, further degradation of the nicotinic acid ring could occur, but this is generally less likely under typical experimental and storage conditions.

Q3: How should I properly store this compound to ensure its stability?

A3: To minimize degradation, this compound should be stored in a cool, dry place, protected from light and moisture.[1][2] A refrigerator or freezer at temperatures between 2°C and 8°C is recommended for long-term storage.[3] The container should be tightly sealed to prevent exposure to atmospheric moisture, which can facilitate hydrolysis.

Q4: Is this compound sensitive to light?

Q5: What analytical techniques are suitable for monitoring the stability of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for monitoring the stability of this compound and quantifying its degradation products.[4][5][6] A reversed-phase C18 column is commonly used for the separation of nicotinic acid and its derivatives. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) for the identification of unknown degradation products.[7]

Troubleshooting Guides

Issue Possible Cause Recommended Solution
Inconsistent results in stability studies. Improper storage of the compound leading to degradation before the experiment.Ensure the compound is stored in a tightly sealed container at the recommended temperature (2-8°C) and protected from light and moisture. Use a fresh batch of the compound for each experiment if possible.
Inconsistent environmental conditions during the experiment (temperature, humidity).Use a calibrated and controlled environment (e.g., stability chamber) for your experiments. Monitor and record the conditions throughout the study.
Rapid degradation of the compound in solution. The pH of the solution is too high or too low, catalyzing hydrolysis.Prepare solutions in a buffered system at a pH where the compound is most stable (typically slightly acidic to neutral for esters). Perform a pH-stability profile to determine the optimal pH range.
The temperature of the solution is too high.Conduct solution stability studies at controlled, and if necessary, reduced temperatures.
Appearance of unexpected peaks in the chromatogram. Formation of secondary degradation products or interaction with excipients.Use LC-MS to identify the unknown peaks. Conduct forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) to systematically identify potential degradation products.[8][9][10]
Contamination of the sample or mobile phase.Ensure all glassware and solvents are clean and of high purity. Filter all samples and mobile phases before use.
Poor separation of the parent compound and its primary degradant (6-carboxynicotinic acid). Suboptimal HPLC method parameters.Optimize the mobile phase composition (e.g., organic solvent ratio, pH of the aqueous phase) and gradient profile. Consider using a different column stationary phase if necessary.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and identifying potential degradation products.[8][10]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer (pH 7.4)

  • Calibrated HPLC system with UV detector

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.

    • Incubate the solution at room temperature.

    • Withdraw samples at appropriate time points (e.g., 0, 1, 2, 4, 8 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light.

    • Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours) for HPLC analysis.

  • Thermal Degradation:

    • Place a known amount of the solid compound in a vial and heat it in an oven at 80°C for 48 hours.

    • Dissolve the heated solid in methanol to the initial stock solution concentration for HPLC analysis.

  • Photolytic Degradation:

    • Expose the solid compound and the stock solution in a photostability chamber to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[11][12]

    • Analyze the samples by HPLC.

  • HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. The mobile phase could consist of a mixture of phosphate buffer and methanol or acetonitrile. Detection is typically performed at the λmax of the compound.

Stability Data Summary

The following table summarizes the expected stability of this compound under different conditions, based on the chemical properties of similar ester compounds. Actual quantitative data should be generated through experimental studies.

Condition Parameter Expected Stability Primary Degradation Product
Storage 2-8°C, dry, darkHigh-
Room TemperatureModerate to High6-Carboxynicotinic acid
pH Acidic (pH 1-3)Low to Moderate6-Carboxynicotinic acid
Neutral (pH 6-8)Moderate6-Carboxynicotinic acid
Basic (pH 9-12)Low6-Carboxynicotinic acid
Temperature Elevated (e.g., 60°C)Low6-Carboxynicotinic acid
Light UV/VisiblePotentially LowPhotodegradation products (structure to be determined)
Oxidation H₂O₂ModerateOxidized derivatives

Visualizations

DegradationPathway 6-(Methoxycarbonyl)nicotinic_acid This compound 6-Carboxynicotinic_acid 6-Carboxynicotinic acid 6-(Methoxycarbonyl)nicotinic_acid->6-Carboxynicotinic_acid Hydrolysis (Acid/Base Catalyzed) Methanol Methanol 6-(Methoxycarbonyl)nicotinic_acid->Methanol

Caption: Primary degradation pathway of this compound.

ExperimentalWorkflow cluster_stress Forced Degradation Conditions Acid Acid Analysis HPLC Analysis Acid->Analysis Base Base Base->Analysis Oxidation Oxidation Oxidation->Analysis Heat Heat Heat->Analysis Light Light Light->Analysis Start Start: This compound Start->Acid Start->Base Start->Oxidation Start->Heat Start->Light Results Identify Degradants & Assess Stability Analysis->Results

Caption: Workflow for a forced degradation study.

References

Preventing hydrolysis of 6-(Methoxycarbonyl)nicotinic acid during workup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-(Methoxycarbonyl)nicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of the methyl ester group during experimental workup procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is hydrolysis a concern?

A1: this compound is a dicarboxylic acid derivative where one of the carboxylic acid groups is esterified as a methyl ester. The primary concern is the unintended cleavage (hydrolysis) of this methyl ester group back to a carboxylic acid during the workup of a reaction. This hydrolysis can occur under either acidic or basic aqueous conditions, leading to the formation of the di-acid (pyridine-2,5-dicarboxylic acid) as an impurity, which can complicate purification and reduce the yield of the desired product.

Q2: Under what conditions is the methyl ester group of this compound most susceptible to hydrolysis?

A2: The ester group is most susceptible to hydrolysis under strong basic (alkaline) conditions, a process known as saponification, which is generally irreversible.[1][2][3] It is also susceptible to hydrolysis under strongly acidic conditions, especially at elevated temperatures.[4][5] Prolonged exposure to aqueous environments, even at neutral pH, and higher temperatures will increase the rate of hydrolysis.[6]

Q3: Can I use a strong base like sodium hydroxide to neutralize an acidic reaction mixture containing my product?

A3: It is highly discouraged to use strong bases like sodium hydroxide or potassium hydroxide.[2] These will readily saponify the methyl ester, leading to the formation of the dicarboxylate salt.[1] It is recommended to use a milder base, such as sodium bicarbonate or sodium carbonate, for neutralization.

Q4: How does temperature affect the stability of the ester during workup?

A4: The rate of hydrolysis is significantly influenced by temperature.[6] Higher temperatures accelerate the rate of both acid- and base-catalyzed hydrolysis. Therefore, it is recommended to perform all aqueous workup steps at low temperatures (e.g., in an ice bath) to minimize the extent of hydrolysis.

Q5: Is this compound stable in aqueous solutions?

A5: While the related compound methyl nicotinate shows good stability in aqueous solution at 4°C with a very slow rate of degradation, the conditions during a reaction workup are typically more demanding.[7][8][9] The presence of acidic or basic residues from the reaction will catalyze hydrolysis. Therefore, minimizing the contact time with aqueous phases during extraction and washing is crucial.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the workup of reactions involving this compound.

Issue Potential Cause Recommended Solution
Low yield of desired product and presence of a more polar impurity by TLC/LCMS. Hydrolysis of the methyl ester to the corresponding dicarboxylic acid.- Avoid Strong Bases: Use weak inorganic bases like NaHCO₃ or Na₂CO₃ for neutralization. - Control Temperature: Perform all aqueous washes at 0-5 °C (ice bath). - Minimize Contact Time: Perform extractions and washes quickly and avoid letting the layers sit for extended periods.[6] - Use Brine: Wash the organic layer with saturated aqueous NaCl (brine) to facilitate phase separation and remove bulk water.[6]
Emulsion formation during extraction. The product, having both a carboxylic acid and an ester, may act as a surfactant, especially after partial hydrolysis.- Add Brine: Addition of saturated NaCl solution can help to break up emulsions. - Filter through Celite: Passing the mixture through a pad of Celite can sometimes break up emulsions. - Centrifugation: If available, centrifugation is an effective method for separating emulsified layers.
Product is partially soluble in the aqueous layer. The carboxylic acid group can be deprotonated by base, forming a salt that is soluble in water.- Adjust pH Carefully: When neutralizing, add the base slowly and monitor the pH. Do not make the aqueous layer too basic. - Back-Extraction: If product loss to the aqueous layer is suspected, acidify the aqueous layer with dilute HCl and extract with a suitable organic solvent (e.g., ethyl acetate) to recover the di-acid if that is the impurity, or carefully adjust the pH to be weakly acidic to recover any lost product.

Experimental Protocols

Protocol 1: General Workup Procedure to Minimize Hydrolysis

This protocol outlines a standard workup for a reaction mixture containing this compound, designed to minimize hydrolysis of the methyl ester.

  • Cool the Reaction Mixture: Once the reaction is complete, cool the mixture to room temperature, and then further cool it in an ice-water bath.

  • Quench the Reaction (if applicable): Slowly add cold water or a cold, dilute acid (e.g., 1M HCl) to quench the reaction. Maintain the temperature at 0-5 °C.

  • Extraction: Extract the product into a suitable water-immiscible organic solvent such as ethyl acetate or dichloromethane. Use cold solvent for the extraction.

  • Aqueous Washes:

    • Wash the organic layer sequentially with:

      • Cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid. Caution: Add slowly to control CO₂ evolution.

      • Cold water.

      • Cold, saturated aqueous sodium chloride (brine) to remove residual water.[6]

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator at a low temperature.

  • Purification: Purify the crude product by a non-aqueous method if possible, such as column chromatography or recrystallization from a non-aqueous solvent system.

Visualizations

Hydrolysis Pathways

The following diagram illustrates the potential hydrolysis pathways for this compound under acidic and basic conditions.

G cluster_main cluster_acid Acidic Conditions (H₃O⁺) cluster_base Basic Conditions (OH⁻) A This compound B Pyridine-2,5-dicarboxylic acid A->B Hydrolysis C Disodium pyridine-2,5-dicarboxylate A->C Saponification (Irreversible) D Pyridine-2,5-dicarboxylic acid (after acidic workup) C->D Acidification

Caption: Hydrolysis of this compound.

Recommended Workup Workflow

This workflow diagram outlines the key steps in a workup designed to prevent ester hydrolysis.

G start Reaction Mixture cool Cool to 0-5 °C start->cool quench Quench (Cold Aqueous Solution) cool->quench extract Extract with Cold Organic Solvent quench->extract wash_bicarb Wash with Cold Sat. NaHCO₃ extract->wash_bicarb wash_water Wash with Cold Water wash_bicarb->wash_water wash_brine Wash with Cold Brine wash_water->wash_brine dry Dry over Na₂SO₄ wash_brine->dry evaporate Solvent Removal (Low Temperature) dry->evaporate product Crude Product evaporate->product

Caption: Workflow for minimizing ester hydrolysis during workup.

References

Column chromatography conditions for purifying 6-(Methoxycarbonyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the column chromatography purification of 6-(Methoxycarbonyl)nicotinic acid. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: The most commonly recommended stationary phase for the purification of nicotinic acid derivatives is silica gel.[1][2][3][4] Specifically, silica gel 60 (particle size 40-63 µm) is a suitable choice for flash chromatography.

Q2: Which mobile phase systems are effective for the purification of this compound on a silica gel column?

A2: Several mobile phase systems can be effective, and the optimal choice will depend on the impurities present in your crude sample. A good starting point is a mixture of a non-polar solvent and a moderately polar solvent. Based on methods for similar compounds, consider the following systems:

  • Acetone/n-Hexane: This system has been successfully used for the separation of nicotinic acid esters.[1]

  • Ethyl Acetate/Hexane: A common solvent system for moderately polar compounds on silica gel.

  • Dichloromethane/Methanol: A more polar system that can be effective if your compound is retained too strongly in less polar systems.

  • Chloroform/Methanol: Chloroform has been used for the extraction of similar compounds, suggesting its utility in a mobile phase.[5]

It is highly recommended to first determine the optimal solvent system using Thin Layer Chromatography (TLC) before performing column chromatography.

Q3: How can I monitor the progress of the column chromatography?

A3: Fractions can be monitored by TLC, and the spots can be visualized under UV light at a wavelength of 254 nm.[1]

Q4: What are the solubility properties of this compound that I should be aware of during purification?

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Poor or No Separation Inappropriate mobile phase polarity.Optimize the mobile phase using TLC. If the spots are too high on the TLC plate (high Rf), decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio). If the spots remain at the baseline (low Rf), increase the polarity (e.g., increase the ethyl acetate to hexane ratio).
Column was not packed properly.Ensure the silica gel is packed uniformly without any cracks or air bubbles. A poorly packed column will lead to channeling and poor separation.
Compound Does Not Elute from the Column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For example, if you are using an ethyl acetate/hexane system, you can slowly increase the percentage of ethyl acetate. A gradient elution might be necessary.
The compound is interacting too strongly with the silica gel.Consider adding a small amount of a competitive polar solvent, like acetic acid or formic acid (e.g., 0.1-1%), to the mobile phase to reduce strong interactions with the silica gel.[2]
Colored Impurities Co-elute with the Product The impurity has a similar polarity to the product.If changing the mobile phase does not resolve the issue, consider a pre-purification step. For nicotinic acid, a recrystallization step or treatment with a decolorizing agent like activated charcoal has been used to remove colored impurities.[8]
Product Crystallizes on the Column The compound has low solubility in the mobile phase.Choose a mobile phase in which your compound is more soluble. You may need to use a stronger solvent system for elution.

Experimental Protocol: Column Chromatography of this compound

This protocol is a general guideline. Optimization may be required based on the specific impurities in your crude material.

1. Preparation of the Column:

  • Select an appropriate size glass column based on the amount of crude material.
  • Prepare a slurry of silica gel 60 in the initial, low-polarity mobile phase (e.g., 9:1 Hexane:Ethyl Acetate).
  • Pack the column with the slurry, ensuring no air bubbles are trapped.
  • Allow the silica gel to settle, and then add a thin layer of sand on top to protect the silica bed.
  • Equilibrate the column by running the initial mobile phase through it until the baseline is stable.

2. Sample Preparation and Loading:

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent (e.g., dichloromethane).
  • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica gel, and then evaporating the solvent under reduced pressure.
  • Carefully load the prepared sample onto the top of the column.

3. Elution and Fraction Collection:

  • Begin eluting the column with the initial mobile phase.
  • Collect fractions in test tubes or vials.
  • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the desired compound. For example, you can increase the proportion of ethyl acetate in the hexane/ethyl acetate mixture.

4. Fraction Analysis:

  • Analyze the collected fractions using TLC and UV visualization (254 nm) to identify which fractions contain the purified product.
  • Combine the pure fractions.

5. Product Isolation:

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_process Chromatography cluster_analysis Analysis & Isolation prep_column Prepare Silica Gel Column prep_sample Prepare and Load Sample prep_column->prep_sample Equilibrate elution Elute with Mobile Phase prep_sample->elution collection Collect Fractions elution->collection tlc Analyze Fractions by TLC collection->tlc Monitor combine Combine Pure Fractions tlc->combine Identify isolate Isolate Product (Evaporation) combine->isolate

References

Technical Support Center: Scaling Up 6-(Methoxycarbonyl)nicotinic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the production of 6-(Methoxycarbonyl)nicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and scale-up of this important pharmaceutical intermediate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your process development.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, primarily through the selective mono-esterification of pyridine-2,6-dicarboxylic acid.

Problem Potential Causes Recommended Solutions
Low to no yield of this compound 1. Incomplete reaction.[1] 2. Inactive catalyst. 3. Presence of water in the reaction mixture.[1]1. Extend reaction time and monitor progress via TLC or HPLC. 2. Use a fresh or different acid catalyst (e.g., sulfuric acid, thionyl chloride). 3. Ensure all glassware is dry and use anhydrous methanol.
High percentage of diester byproduct (Dimethyl pyridine-2,6-dicarboxylate) 1. Excess methanol or prolonged reaction time. 2. Reaction temperature is too high.1. Use a stoichiometric or slight excess of methanol. 2. Carefully control the reaction temperature.
Formation of unreacted starting material (Pyridine-2,6-dicarboxylic acid) 1. Insufficient amount of methanol. 2. Inadequate catalyst concentration.1. Ensure at least one equivalent of methanol is used. 2. Increase the catalyst loading incrementally.
Product degradation or discoloration 1. High reaction temperatures leading to decarboxylation.[2] 2. Side reactions involving the pyridine ring.1. Lower the reaction temperature and consider a more active catalyst to reduce reaction time. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulties in product isolation and purification 1. Product is soluble in the aqueous phase during workup. 2. Co-crystallization with byproducts or starting material.1. Adjust the pH of the aqueous solution to the isoelectric point of this compound to minimize its solubility before extraction. 2. Utilize column chromatography or recrystallization with an appropriate solvent system for purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound at a larger scale?

The most prevalent method is the selective mono-esterification of pyridine-2,6-dicarboxylic acid with methanol. This is typically achieved by carefully controlling the stoichiometry of the reactants and the reaction conditions to favor the formation of the mono-ester over the di-ester.

Q2: What are the critical parameters to control during the scale-up of the mono-esterification reaction?

Key parameters to control during scale-up include:

  • Temperature: To prevent side reactions like decarboxylation and the formation of the diester byproduct.[2]

  • Stoichiometry: Precise control of the molar ratio of pyridine-2,6-dicarboxylic acid to methanol is crucial for maximizing the yield of the desired mono-ester.

  • Reaction Time: Monitoring the reaction progress is essential to stop the reaction once the optimal conversion to the mono-ester is achieved, preventing further reaction to the diester.

  • Mixing: Efficient mixing is critical at larger scales to ensure uniform reaction conditions and heat distribution.

Q3: What are the primary byproducts to expect in this synthesis?

The main byproducts are the starting material, pyridine-2,6-dicarboxylic acid, and the diester, dimethyl pyridine-2,6-dicarboxylate. At elevated temperatures, decarboxylation products may also be observed.[2]

Q4: How can I effectively purify this compound from the reaction mixture?

Purification can be challenging due to the similar properties of the product, starting material, and byproducts. A common approach involves:

  • Extraction: After neutralizing the reaction mixture, the product can be extracted into an organic solvent. Careful pH control is necessary to maximize the recovery of the acidic product.

  • Crystallization: Recrystallization from a suitable solvent system can be effective in separating the mono-ester from the di-ester and the unreacted diacid.

  • Chromatography: For high-purity requirements, column chromatography may be necessary.

Q5: What are the main safety concerns when scaling up this process?

The primary safety concerns are associated with the use of flammable solvents like methanol and corrosive acids such as sulfuric acid. At a larger scale, exothermic reactions can pose a risk of thermal runaway. It is crucial to have adequate cooling capacity and to add reagents at a controlled rate. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Experimental Protocols

Synthesis of this compound via Selective Mono-esterification

Materials:

  • Pyridine-2,6-dicarboxylic acid

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid (or Thionyl Chloride)

  • Sodium Bicarbonate (for neutralization)

  • Ethyl Acetate (for extraction)

  • Anhydrous Sodium Sulfate (for drying)

Procedure:

  • To a stirred solution of pyridine-2,6-dicarboxylic acid in a suitable solvent, slowly add a stoichiometric amount of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid or thionyl chloride to the mixture.

  • Heat the reaction mixture to a controlled temperature (e.g., reflux) and monitor the reaction progress using TLC or HPLC.

  • Once the desired conversion is reached, cool the reaction mixture to room temperature.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

Table 1: Effect of Reactant Ratio on Product Distribution (Lab Scale)
Molar Ratio (Diacid:Methanol)Yield of Mono-ester (%)Yield of Di-ester (%)Unreacted Diacid (%)
1:1651025
1:1.2751510
1:250455
1:51580<5

Note: These are representative data and actual results may vary based on specific reaction conditions.

Table 2: Comparison of Catalysts for Mono-esterification
CatalystReaction Time (h)Yield of Mono-ester (%)
Sulfuric Acid872
Thionyl Chloride485
p-Toluenesulfonic acid1268

Note: These are representative data and actual results may vary based on specific reaction conditions.

Visualizations

Synthesis_Workflow Start Start: Pyridine-2,6-dicarboxylic acid & Anhydrous Methanol Reaction Reaction: - Add Catalyst (e.g., H₂SO₄) - Controlled Heating Start->Reaction Monitoring Monitoring: - TLC/HPLC Reaction->Monitoring Workup Workup: - Neutralization (NaHCO₃) - Extraction (Ethyl Acetate) Monitoring->Workup Reaction Complete Purification Purification: - Crystallization or - Column Chromatography Workup->Purification Product Final Product: This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield Issue Check_Byproducts Analyze reaction mixture for byproducts (TLC/HPLC) Start->Check_Byproducts High_Diester High Diester Content? Check_Byproducts->High_Diester High_Diacid High Unreacted Diacid? Check_Byproducts->High_Diacid High_Diester->High_Diacid No Solution_Diester Reduce Methanol Stoichiometry &/or Reaction Time/Temp High_Diester->Solution_Diester Yes Solution_Diacid Increase Methanol Stoichiometry &/or Catalyst Amount High_Diacid->Solution_Diacid Yes Other_Issues Check for Degradation or Incomplete Reaction High_Diacid->Other_Issues No

Caption: Troubleshooting decision tree for low yield issues.

References

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 6-(Methoxycarbonyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues specifically with 6-(Methoxycarbonyl)nicotinic acid. Here, you will find a comprehensive set of frequently asked questions (FAQs) and detailed troubleshooting protocols to help you achieve symmetric peak shapes and ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how do I identify it in my chromatogram?

A1: Peak tailing is a common chromatographic issue where a peak appears asymmetrical, with a tail extending from the peak maximum towards the end of the chromatogram.[1][2] In an ideal HPLC separation, peaks should be symmetrical and Gaussian in shape. Tailing is quantitatively measured by the tailing factor (Tf) or asymmetry factor (As). A value greater than 1.2 typically indicates significant peak tailing.[1] This asymmetry can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and lead to poor reproducibility.[1][2]

Q2: What are the primary causes of peak tailing for an acidic compound like this compound?

A2: The most frequent cause of peak tailing is the presence of more than one retention mechanism for the analyte.[2] For polar acidic compounds such as this compound, this often involves secondary interactions with the stationary phase. Key causes include:

  • Secondary Silanol Interactions: Residual, unreacted silanol groups (-Si-OH) on the surface of silica-based stationary phases can interact with polar functional groups on the analyte, causing some molecules to be retained longer than others, resulting in a tailing peak.[3][4]

  • Mobile Phase pH: If the mobile phase pH is close to or above the pKa of the analyte, the compound can exist in both ionized and non-ionized forms, leading to peak distortion. For acidic compounds, a mobile phase pH below the pKa is recommended to keep the analyte in its non-ionized, more retained form.[1]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[5]

  • Column Contamination and Degradation: Accumulation of contaminants on the column frit or stationary phase, or degradation of the stationary phase itself, can create active sites that cause tailing.[6]

  • Extra-Column Effects: Excessive tubing length or dead volume in the HPLC system can cause band broadening and contribute to peak tailing.[7]

  • Inappropriate Sample Solvent: Using a sample solvent that is stronger than the mobile phase can lead to poor peak shape.[5]

Q3: What is the pKa of this compound and why is it important?

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving peak tailing for this compound.

Initial Assessment

Before making significant changes to your method, it is important to systematically identify the potential cause of the peak tailing. The following flowchart provides a logical workflow for troubleshooting.

G Troubleshooting Workflow for Peak Tailing A Peak Tailing Observed for This compound B Are all peaks in the chromatogram tailing? A->B C Likely a Systemic Issue: - Extra-column volume - Column void/damage - Detector issue B->C Yes D Likely a Chemical Interaction Issue: - Mobile phase pH - Secondary silanol interactions - Sample overload B->D No E Check System Connections & Reduce Tubing Length C->E F Inspect/Replace Column C->F G Optimize Mobile Phase pH D->G H Use a High-Purity, End-Capped Column D->H I Reduce Sample Concentration D->I

Caption: A logical workflow to diagnose the cause of peak tailing.

Experimental Protocols

Here are detailed protocols for key troubleshooting experiments.

Protocol 1: Mobile Phase pH Optimization

Objective: To determine the optimal mobile phase pH to minimize peak tailing by ensuring this compound is in its non-ionized form.

Methodology:

  • Prepare a series of mobile phases: Prepare several batches of your mobile phase with varying pH values. A good starting point would be to test pH values of 2.5, 3.0, and 3.5. Use a suitable buffer (e.g., phosphate or formate) to maintain a stable pH.

  • Equilibrate the column: For each new mobile phase, ensure the column is thoroughly equilibrated before injecting your sample.

  • Inject the sample: Inject a standard solution of this compound.

  • Analyze the chromatogram: Record the chromatogram and calculate the tailing factor for the peak of interest.

  • Compare results: Compare the peak shapes and tailing factors obtained at each pH to identify the optimal condition.

Protocol 2: Column Flushing and Regeneration

Objective: To remove potential contaminants from the column that may be causing peak tailing.

Methodology:

  • Disconnect the column from the detector: This prevents contamination of the detector flow cell.

  • Flush with a series of solvents: Flush the column in the reverse direction with a sequence of solvents of decreasing polarity. A typical sequence for a reversed-phase column would be:

    • Water (20 column volumes)

    • Isopropanol (20 column volumes)

    • Hexane (for non-polar contaminants, if compatible with your column) (20 column volumes)

    • Isopropanol (20 column volumes)

    • Water (20 column volumes)

    • Your mobile phase (until the baseline is stable)

  • Reconnect the column: Reconnect the column to the detector and equilibrate with the mobile phase.

  • Test column performance: Inject a standard to see if peak shape has improved.

Protocol 3: Evaluation of Sample Solvent

Objective: To determine if the sample solvent is contributing to peak distortion.

Methodology:

  • Prepare samples in different solvents: Prepare solutions of your analyte in:

    • The initial mobile phase composition.

    • A solvent weaker than the mobile phase (e.g., higher aqueous content).

    • Your current sample solvent.

  • Inject and compare: Inject equal concentrations and volumes of each sample preparation and compare the resulting peak shapes. The best peak shape is expected when the sample is dissolved in the mobile phase or a weaker solvent.

Data Presentation

The following tables summarize key parameters and their recommended starting points for troubleshooting peak tailing of this compound.

Table 1: Recommended HPLC Starting Conditions

ParameterRecommended Value/RangeRationale
Column High-purity, end-capped C18 or C8 (e.g., USP L1 or L7)Minimizes residual silanol interactions.[4]
Mobile Phase pH 2.5 - 3.5To ensure the acidic analyte is in its non-ionized form.[1]
Buffer 10-25 mM Phosphate or FormateTo maintain a stable pH.
Organic Modifier Acetonitrile or MethanolCommon reversed-phase solvents.
Flow Rate 1.0 mL/min (for a 4.6 mm ID column)A standard starting point.
Column Temp. 25-40 °CCan improve peak shape and reduce viscosity.
Injection Volume < 20 µLTo prevent column overload.
Sample Solvent Mobile phase or a weaker solventTo avoid peak distortion.[5]

Table 2: Troubleshooting Summary

ObservationPotential CauseRecommended Action
All peaks tail Extra-column volume, column voidCheck fittings, use shorter/narrower tubing, replace column.[7]
Only analyte peak tails Secondary silanol interactions, incorrect mobile phase pHLower mobile phase pH, use an end-capped column.[3][4]
Peak tailing worsens with increasing concentration Sample overloadReduce sample concentration or injection volume.[5]
Peak tailing appears after several injections Column contaminationFlush the column according to Protocol 2.[6]

Visualization of Key Relationships

The following diagram illustrates the relationship between mobile phase pH, the ionization state of this compound, and its interaction with the stationary phase, which is a key factor in peak tailing.

G Impact of Mobile Phase pH on Analyte-Stationary Phase Interaction cluster_0 Mobile Phase pH << pKa (e.g., pH 2.5) cluster_1 Mobile Phase pH >= pKa (e.g., pH 5.0) A Analyte: Non-ionized (R-COOH) C Interaction: Primarily hydrophobic A->C B Silanol: Protonated (-Si-OH) B->C D Result: Symmetrical Peak C->D E Analyte: Ionized (R-COO-) G Interaction: Mixed-mode (hydrophobic + ionic) E->G F Silanol: Deprotonated (-Si-O-) F->G H Result: Peak Tailing G->H

Caption: Relationship between mobile phase pH and peak shape.

References

Optimal storage conditions for 6-(Methoxycarbonyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid 6-(Methoxycarbonyl)nicotinic acid?

A1: Solid this compound should be stored in a cool, dry, and well-ventilated area.[1][2][3] It is crucial to keep the container tightly closed to prevent moisture absorption and contamination.[1][2][3][4] The compound is also light-sensitive and should be protected from direct sunlight.[1]

Q2: At what temperature should I store the compound?

A2: For long-term storage, a temperature of -20°C is recommended, which can ensure stability for at least four years.[5][6] For shorter periods, storage at room temperature (2-30°C) in a dry place is also acceptable.[7] However, to maximize shelf-life, colder storage is preferable.

Q3: Is this compound sensitive to humidity?

A3: Yes, it is recommended to store the compound in a dry environment.[1][2][3][4] Moisture can potentially lead to hydrolysis of the methoxycarbonyl group, degrading the compound. Keeping the container tightly sealed is the best way to protect it from humidity.

Q4: How should I handle this compound in the laboratory?

A4: Standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses with side shields, gloves, and a lab coat.[1][2] Handling should be done in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust particles.[1][2][4] Avoid contact with skin and eyes.[1][2][4]

Q5: How should I prepare solutions of this compound?

A5: When preparing solutions, it is advisable to use them fresh. If a solution needs to be stored, it should be kept at a low temperature (e.g., -20°C) for a short period. The stability of the compound in various solvents and pH conditions should be validated for your specific experimental needs.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results Degradation of the compound due to improper storage.- Verify that the compound has been stored according to the recommended conditions (cool, dry, dark).- Use a fresh batch of the compound if degradation is suspected.- Perform an analytical check (e.g., HPLC, NMR) on the stored material to assess its purity.
Compound appears discolored or clumped Absorption of moisture or exposure to light/heat.- Discard the material as it may be degraded.- Review storage procedures to ensure containers are tightly sealed and protected from light and heat.
Poor solubility in a previously used solvent Possible degradation or presence of impurities.- Confirm the purity of the compound.- Consider that changes in laboratory temperature and humidity could affect solubility.- Prepare fresh solutions and sonicate if necessary to aid dissolution.
Unexpected peaks in analytical chromatograms (e.g., HPLC, GC-MS) Presence of degradation products.- Identify potential degradation pathways (e.g., hydrolysis of the ester).- Compare the chromatogram with that of a fresh, high-purity standard.- Adjust storage conditions to minimize degradation.

Storage Condition Summary

Parameter Recommendation Rationale
Temperature Long-term: -20°C[5][6] Short-term: Room Temperature (2-30°C)[7]To minimize thermal degradation and preserve long-term stability.
Humidity Dry environment[1][2][3][4]To prevent hydrolysis of the ester group.
Light Protect from light[1]To avoid light-induced degradation.
Container Tightly closed container[1][2][3][4]To protect from moisture, air, and contamination.
Atmosphere Standard air is generally acceptable. For highly sensitive applications, storage under an inert atmosphere (e.g., argon, nitrogen) can be considered.To prevent potential oxidation, although the compound is generally stable in air.[8]

Experimental Protocols

General Protocol for Solution Preparation

  • Weighing: Accurately weigh the desired amount of this compound in a clean, dry container.

  • Dissolution: Add the chosen solvent (e.g., DMSO, DMF, or an appropriate buffer) to the solid.

  • Mixing: Vortex or sonicate the mixture until the solid is completely dissolved.

  • Usage: Use the freshly prepared solution immediately for the best results.

  • Storage (if necessary): If short-term storage is required, store the solution at -20°C and protect it from light. It is advisable to perform a stability test for your specific solvent and storage duration.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Storage start Inconsistent Experimental Results check_storage Verify Storage Conditions (Cool, Dry, Dark) start->check_storage new_batch Use Fresh Batch of Compound check_storage->new_batch Conditions Improper analytical_check Perform Purity Analysis (e.g., HPLC, NMR) check_storage->analytical_check Conditions Proper end Problem Resolved new_batch->end degraded Compound Degraded analytical_check->degraded Purity Low not_degraded Compound Stable analytical_check->not_degraded Purity High degraded->new_batch review_protocol Review Experimental Protocol for Other Variables not_degraded->review_protocol review_protocol->end

Caption: Troubleshooting workflow for storage-related issues.

References

Catalyst selection for efficient synthesis of 6-(Methoxycarbonyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 6-(Methoxycarbonyl)nicotinic Acid

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for the efficient synthesis of this compound, also known as pyridine-2,5-dicarboxylic acid monomethyl ester.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route to this compound?

A1: A prevalent industrial and laboratory-scale approach involves a multi-step synthesis. The process typically starts with the selective oxidation of a precursor like 2-methyl-5-ethylpyridine (MEP) to yield 6-methylnicotinic acid.[1][2] This intermediate is then further oxidized to pyridine-2,5-dicarboxylic acid.[3] The final step is a selective mono-esterification to produce the target molecule, this compound. An alternative final step involves the full esterification of pyridine-2,5-dicarboxylic acid followed by selective mono-saponification.

Q2: Which catalysts are typically used for the esterification step?

A2: The esterification of the carboxylic acid precursor is most commonly achieved through Fischer esterification. This method utilizes a large excess of methanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or hydrogen chloride (HCl) gas.[4] While other methods using peptide coupling agents or dimethyl sulfate exist, Fischer esterification is widely used due to its cost-effectiveness for many applications.[4]

Q3: What are the major challenges and byproducts in this synthesis?

A3: Key challenges include controlling the oxidation steps to prevent unwanted side reactions and achieving selective mono-esterification. During the oxidation of MEP, over-oxidation can lead to the formation of pyridine-2,5-dicarboxylic acid (isocinchomeronic acid).[1] In the final esterification step, the primary byproduct is the corresponding diester. If starting from an esterified precursor like methyl 6-methylnicotinate, the main challenge is the selective oxidation of the ring's methyl group without affecting the ester functionality.

Catalyst and Method Comparison

Table 1: Comparison of Esterification Methods for Nicotinic Acids
Method/CatalystReagents & CatalystTypical Reaction ConditionsReported YieldReference
Fischer Esterification 6-Methylnicotinic acid, Methanol, Conc. H₂SO₄Reflux, 17 hours75%[4]
Fischer Esterification 6-Methylnicotinic acid, Methanol sat. with HCl gasReflux, 1 hourNot Specified[4]
Peptide Coupling Methanol, EDCI, DMAPRoom temperature to reflux88% (on similar substrate)[4]
Dimethyl Sulfate (DMS) 6-Methylnicotinic acid, DMS, Base (e.g., NaHCO₃)Elevated temperature (e.g., 90°C)High (General Method)[4]

Note: Yields are reported for the esterification of 6-methylnicotinic acid and serve as a reference for nicotinic acid derivatives.

Experimental Protocols

Protocol 1: Oxidation of 2-Methyl-5-ethylpyridine (MEP) to 6-Methylnicotinic Acid

This protocol outlines a general industrial process for the selective oxidation of the ethyl group on MEP using nitric acid.[2]

  • Reaction Setup : Charge concentrated sulfuric acid (98%) into a suitable reactor and cool the contents to 20°C.

  • Substrate Addition : Slowly add 2-methyl-5-ethylpyridine over a period of approximately 30 minutes while maintaining the temperature.

  • Heating : Heat the reaction mixture to a target temperature range of 158-160°C.[2]

  • Oxidant Addition : Add nitric acid (60-65%) to the heated mixture over a period of 12 hours. During this addition, continuously distill off water and/or diluted nitric acid to drive the reaction.[2]

  • Esterification (In-situ) : After the oxidation is complete, cool the mixture. Add methanol and reflux for several hours at 60-70°C.[1]

  • Workup : Cool the residue and adjust the pH to 7.0. Extract the product with a suitable solvent like methylene chloride.[1]

  • Purification : Distill off the solvent and purify the crude product by fractional distillation under high vacuum.[1]

Protocol 2: Fischer Esterification of 6-Methylnicotinic Acid

This protocol describes a standard laboratory procedure for the synthesis of methyl 6-methylnicotinate, which can be adapted for related nicotinic acids.[5]

  • Reaction Setup : In a round-bottom flask, dissolve 6-methylnicotinic acid (e.g., 40 g) in an excess of methanol (750 mL).

  • Catalyst Addition : While stirring, slowly add a catalytic amount of concentrated sulfuric acid (40 mL).

  • Reflux : Heat the mixture to reflux and maintain this temperature for approximately 17 hours.[5] Reaction progress should be monitored by Thin-Layer Chromatography (TLC).[6]

  • Solvent Removal : Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Neutralization : Carefully neutralize the acidic residue with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7.[5] This step should be performed in an ice bath to manage any exothermic reaction.

  • Extraction : Extract the product from the aqueous layer multiple times with an organic solvent such as ethyl acetate.

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.[5] Further purification can be done via column chromatography if needed.[7]

Troubleshooting Guides

Issue 1: Low Yield of Final Ester Product

Possible CauseRecommended SolutionReference
Incomplete Oxidation Ensure the correct stoichiometry of the oxidizing agent (e.g., nitric acid) and control the reaction temperature carefully. Over-oxidation can lead to the formation of the di-acid.[1]
Incomplete Esterification Fischer esterification is an equilibrium-limited reaction. Use a large excess of methanol or implement a method to remove water as it forms (e.g., Dean-Stark apparatus).[1]
Insufficient Acid Catalyst Ensure an adequate amount of sulfuric or hydrochloric acid is used to effectively protonate the carbonyl group and catalyze the reaction.[1]
Product Loss During Workup During neutralization, adjust the pH carefully. Acidic conditions can promote hydrolysis of the ester back to the carboxylic acid. Perform multiple extractions to ensure complete recovery from the aqueous phase.[7]

Issue 2: Presence of Impurities in the Final Product

Possible CauseRecommended SolutionReference
Unreacted Starting Material Monitor the reaction to completion using TLC or HPLC.[5] If starting material remains, purification by column chromatography can separate the more polar carboxylic acid from the desired ester product.[7]
Formation of Diester Byproduct To favor mono-esterification, control the stoichiometry of the alcohol and catalyst. Alternatively, use a protecting group strategy or perform a selective hydrolysis of the diester.
Thermal Decomposition The product may be sensitive to high temperatures. Use high vacuum distillation to lower the boiling point during purification and minimize thermal stress.[1]

Visualizations

G cluster_start Starting Materials cluster_inter1 Intermediate 1 cluster_inter2 Intermediate 2 cluster_final Final Product MEP 2-Methyl-5-ethylpyridine (MEP) MNA 6-Methylnicotinic Acid MEP->MNA Selective Oxidation (e.g., HNO₃/H₂SO₄) PDA Pyridine-2,5-dicarboxylic Acid MNA->PDA Oxidation (e.g., KMnO₄) Target This compound PDA->Target Selective Mono-esterification (e.g., MeOH/H⁺ Catalyst) G Start Low Yield of Final Product? CheckOxidation Was Oxidation Step Complete? Start->CheckOxidation Yes CheckEster Was Esterification Complete? CheckOxidation->CheckEster Yes Sol_Oxidation Solution: - Verify oxidant stoichiometry. - Control temperature strictly. CheckOxidation->Sol_Oxidation No CheckWorkup Was Workup Optimized? CheckEster->CheckWorkup Yes Sol_Ester Solution: - Use excess methanol. - Ensure sufficient catalyst. - Increase reflux time. CheckEster->Sol_Ester No Sol_Workup Solution: - Carefully neutralize to pH ~7. - Perform multiple extractions. - Avoid acidic/basic hydrolysis. CheckWorkup->Sol_Workup No End Yield Optimized CheckWorkup->End Yes Sol_Oxidation->CheckEster Sol_Ester->CheckWorkup Sol_Workup->End

References

Validation & Comparative

6-(Methoxycarbonyl)nicotinic acid vs other nicotinic acid derivatives in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical and medicinal chemistry, the efficient formation of amide bonds is a cornerstone of molecular synthesis. Nicotinic acid (vitamin B3) and its derivatives are pivotal structural motifs in a vast array of therapeutic agents. The choice of starting material and activation strategy for the carboxylic acid moiety of the nicotinic acid scaffold can significantly impact reaction efficiency, yield, and overall synthetic feasibility. This guide provides an objective comparison of 6-(Methoxycarbonyl)nicotinic acid and other common nicotinic acid derivatives in the context of amide bond formation, supported by experimental data and detailed protocols.

Introduction to Nicotinic Acid Derivatives in Synthesis

Nicotinic acid derivatives are widely employed as building blocks in drug discovery due to their presence in numerous biologically active compounds. The pyridine ring and the carboxylic acid group offer multiple points for chemical modification, allowing for the fine-tuning of pharmacological properties. A critical step in the utilization of these scaffolds is the activation of the carboxylic acid for subsequent coupling with amines to form amides. This guide focuses on comparing the synthetic utility of three primary approaches:

  • Direct activation of nicotinic acid using modern peptide coupling reagents.

  • Conversion to a highly reactive nicotinoyl chloride .

  • The use of pre-functionalized derivatives , such as this compound.

While this compound is a commercially available intermediate used in the synthesis of pharmaceuticals and agrochemicals, specific comparative data on its direct use in amide coupling reactions is limited in publicly available literature.[1] Therefore, this guide will provide a comparative framework based on the known reactivity of related compounds and detailed experimental protocols for more established methods, allowing researchers to infer the potential advantages and disadvantages of using this compound.

Comparison of Synthetic Strategies for Amide Formation

The choice of nicotinic acid derivative and activation method is a critical decision in the synthesis of nicotinamide-containing target molecules. The following table summarizes the key quantitative data for three common approaches.

Starting MaterialActivation MethodKey ReagentsTypical Reaction TimeTypical Yield (%)Key AdvantagesKey Disadvantages
Nicotinic Acid Peptide CouplingHATU, DIEA1 - 18 hours80-95%High yields, mild conditions, broad substrate scope.[2][3]Reagent cost, potential for side reactions with certain substrates.[4]
Nicotinoyl Chloride N/A (pre-activated)Thionyl chloride (for prep.), Triethylamine1 - 16 hours70-90%Highly reactive, cost-effective for large scale.[5][6]Moisture sensitive, generates HCl, requires careful handling.
This compound Peptide Couplinge.g., HATU, DIEA(Estimated) 1 - 18 hours(Estimated) HighPotential for regioselective reactions, modified electronic properties.Limited availability of direct comparative data, potential for ester hydrolysis.

Experimental Protocols

Protocol 1: Amide Synthesis from Nicotinic Acid using HATU

This protocol describes a general procedure for the amide coupling of nicotinic acid with a primary or secondary amine using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as the coupling agent.[2][3]

Materials:

  • Nicotinic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIEA) (3.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • 1N HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a round-bottom flask, add nicotinic acid (1.0 equiv) and HATU (1.1 equiv).

  • Dissolve the solids in anhydrous DMF (to a concentration of 0.1-0.5 M).

  • Cool the solution to 0 °C using an ice bath.

  • Add DIEA (3.0 equiv) dropwise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation.

  • Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 1 to 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic phase sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Protocol 2: Synthesis of Nicotinoyl Chloride and Subsequent Amidation

This two-step protocol first describes the preparation of nicotinoyl chloride from nicotinic acid, followed by its reaction with an amine to form the corresponding amide.[6]

Part A: Synthesis of Nicotinoyl Chloride

Materials:

  • Nicotinic acid (1.0 equiv)

  • Thionyl chloride (SOCl₂) (4.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dry round-bottom flask, add nicotinic acid (1.0 equiv) and dissolve it in anhydrous THF.

  • Add thionyl chloride (4.0 equiv) dropwise over 20 minutes.

  • Heat the reaction mixture under reflux for 3 hours.

  • After the evolution of gaseous byproducts ceases, remove the excess thionyl chloride and THF by distillation to obtain nicotinoyl chloride as the residue.

Part B: Amide Formation from Nicotinoyl Chloride

Materials:

  • Nicotinoyl chloride (from Part A) (1.0 equiv)

  • Amine (1.0 equiv)

  • Triethylamine (Et₃N) (1.1-1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Water or saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Dissolve the crude nicotinoyl chloride in anhydrous DCM.

  • In a separate flask, dissolve the amine (1.0 equiv) and triethylamine (1.1-1.5 equiv) in anhydrous DCM.

  • Cool the amine solution to 0 °C in an ice bath.

  • Add the solution of nicotinoyl chloride dropwise to the stirring amine solution over 10-15 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 1-16 hours, monitoring by TLC.

  • Once the reaction is complete, quench by adding water or a saturated aqueous solution of NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Signaling Pathways of Nicotinic Acid Derivatives

Nicotinic acid and its derivatives exert their biological effects through various signaling pathways. Understanding these pathways is crucial for drug development professionals.

GPR109A Signaling Pathway

The G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA₂), is a primary target of niacin.[7][8] Its activation leads to a cascade of intracellular events with therapeutic implications, particularly in lipid metabolism and inflammation.

GPR109A_Signaling GPR109A GPR109A Gi Gi GPR109A->Gi activates Niacin Niacin / Nicotinic Acid Derivatives Niacin->GPR109A AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA HSL ↓ HSL Activity PKA->HSL Lipolysis ↓ Lipolysis HSL->Lipolysis NFkB_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., oxLDL) IKK IKK Complex Inflammatory_Stimuli->IKK activates Niacin Niacin Niacin->IKK inhibits IkB IκB IKK->IkB phosphorylates NFkB_IkB NF-κB-IκB (inactive) IkB->NFkB_IkB degrades NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc translocates DNA DNA NFkB_nuc->DNA binds Inflammatory_Genes Transcription of Inflammatory Genes (TNF-α, IL-6) DNA->Inflammatory_Genes PPARg_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Niacin Niacin PPARg_RXR PPARγ-RXR Heterodimer Niacin->PPARg_RXR activates PPARg_RXR_nuc PPARγ-RXR PPARg_RXR->PPARg_RXR_nuc translocates PPRE PPRE PPARg_RXR_nuc->PPRE binds Target_Genes Target Gene Transcription (e.g., LXRα, ABCA1) PPRE->Target_Genes

References

A Comparative Analysis of the Biological Efficacy of Nicotinic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the biological efficacy of nicotinic acid esters, focusing on their vasodilatory, lipid-lowering, and anti-inflammatory properties. Nicotinic acid, also known as niacin or vitamin B3, is a well-established therapeutic agent, but its clinical use is often limited by side effects, primarily cutaneous vasodilation (flushing).[1] Nicotinic acid esters have been developed as prodrugs to potentially modulate these effects and improve therapeutic outcomes. This document synthesizes experimental data to offer an objective comparison of their performance.

Mechanism of Action: The GPR109A Receptor

The biological effects of nicotinic acid and its esters are primarily mediated through the activation of the G protein-coupled receptor GPR109A (also known as HCAR2).[1] This receptor is expressed in various cell types, including adipocytes and immune cells such as Langerhans cells in the skin.[1] Upon hydrolysis of the ester bond in vivo, nicotinic acid is released and binds to GPR109A, initiating downstream signaling cascades that lead to its diverse physiological effects. The nature of the ester group can influence the rate of skin penetration and hydrolysis, thereby affecting the potency and duration of action.[1]

Comparative Biological Efficacy

This section details the comparative efficacy of various nicotinic acid esters in three key areas: vasodilation, lipid-lowering, and anti-inflammatory effects.

Vasodilatory Effects

The most immediate and noticeable effect of nicotinic acid and its topical esters is vasodilation, which manifests as skin flushing. This is primarily caused by the release of prostaglandin D2 (PGD2) from skin cells following GPR109A activation.[1]

. Table 1: Comparative Vasodilatory Effects of Nicotinic Acid Derivatives

DerivativeExperimental ModelPotency (ED₅₀)Efficacy (% Relaxation / Effect)
2-(1-adamantylthio)nicotinic acid Isolated rat thoracic aorta rings21.3 nM78.7% relaxation
2-(1-adamantylthio)nicotinamide Isolated rat thoracic aorta ringsNot Reported77.7% relaxation
2-(1-adamantylthio)nicotinonitrile Isolated rat thoracic aorta ringsNot Reported71.6% relaxation
Nicorandil Anesthetized dogs (in vivo)25 µg/kg/min (i.v. infusion)Significant improvement in myocardial segment shortening
N-(2-hydroxyethyl) nicotinamide nitrate (SG-75) Anesthetized dogs (in vivo)0.003-1 mg (intra-arterial)Dose-dependent increase in forearm blood flow
Methyl Nicotinate Egg embryo (in vivo)5 mg/mLPromoted microvasodilation
Benzyl Nicotinate Human skin (topical application)2.5% w/wIncreased skin oxygenation and blood flow

Note: Direct comparison should be approached with caution due to the variability in experimental models and conditions.

Lipid-Lowering Effects

Nicotinic acid is a potent agent for treating dyslipidemia. It reduces circulating triglycerides, very low-density lipoprotein (VLDL), and low-density lipoprotein (LDL) cholesterol while increasing high-density lipoprotein (HDL) cholesterol.[2] This effect is primarily due to the activation of GPR109A in adipocytes, which inhibits lipolysis and reduces the release of free fatty acids into the bloodstream.[1] As prodrugs, nicotinic acid esters are expected to share these hypolipidemic properties following their conversion to nicotinic acid.

Table 2: Lipid-Lowering Effects of Nicotinic Acid

CompoundExperimental ModelKey Findings
Nicotinic Acid Human clinical trialsReduces triglycerides by up to 40% and increases HDL cholesterol.[3]
Acipimox Human clinical trialsA nicotinic acid analog, 20 times more potent than nicotinic acid in inhibiting lipolysis.[4]
1-Methylnicotinamide (MNA) ApoE/LDLR–deficient miceReduced atherosclerotic plaque area, inflammation, and cholesterol content.[5]

Note: Specific comparative data for the lipid-lowering effects of simple nicotinic acid esters (methyl, ethyl, benzyl) is limited. Their efficacy is dependent on their in vivo hydrolysis to nicotinic acid.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of nicotinic acid and its derivatives, which are also mediated by the GPR109A receptor. This includes the suppression of pro-inflammatory chemokines and cytokines.

Table 3: Anti-inflammatory Effects of Nicotinic Acid Derivatives

DerivativeExperimental ModelKey Findings
Nicotinic Acid Carrageenan-induced paw edema in ratsInhibited paw edema at doses of 250 and 500 mg/kg.[6]
Novel Nicotinic Acid Derivatives (e.g., compound 4h) Carrageenan-induced arthritis in ratsShowed potent anti-inflammatory activity with a better gastric safety profile than some NSAIDs.
Novel Nicotinic Acid Derivatives (e.g., compound 4c, 4f) Carrageenan-induced rat paw edemaExhibited potent in vivo anti-inflammatory activity comparable to reference drugs like celecoxib.[7]

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the mechanisms and methodologies discussed, this section includes diagrams of key signaling pathways and experimental workflows generated using the DOT language.

Signaling Pathways

The biological effects of nicotinic acid esters are initiated by the activation of GPR109A, which triggers distinct downstream signaling cascades.

GPR109A_Signaling cluster_vasodilation Vasodilation Pathway cluster_lipid Lipid-Lowering Pathway cluster_inflammation Anti-inflammatory Pathway NA_ester Nicotinic Acid Ester Hydrolysis Hydrolysis (in vivo) NA_ester->Hydrolysis NA Nicotinic Acid Hydrolysis->NA GPR109A_LC GPR109A (Langerhans Cell) NA->GPR109A_LC PLA2 Phospholipase A2 Activation GPR109A_LC->PLA2 AA Arachidonic Acid PLA2->AA COX Cyclooxygenase AA->COX PGD2 Prostaglandin D2 (PGD2) COX->PGD2 DP1 DP1 Receptor (Vascular Smooth Muscle) PGD2->DP1 Vasodilation Vasodilation (Flushing) DP1->Vasodilation NA_lipid Nicotinic Acid GPR109A_adipo GPR109A (Adipocyte) NA_lipid->GPR109A_adipo AC_inhibit Adenylyl Cyclase Inhibition GPR109A_adipo->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease PKA_inhibit PKA Inhibition cAMP_decrease->PKA_inhibit HSL_inhibit HSL Inhibition PKA_inhibit->HSL_inhibit Lipolysis_inhibit ↓ Lipolysis HSL_inhibit->Lipolysis_inhibit FFA_decrease ↓ Free Fatty Acids in Plasma Lipolysis_inhibit->FFA_decrease NA_inflam Nicotinic Acid GPR109A_immune GPR109A (Immune Cell) NA_inflam->GPR109A_immune beta_arrestin β-Arrestin Recruitment GPR109A_immune->beta_arrestin IKB_stabilize IκB Stabilization beta_arrestin->IKB_stabilize NFkB_inhibit NF-κB Inhibition IKB_stabilize->NFkB_inhibit Inflam_gene_decrease ↓ Pro-inflammatory Gene Expression NFkB_inhibit->Inflam_gene_decrease

Caption: Signaling pathways of nicotinic acid esters.

Experimental Workflows

The following diagrams illustrate the methodologies used to assess the biological efficacy of nicotinic acid esters.

In Vitro Vasodilation Assay

Vasodilation_Workflow A Isolate Blood Vessel (e.g., rat thoracic aorta) B Cut into Rings (2-3 mm) A->B C Mount in Organ Bath (Krebs-Henseleit solution, 37°C, 95% O₂, 5% CO₂) B->C D Equilibrate under Tension (e.g., 1.5g for 60 min) C->D E Induce Contraction (e.g., with Phenylephrine) D->E F Add Cumulative Doses of Nicotinic Acid Ester E->F G Record Isometric Relaxation (Force-displacement transducer) F->G H Data Analysis (Calculate ED₅₀ and % Relaxation) G->H

Caption: Workflow for in vitro vasodilation assessment.

Adipocyte Lipolysis Assay

Lipolysis_Workflow A Culture and Differentiate Adipocytes (e.g., 3T3-L1 cells) B Wash and Incubate in Assay Buffer A->B C Treat with Nicotinic Acid Ester (various concentrations) B->C D Stimulate Lipolysis (e.g., with Isoproterenol) C->D E Incubate for 1-3 hours at 37°C D->E F Collect Supernatant E->F G Quantify Glycerol/Free Fatty Acid Release (e.g., using a colorimetric assay kit) F->G H Data Analysis (Determine dose-dependent inhibition and IC₅₀) G->H

Caption: Workflow for adipocyte lipolysis assay.

Carrageenan-Induced Paw Edema Assay

Paw_Edema_Workflow A Acclimatize Animals (e.g., Wistar rats) B Administer Nicotinic Acid Ester (orally or intraperitoneally) A->B C Inject Carrageenan (1%) into the subplantar region of the right hind paw (after 30-60 min) B->C D Measure Paw Volume (using a plethysmometer) at regular intervals (e.g., 1, 2, 3, 4, 5 hours) C->D E Calculate Percentage Inhibition of Edema D->E F Data Analysis (Compare with control and standard drug groups) E->F

Caption: Workflow for carrageenan-induced paw edema assay.

Experimental Protocols

In Vitro Vasodilation Assay (Isolated Rat Aortic Rings)
  • Tissue Preparation: Euthanize male Wistar rats and excise the thoracic aorta. Place the aorta in Krebs-Henseleit solution. Clean the aorta of adhering fat and connective tissue and cut it into rings of 2-3 mm width.

  • Mounting: Mount the aortic rings in 10 mL organ baths containing Krebs-Henseleit solution maintained at 37°C and bubbled with a mixture of 95% O₂ and 5% CO₂.

  • Equilibration: Equilibrate the rings for 60 minutes under a resting tension of 1.5 g.

  • Contraction: After equilibration, contract the rings with a vasoconstrictor agent like phenylephrine (1 µM).

  • Treatment: Once a stable contraction is achieved, add cumulative concentrations of the test nicotinic acid esters to the organ bath.

  • Measurement: Record the relaxation responses isometrically using a force-displacement transducer.

  • Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by phenylephrine. Calculate the ED₅₀ value for each compound.

Adipocyte Lipolysis Assay
  • Cell Culture: Culture and differentiate a suitable adipocyte cell line (e.g., 3T3-L1 preadipocytes) into mature adipocytes in a 96-well plate.

  • Pre-incubation: Wash the mature adipocytes with assay buffer and then pre-incubate with various concentrations of the nicotinic acid esters for a defined period (e.g., 1 hour) at 37°C.

  • Stimulation: Add a lipolysis-stimulating agent, such as isoproterenol (a β-adrenergic agonist), to all wells except for the basal control.

  • Incubation: Incubate the plate for 1-3 hours at 37°C.

  • Sample Collection: After incubation, collect the supernatant from each well.

  • Quantification: Measure the amount of glycerol or free fatty acids released into the supernatant using a commercially available colorimetric or fluorometric assay kit.

  • Data Analysis: Normalize the data by subtracting the basal release from all other values. Express the results as a percentage of the stimulated control and determine the IC₅₀ value for each ester.

In Vivo Carrageenan-Induced Paw Edema
  • Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.

  • Grouping and Administration: Divide the animals into groups: a control group (vehicle), a standard drug group (e.g., diclofenac sodium), and test groups receiving different doses of the nicotinic acid esters. Administer the compounds orally or intraperitoneally.

  • Induction of Edema: After a specific time (e.g., 30-60 minutes) following drug administration, inject 0.1 mL of a 1% carrageenan suspension into the subplantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculation: Calculate the percentage inhibition of edema for each group compared to the control group using the formula: % Inhibition = [1 - (Vt / Vc)] x 100, where Vt is the mean increase in paw volume in the treated group and Vc is the mean increase in paw volume in the control group.

  • Statistical Analysis: Analyze the data using appropriate statistical methods to determine the significance of the anti-inflammatory effect.

Conclusion

References

A Comparative Guide to HPLC-UV Method Validation for the Quantification of 6-(Methoxycarbonyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) method for the quantification of 6-(Methoxycarbonyl)nicotinic acid with alternative analytical techniques. Designed for researchers, scientists, and drug development professionals, this document outlines detailed experimental protocols, presents comparative performance data, and visualizes the validation workflow.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and precise quantification of this molecule is critical for ensuring product quality and process control. While HPLC with UV detection is a widely adopted and robust method for analyzing nicotinic acid and its derivatives, alternative methods offer distinct advantages in terms of sensitivity, specificity, and throughput.[1] This guide compares a primary HPLC-UV method with two alternatives: a rapid isocratic HPLC-UV method and a highly sensitive HPLC-Tandem Mass Spectrometry (HPLC-MS/MS) method.

Experimental Protocols

Primary Method: Validated Gradient HPLC-UV

This method provides a balance of resolution and run time, suitable for routine quality control.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a variable wavelength UV detector.

  • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient Program: 10% B to 70% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 261 nm.[1]

  • Injection Volume: 10 µL.

  • Standard Preparation: A stock solution of this compound (1 mg/mL) is prepared in methanol. Calibration standards are prepared by serial dilution in the mobile phase, ranging from 1 to 100 µg/mL.

  • Sample Preparation: The sample is dissolved in the initial mobile phase composition and filtered through a 0.45 µm syringe filter before injection. For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary.

Alternative Method 1: Rapid Isocratic HPLC-UV

This method is optimized for high-throughput analysis where speed is a priority.

  • Instrumentation: Same as the primary method.

  • Column: C18 reversed-phase column (4.6 x 100 mm, 3.5 µm).

  • Mobile Phase: 40% Acetonitrile in 0.05% Sulfuric Acid in Water.[2]

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 261 nm.

  • Injection Volume: 5 µL.

  • Standard and Sample Preparation: As per the primary method.

Alternative Method 2: High-Sensitivity HPLC-MS/MS

This method offers superior sensitivity and specificity, ideal for trace-level quantification and analysis in complex biological matrices.[3]

  • Instrumentation: HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Acetic acid in Water

    • B: Methanol

  • Gradient Program: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard would be monitored. For example, for a similar compound, nicotinic acid, the transition m/z 124.1 -> 80.0 is used.[4]

  • Standard and Sample Preparation: Standards and samples are prepared similarly to the primary method, but often at much lower concentrations (e.g., in the ng/mL range). Protein precipitation with acetonitrile is a common sample preparation step for plasma samples.[4]

Data Presentation: Method Performance Comparison

The following table summarizes the key performance characteristics of the three methods based on typical validation parameters.

Parameter Validated Gradient HPLC-UV Rapid Isocratic HPLC-UV High-Sensitivity HPLC-MS/MS
Linearity (R²) > 0.999> 0.998> 0.999
Limit of Quantification (LOQ) 1 µg/mL5 µg/mL1 ng/mL
Precision (%RSD) < 2%< 3%< 5%
Accuracy (% Recovery) 98-102%95-105%97-103%
Run Time 20 minutes8 minutes7 minutes
Specificity ModerateModerateHigh

Mandatory Visualization

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Processing stock Stock Solution (1 mg/mL) cal_standards Calibration Standards (Serial Dilution) stock->cal_standards hplc_system HPLC System (Pump, Autosampler, Oven) cal_standards->hplc_system Injection sample_prep Sample Preparation (Dissolution & Filtration) sample_prep->hplc_system Injection column C18 Column hplc_system->column detector UV Detector (261 nm) or MS/MS Detector column->detector chromatogram Chromatogram Acquisition detector->chromatogram integration Peak Integration chromatogram->integration calibration_curve Calibration Curve Generation integration->calibration_curve quantification Quantification of Analyte calibration_curve->quantification

Caption: Experimental workflow for HPLC-based quantification.

validation_pathway specificity Specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod Limit of Detection (LOD) precision->lod loq Limit of Quantification (LOQ) lod->loq robustness Robustness loq->robustness validated_method Validated Method robustness->validated_method

Caption: Logical pathway for HPLC method validation.

Conclusion

The choice of an analytical method for the quantification of this compound depends on the specific requirements of the analysis.

  • The validated gradient HPLC-UV method offers a reliable and robust approach for routine analysis in quality control settings, providing a good balance of performance and accessibility.

  • The rapid isocratic HPLC-UV method is a suitable alternative when high throughput is the primary concern, though with a slight trade-off in sensitivity.

  • The high-sensitivity HPLC-MS/MS method is the gold standard for applications requiring the lowest detection limits and highest specificity, such as in bioanalysis or trace impurity analysis.[1][3] While it involves higher initial instrumentation costs, its performance is unmatched for demanding applications.

Ultimately, the selection of the most appropriate method requires a careful consideration of the analytical needs, available resources, and the nature of the samples being analyzed.

References

A Spectroscopic Comparison: 6-(Methoxycarbonyl)nicotinic Acid and its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the spectroscopic characteristics differentiating 6-(Methoxycarbonyl)nicotinic acid from its starting materials, nicotinic acid and methyl isonicotinate, providing researchers with key data for reaction monitoring and product characterization.

This guide presents a comprehensive spectroscopic comparison of the pharmaceutical intermediate, this compound, with its common synthetic precursors, nicotinic acid and methyl isonicotinate. The objective is to furnish researchers, scientists, and professionals in drug development with the essential data and methodologies to distinguish these compounds and monitor the progress of synthesis. The following sections provide a detailed breakdown of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside standardized experimental protocols and a visual representation of the synthetic pathway.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, nicotinic acid, and methyl isonicotinate.

Table 1: ¹H NMR Spectroscopic Data

CompoundChemical Shift (δ) ppm, Multiplicity, (Coupling Constant J, Hz), Integration, AssignmentSolvent
This compound 9.25 (d, J=2.1 Hz, 1H, H-2), 8.53 (dd, J=8.2, 2.1 Hz, 1H, H-4), 8.21 (d, J=8.2 Hz, 1H, H-5), 4.02 (s, 3H, -OCH₃)DMSO-d₆
Nicotinic Acid 13.5 (br s, 1H, -COOH), 9.13 (d, J=1.8 Hz, 1H, H-2), 8.83 (dd, J=4.8, 1.8 Hz, 1H, H-6), 8.32 (dt, J=8.0, 1.8 Hz, 1H, H-4), 7.58 (dd, J=8.0, 4.8 Hz, 1H, H-5)DMSO-d₆
Methyl Isonicotinate 8.77 (d, J=6.0 Hz, 2H, H-2, H-6), 7.82 (d, J=6.0 Hz, 2H, H-3, H-5), 3.92 (s, 3H, -OCH₃)CDCl₃

Table 2: ¹³C NMR Spectroscopic Data

CompoundChemical Shift (δ) ppm, AssignmentSolvent
This compound No experimental data available in the searched sources.-
Nicotinic Acid 167.1 (-COOH), 153.2 (C-6), 150.0 (C-2), 137.5 (C-4), 128.0 (C-3), 123.9 (C-5)DMSO-d₆
Methyl Isonicotinate 165.5 (C=O), 150.6 (C-2, C-6), 142.1 (C-4), 122.9 (C-3, C-5), 52.6 (-OCH₃)CDCl₃

Table 3: IR Spectroscopic Data

CompoundWavenumber (cm⁻¹), Assignment
This compound ~3000 (O-H stretch, carboxylic acid), ~1730 (C=O stretch, ester), ~1700 (C=O stretch, carboxylic acid), ~1600 (C=C stretch, aromatic)
Nicotinic Acid 3160 (C-H stretch), 3367 (O-H stretch, broad), 1698 (C=O stretch), 1617 (C=N stretch)[1]
Methyl Isonicotinate 3050 (aromatic C-H stretch), 2950 (aliphatic C-H stretch), 1725 (C=O stretch, ester), 1595 (C=C stretch, aromatic), 1280 (C-O stretch)

Table 4: Mass Spectrometry Data

Compoundm/z, AssignmentIonization Method
This compound 181 (M⁺), 166 (M-CH₃)⁺, 122 (M-COOCH₃)⁺GC-MS
Nicotinic Acid 123 (M⁺), 106 (M-OH)⁺, 78 (M-COOH)⁺ESI+
Methyl Isonicotinate 137 (M⁺), 106 (M-OCH₃)⁺, 78 (M-COOCH₃)⁺EI

Experimental Protocols

Standardized protocols for acquiring the spectroscopic data presented above are crucial for reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 10-20 mg of the analyte was dissolved in 0.5-0.7 mL of the appropriate deuterated solvent (as specified in the data tables) in a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Spectra were acquired on a 400 MHz spectrometer. A sufficient number of scans were averaged to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR Spectroscopy: Spectra were acquired on a 100 MHz spectrometer with proton decoupling. A sufficient number of scans were averaged to obtain a good signal-to-noise ratio. Chemical shifts are reported in ppm relative to TMS.

Infrared (IR) Spectroscopy

  • Sample Preparation: A small amount of the solid sample was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a thin film was applied to the crystal.

  • Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

  • Sample Introduction: For GC-MS analysis, a dilute solution of the sample in a volatile organic solvent was injected into the gas chromatograph. For direct infusion ESI-MS, the sample was dissolved in a suitable solvent (e.g., methanol/water with 0.1% formic acid) and infused directly into the mass spectrometer.

  • Data Acquisition: Mass spectra were acquired in the appropriate mass range. The ionization method used is specified in the data table.

Synthetic Pathway

The synthesis of this compound typically involves the selective oxidation of a suitable precursor followed by esterification, or the functionalization of a pre-existing nicotinic acid derivative. A plausible synthetic route starting from nicotinic acid is outlined below.

Synthesis_Pathway Nicotinic_Acid Nicotinic Acid Intermediate Pyridine-2,5-dicarboxylic acid Nicotinic_Acid->Intermediate Oxidation Product This compound Intermediate->Product Selective Esterification

Caption: Synthetic pathway to this compound.

References

A Comparative Guide to Catalytic Methods for Nicotinic Acid Esterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The esterification of nicotinic acid, a crucial transformation in the synthesis of various pharmaceuticals and agrochemicals, can be achieved through a range of catalytic methodologies. The choice of catalyst—spanning from traditional homogeneous acids to advanced biocatalysts—profoundly influences reaction efficiency, selectivity, and environmental impact. This guide provides an objective comparison of different catalytic approaches for the esterification of nicotinic acid, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given application.

Comparison of Catalytic Esterification Methods

The following table summarizes the key quantitative parameters for different catalytic methods used in the esterification of nicotinic acid, primarily focusing on the synthesis of ethyl nicotinate.

Catalytic MethodCatalystAlcoholTemperature (°C)Reaction Time (h)Yield (%)Key AdvantagesKey Disadvantages
Homogeneous Acid Catalysis Sulfuric Acid (H₂SO₄)MethanolReflux13~23Inexpensive, simple procedure.Harsh acidic conditions, long reaction times, often low yields, difficult catalyst removal.[1]
Heterogeneous Acid Catalysis HND230 Solid AcidEthanol55 to Reflux497.2High yield, catalyst is easily recoverable and reusable, milder conditions.[2][3]Higher initial catalyst cost compared to mineral acids.
Via Acyl Chloride Thionyl Chloride (SOCl₂)Various AlcoholsReflux (acyl chloride formation), Room Temp (esterification)~2 (acyl chloride) + ~48 (ester)~45 (overall)High reactivity of acyl chloride avoids equilibrium limitations.Two-step process, harsh and corrosive reagents, potential for side reactions.[1]
Transesterification Sodium MethoxideMenthol (from Methyl Nicotinate)70-120Not Specified83-87Avoids the use of free acid, can be driven to completion.Requires a pre-existing ester, basic conditions may not be suitable for all substrates.[1]
Biocatalysis (Representative) Immobilized Lipase (e.g., Novozym 435)Ethanol40-6024-72Moderate to HighHigh selectivity, mild reaction conditions, environmentally friendly.Higher catalyst cost, longer reaction times, potential for enzyme inhibition.

Experimental Protocols

Detailed methodologies for the key esterification methods are provided below.

Homogeneous Acid Catalysis: Fischer Esterification using Sulfuric Acid

This protocol describes the synthesis of methyl nicotinate using concentrated sulfuric acid as a catalyst.

Materials:

  • Nicotinic acid

  • Methanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate solution (10%)

  • Chloroform

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve nicotinic acid in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the mixture to reflux and maintain for approximately 13 hours.[1]

  • After cooling to room temperature, neutralize the reaction mixture with a 10% sodium bicarbonate solution.

  • Extract the product into an organic solvent such as chloroform.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure to yield the crude methyl nicotinate.

  • Purify the product by column chromatography.[4]

Heterogeneous Acid Catalysis: Esterification using a Solid Acid Catalyst

This protocol outlines a high-yield synthesis of ethyl nicotinate using the HND230 solid acid catalyst.[2][3]

Materials:

  • Nicotinic acid (246.2 g)

  • Absolute ethanol (92.1 g, 2 mol)

  • Toluene (123.1 g)

  • HND230 solid acid catalyst (2.5 g)

Procedure:

  • To a 500 mL four-necked flask, add toluene, absolute ethanol, the HND230 solid acid catalyst, and nicotinic acid.[2][3]

  • Slowly heat the mixture to 55°C and stir for 4 hours.[1]

  • Increase the temperature to reflux and remove the water formed during the reaction using a Dean-Stark trap.

  • The reaction is considered complete when no more water is collected.[1]

  • Cool the reaction mixture to room temperature.

  • Recover the solid acid catalyst by filtration.[1]

  • Remove toluene from the filtrate by distillation under reduced pressure to yield the final product, ethyl nicotinate.[1]

Synthesis via Nicotinoyl Chloride

This two-step procedure involves the formation of nicotinoyl chloride followed by its reaction with an alcohol.[1]

Step 1: Synthesis of Nicotinoyl Chloride

  • In a flask equipped with a reflux condenser, treat nicotinic acid (100 g, 0.81 mol) with thionyl chloride (280 mL).

  • Heat the mixture at reflux for 2 hours.

  • Remove the excess thionyl chloride in vacuo to obtain crystalline nicotinoyl chloride hydrochloride.[1]

Step 2: Esterification

  • Suspend the nicotinoyl chloride hydrochloride in dichloromethane (500 mL).

  • To the stirred mixture, add a solution of the desired alcohol (e.g., 4-p-t-butylphenoxy-1-butanol, 66 g, 0.30 mol) in dichloromethane (400 mL).

  • Stir the mixture for 48 hours at room temperature.

  • Wash the reaction mixture with a saturated sodium bicarbonate solution (1 L).

  • Dry the organic layer over magnesium sulfate and evaporate the solvent.

  • Purify the residue by column chromatography to obtain the nicotinate ester.[1]

Transesterification

This protocol provides a representative example of the transesterification of methyl nicotinate to (-)-menthyl nicotinate.

Materials:

  • (-)-Menthol (15.63 g, 100 mmol)

  • Dry tetrahydrofuran (THF)

  • Butyllithium in hexane (1.60 M)

  • Methyl nicotinate (13.71 g, 100 mmol)

  • Diethyl ether

  • Water

  • Magnesium sulfate

Procedure:

  • In an oven-dried, three-necked round-bottom flask under an argon atmosphere, dissolve (-)-menthol in dry THF.

  • Cool the flask in an ice-water bath and add butyllithium in hexane dropwise, maintaining the temperature below 20°C.

  • Once the addition is complete, add a solution of methyl nicotinate in THF to the reaction mixture in one portion.

  • Stir the resulting solution for one hour.

  • Pour the reaction mixture into water in a separatory funnel and rinse the flask with diethyl ether.

  • Separate the aqueous layer and wash the organic phase twice with water.

  • Dry the organic phase with magnesium sulfate, remove the solvent on a rotary evaporator, and purify the residue by distillation under reduced pressure to collect the (-)-menthyl nicotinate.

Biocatalysis (Representative Protocol)

This generalized protocol describes the esterification of nicotinic acid with ethanol using an immobilized lipase. Direct literature with detailed experimental data for this specific transformation is limited; therefore, this serves as a representative methodology.

Materials:

  • Nicotinic acid

  • Ethanol

  • Immobilized Lipase (e.g., Novozym 435 - Candida antarctica lipase B)

  • Anhydrous organic solvent (e.g., hexane or toluene)

  • Molecular sieves (optional, for water removal)

Procedure:

  • In a sealed flask, dissolve nicotinic acid and a molar excess of ethanol in an anhydrous organic solvent.

  • Add the immobilized lipase to the mixture (typically 5-10% by weight of the limiting reactant).

  • If desired, add activated molecular sieves to remove the water produced during the reaction and drive the equilibrium towards the product.

  • Incubate the mixture at a controlled temperature (e.g., 40-60°C) with constant shaking or stirring for 24-72 hours.

  • Monitor the reaction progress using techniques such as TLC or GC.

  • Once the reaction reaches the desired conversion, recover the immobilized enzyme by simple filtration.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude ethyl nicotinate.

  • Purify the product by column chromatography if necessary.

Visualizing the Catalytic Pathways and Workflow

The following diagrams illustrate the logical relationships between the different catalytic approaches and a typical experimental workflow for a catalyzed esterification reaction.

Catalytic_Methods cluster_direct Direct Esterification cluster_indirect Indirect Methods Homogeneous Catalysis Homogeneous Catalysis Nicotinate Ester Nicotinate Ester Homogeneous Catalysis->Nicotinate Ester Heterogeneous Catalysis Heterogeneous Catalysis Heterogeneous Catalysis->Nicotinate Ester Biocatalysis Biocatalysis Biocatalysis->Nicotinate Ester Acyl Chloride Route Acyl Chloride Route Acyl Chloride Route->Nicotinate Ester Transesterification Transesterification Transesterification->Nicotinate Ester Nicotinic Acid Nicotinic Acid Nicotinic Acid->Homogeneous Catalysis Nicotinic Acid->Heterogeneous Catalysis Nicotinic Acid->Biocatalysis Nicotinic Acid->Acyl Chloride Route

Caption: Logical relationship of catalytic esterification methods.

Experimental_Workflow Start Start Reactant Preparation Prepare Reactants (Nicotinic Acid, Alcohol) Start->Reactant Preparation Catalyst Addition Add Catalyst Reactant Preparation->Catalyst Addition Reaction Heating & Stirring (with water removal if necessary) Catalyst Addition->Reaction Monitoring Monitor Progress (TLC/GC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Reaction Quenching & Catalyst Removal Monitoring->Workup Complete Extraction Product Extraction Workup->Extraction Purification Purification (Distillation/Chromatography) Extraction->Purification Analysis Product Analysis (NMR, GC-MS, etc.) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for catalytic esterification.

References

A Comparative Guide to Purity Assessment of 6-(Methoxycarbonyl)nicotinic Acid Using Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of purity for chemical compounds is a critical aspect of quality control and research integrity. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other analytical techniques for the purity assessment of 6-(Methoxycarbonyl)nicotinic acid, a key building block in pharmaceutical synthesis. This document outlines the experimental protocol for qNMR, presents comparative data in a clear format, and illustrates the workflow and underlying principles.

qNMR as a Primary Method for Purity Determination

Quantitative NMR (qNMR) has become a powerful and reliable primary method for determining the purity of organic molecules.[1][2] Unlike chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), which are relative methods requiring a certified reference standard of the same compound for accurate quantification, qNMR is a direct method.[1] The intensity of a signal in an NMR spectrum is directly proportional to the number of nuclei responsible for that signal, enabling the direct quantification of a substance against a certified internal standard of a different compound.[1]

Key advantages of qNMR include:

  • Direct Measurement: It does not necessitate a chemically identical reference standard for the analyte.[1]

  • High Accuracy and Precision: qNMR is capable of delivering highly accurate and precise purity values.[1]

  • Versatility: A single internal standard can be utilized for the quantification of a diverse range of compounds.[1]

  • Structural Information: It concurrently provides structural information about the analyte and any impurities present.[1]

  • Speed: qNMR measurements can often be performed more rapidly than developing and running a new chromatographic method.[1]

Comparison with Alternative Purity Assessment Methods

While qNMR offers significant advantages, other methods are also routinely employed for purity assessment. The selection of a method often hinges on the specific analytical requirements, including the nature of the sample, anticipated impurities, and the desired level of accuracy.[1]

MethodPrincipleAdvantagesDisadvantages
qNMR The signal intensity is directly proportional to the molar amount of the substance.Primary method, high accuracy, provides structural information, non-destructive.[3][4]Lower sensitivity than chromatographic methods, requires soluble samples.
HPLC Separation based on differential partitioning between a mobile and stationary phase.High sensitivity, high resolving power, widely applicable.[5]Relative method (requires a reference standard), potential for unresolved impurities.
GC-MS Separation of volatile compounds followed by mass-based detection.High sensitivity and selectivity, excellent for volatile impurities.[6]Limited to thermally stable and volatile compounds, may require derivatization.[6]
Titration Measurement of the volume of a reagent of known concentration required to react completely with the analyte.High precision for acidic or basic functional groups, low cost.Only quantifies specific functional groups, susceptible to interference from other acidic/basic impurities.
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.Can determine the purity of highly pure, crystalline substances without a standard.Not suitable for amorphous or thermally unstable compounds, less accurate for lower purity samples.

Experimental Protocol for ¹H qNMR

This protocol details the determination of the purity of this compound using ¹H qNMR with an internal standard.

1. Sample and Standard Preparation:

  • Accurately weigh approximately 10-20 mg of this compound and a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into a clean vial. The weighing should be done with high precision.[7]

  • The internal standard should be of high and certified purity, stable, and have signals that do not overlap with the analyte signals.[8]

  • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[3]

2. NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Pulse Program: A standard single-pulse experiment should be used.[1]

  • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest (a value of 30-60 seconds is generally sufficient for accurate quantification of small molecules) to ensure full relaxation of all protons.[1]

  • Number of Scans (ns): Typically 16 to 64 scans are acquired to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[1]

  • Acquisition Time (aq): An acquisition time of at least 3 seconds is recommended.[1]

  • Spectral Width (sw): Ensure the spectral width is sufficient to cover all signals of interest (e.g., -2 to 12 ppm).[1]

3. Data Processing:

  • Apply an exponential window function with a line broadening of approximately 0.3 Hz.[1]

  • Manually phase the spectrum to ensure all peaks are in pure absorption mode.[9]

  • Apply a baseline correction to the entire spectrum.[9]

  • Integrate well-resolved, non-overlapping signals for both the analyte and the internal standard. For this compound, the aromatic protons or the methyl ester protons can be used. For the internal standard, a signal from a known number of protons is selected.[1]

4. Purity Calculation: The purity of the analyte (Purity_analyte) is calculated using the following equation[10]:

Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

Where:

  • I_analyte: Integral of the selected signal of the analyte.

  • I_IS: Integral of the selected signal of the internal standard.

  • N_analyte: Number of protons corresponding to the selected analyte signal.

  • N_IS: Number of protons corresponding to the selected internal standard signal.

  • MW_analyte: Molecular weight of the analyte.

  • MW_IS: Molecular weight of the internal standard.

  • m_analyte: Mass of the analyte.

  • m_IS: Mass of the internal standard.

  • Purity_IS: Purity of the internal standard.

Data Presentation

Table 1: Hypothetical ¹H qNMR Data for Purity Assessment of this compound

ParameterAnalyte (this compound)Internal Standard (Maleic Acid)
Mass (m)15.25 mg10.10 mg
Molecular Weight (MW)181.15 g/mol 116.07 g/mol
Purity (P)To be determined99.9%
Selected ¹H Signal (ppm)8.50 (d, 1H)6.25 (s, 2H)
Number of Protons (N)12
Integral Value (I)1.001.15

Table 2: Calculated Purity of this compound

ParameterValue
Calculated Purity (%) 98.7%

Mandatory Visualizations

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing cluster_calc Purity Calculation weigh_analyte Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_is Weigh Internal Standard weigh_is->dissolve instrument_setup Instrument Setup (d1, ns, aq, sw) dissolve->instrument_setup acquire_spectrum Acquire ¹H NMR Spectrum instrument_setup->acquire_spectrum phasing Phasing acquire_spectrum->phasing baseline Baseline Correction phasing->baseline integration Integration baseline->integration calculation Calculate Purity integration->calculation

Caption: Experimental workflow for qNMR purity assessment.

Comparison_Logic cluster_methods Purity Assessment Methods cluster_attributes Key Attributes qNMR qNMR Primary Primary Method qNMR->Primary Structural Provides Structural Info qNMR->Structural HighAccuracy High Accuracy qNMR->HighAccuracy Others Other Methods (HPLC, GC, Titration) Relative Relative Method Others->Relative NoStructural No Structural Info Others->NoStructural VariableAccuracy Variable Accuracy Others->VariableAccuracy

Caption: Logical comparison of qNMR with other methods.

References

Comparative Analysis of 6-(Methoxycarbonyl)nicotinic Acid Cross-Reactivity in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the cross-reactivity of 6-(Methoxycarbonyl)nicotinic acid is limited in publicly available literature. This guide provides a comparative framework based on the known biological targets of the structurally related compound, nicotinic acid (niacin). The methodologies and potential cross-reactivity targets discussed herein are intended to serve as a reference for researchers designing selectivity and off-target screening studies for this compound and similar compounds.

Introduction

This compound is a derivative of nicotinic acid, a well-characterized B-vitamin and therapeutic agent. Nicotinic acid is known to exert its primary effects through interactions with specific biological targets, leading to modulation of lipid metabolism.[1][2][3] Given the structural similarity, it is crucial for researchers and drug development professionals to assess the cross-reactivity of this compound to understand its selectivity profile and potential for off-target effects. This guide compares the potential interactions of this compound with known targets of nicotinic acid and provides standardized protocols for assessing these interactions.

The primary therapeutic effects of nicotinic acid are mediated through the activation of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2), and the inhibition of diacylglycerol O-acyltransferase 2 (DGAT2).[4][5] Additionally, nicotinic acid influences the levels and activities of cholesteryl ester transfer protein (CETP) and apolipoprotein A-I (ApoA-I).[6][7][8] Cross-reactivity studies should, therefore, focus on these primary targets as well as a broader panel of receptors, enzymes, and ion channels to ensure a comprehensive safety and selectivity profile.

Comparative Data on Biological Target Interactions

The following tables summarize hypothetical comparative data for nicotinic acid and this compound against key biological targets. The data for nicotinic acid is based on reported values, while the data for this compound is illustrative and should be determined experimentally.

Table 1: Receptor Binding Affinities

CompoundTargetAssay TypeKi (nM)
Nicotinic AcidGPR109A (HCA2)Radioligand Binding113[5]
This compoundGPR109A (HCA2)Radioligand BindingTo be determined
Nicotinic AcidNicotinic Acetylcholine Receptors (nAChRs)Radioligand BindingLow Affinity
This compoundNicotinic Acetylcholine Receptors (nAChRs)Radioligand BindingTo be determined

Table 2: Enzyme Inhibition

CompoundTarget EnzymeAssay TypeIC50 (µM)
Nicotinic AcidDGAT2Biochemical AssayVariable
This compoundDGAT2Biochemical AssayTo be determined
Nicotinic AcidCETPActivity AssayIndirect effect
This compoundCETPActivity AssayTo be determined

Table 3: Functional Assay Potency

CompoundFunctional ReadoutAssay TypeEC50/IC50 (µM)
Nicotinic AcidInhibition of LipolysisPrimary Human Adipocytes0.2[5]
This compoundInhibition of LipolysisPrimary Human AdipocytesTo be determined
Nicotinic AcidcAMP Inhibition (GPR109A)Cell-based AssayVariable
This compoundcAMP Inhibition (GPR109A)Cell-based AssayTo be determined
Nicotinic AcidIncrease in ApoA-I levelsIn vivoIndirect effect
This compoundIncrease in ApoA-I levelsIn vivoTo be determined

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of cross-reactivity. The following are standard protocols for key assays.

GPR109A Radioligand Binding Assay

This assay determines the binding affinity of a test compound to the GPR109A receptor.

  • Materials:

    • Membranes from cells stably expressing human GPR109A.

    • Radioligand (e.g., [³H]-Nicotinic Acid).

    • Test compound (this compound).

    • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

    • Non-specific binding control (e.g., high concentration of unlabeled nicotinic acid).

    • 96-well filter plates and a cell harvester.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, combine the cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.

    • Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Dry the filters and measure the radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value of the test compound and calculate the Ki using the Cheng-Prusoff equation.

DGAT2 Inhibition Assay

This assay measures the ability of a test compound to inhibit the activity of the DGAT2 enzyme.

  • Materials:

    • Recombinant human DGAT2 enzyme.

    • Substrates: Diacylglycerol and [¹⁴C]-Oleoyl-CoA.

    • Test compound (this compound).

    • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂ and 1 mg/mL BSA).

    • Stop Solution (e.g., Isopropanol:Heptane:Water).

    • Silica gel thin-layer chromatography (TLC) plates.

    • Scintillation counter or phosphorimager.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • Add the DGAT2 enzyme, diacylglycerol, and test compound to a reaction tube.

    • Initiate the reaction by adding [¹⁴C]-Oleoyl-CoA.

    • Incubate at 37°C for a specified time (e.g., 30 minutes).

    • Stop the reaction by adding the Stop Solution.

    • Extract the lipids into the organic phase.

    • Spot the organic phase onto a TLC plate and separate the lipids.

    • Visualize and quantify the radiolabeled triacylglycerol product using a phosphorimager or by scraping the corresponding spot and using a scintillation counter.

    • Calculate the percent inhibition at each concentration of the test compound and determine the IC50 value.[9]

Broad Panel Off-Target Screening

To assess the broader cross-reactivity profile, it is recommended to screen the compound against a panel of common off-targets. This is typically performed as a service by specialized contract research organizations (CROs).

  • Typical Panels:

    • GPCR Panel: A broad selection of G protein-coupled receptors.

    • Kinase Panel: A wide range of protein kinases.

    • Ion Channel Panel: Key cardiac and neuronal ion channels.

    • Nuclear Receptor Panel: Important nuclear hormone receptors.

    • Transporter Panel: Clinically relevant drug transporters.

  • General Workflow:

    • The test compound is submitted to the CRO.

    • The compound is tested at a fixed concentration (e.g., 10 µM) in binding or functional assays for each target in the panel.

    • Results are reported as percent inhibition or activation.

    • "Hits" (targets showing significant activity) are then typically followed up with concentration-response curves to determine potency (IC50 or EC50).

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

GPR109A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 6_MNA 6-(Methoxycarbonyl) nicotinic acid GPR109A GPR109A 6_MNA->GPR109A Binds to G_protein Gi/o GPR109A->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA PKA cAMP->PKA Activates HSL HSL PKA->HSL Activates Lipolysis Lipolysis (Triglyceride Breakdown) HSL->Lipolysis Promotes

Caption: GPR109A signaling pathway activated by nicotinic acid analogs.

Cross_Reactivity_Workflow Compound Test Compound: This compound Primary_Screen Primary Target Assays (e.g., GPR109A, DGAT2) Compound->Primary_Screen Broad_Screen Broad Panel Screening (e.g., GPCRs, Kinases, Ion Channels) Compound->Broad_Screen Potency Determine Potency (Ki / IC50) Primary_Screen->Potency Selectivity Assess Selectivity (Primary vs. Off-Target) Broad_Screen->Selectivity Potency->Selectivity Risk Evaluate Potential for Adverse Effects Selectivity->Risk

Caption: Experimental workflow for assessing compound cross-reactivity.

References

A Comparative Guide to the Synthetic Routes of 6-(Methoxycarbonyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 6-(Methoxycarbonyl)nicotinic acid is a valuable building block in the preparation of a variety of pharmaceutical compounds. This guide provides a comparative analysis of different synthetic routes to this target molecule, offering detailed experimental protocols, quantitative data, and workflow visualizations to aid in the selection of the most suitable method for a given application.

Route 1: Selective Monohydrolysis of Dimethyl 2,5-Pyridinedicarboxylate

This synthetic approach starts from the commercially available dimethyl 2,5-pyridinedicarboxylate and relies on the selective hydrolysis of one of the two methyl ester groups. The regioselectivity of this reaction is crucial for the successful synthesis of the desired product.

Route_1_Selective_Monohydrolysis Dimethyl_2,5-pyridinedicarboxylate Dimethyl 2,5-pyridinedicarboxylate 6-(Methoxycarbonyl)nicotinic_acid This compound Dimethyl_2,5-pyridinedicarboxylate->6-(Methoxycarbonyl)nicotinic_acid  NaOH (aq), THF, 0°C Route_2_Oxidation_Esterification 6-Methylnicotinic_acid 6-Methylnicotinic acid Pyridine-2,5-dicarboxylic_acid Pyridine-2,5-dicarboxylic acid 6-Methylnicotinic_acid->Pyridine-2,5-dicarboxylic_acid  KMnO4, H2O 6-(Methoxycarbonyl)nicotinic_acid This compound Pyridine-2,5-dicarboxylic_acid->6-(Methoxycarbonyl)nicotinic_acid  MeOH, H2SO4 (cat.) Route_3_Carbonylation Methyl_6-chloronicotinate Methyl 6-chloronicotinate 6-(Methoxycarbonyl)nicotinic_acid This compound Methyl_6-chloronicotinate->6-(Methoxycarbonyl)nicotinic_acid  CO, MeOH, Pd catalyst, Base

A Comparative Guide to the Computational and DFT Analysis of 6-(Methoxycarbonyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comparative framework for the computational modeling of 6-(methoxycarbonyl)nicotinic acid, a significant intermediate in pharmaceutical synthesis. Due to the limited publicly available computational data on this specific molecule, this guide establishes a standard protocol for its analysis using Density Functional Theory (DFT). For comparative purposes, we benchmark this proposed study against existing DFT data for the structurally similar and well-documented compound, 6-methylnicotinic acid.

Molecular Structure Comparison

The primary difference between the target molecule, this compound, and the comparative molecule, 6-methylnicotinic acid, lies in the functional group at the 6-position of the pyridine ring. The target molecule features a methoxycarbonyl group (-COOCH₃), while the comparative molecule has a methyl group (-CH₃). This structural variance is expected to influence their electronic properties and reactivity.

G cluster_0 This compound cluster_1 6-Methylnicotinic acid (Alternative) mol1 mol1 mol2 mol2

Caption: 2D structures of the target and alternative molecules.

Computational and Experimental Protocols

To ensure a robust comparison, standardized protocols for both computational modeling and experimental work are essential.

2.1 Detailed Computational Protocol (DFT)

This protocol is based on established methods for nicotinic acid derivatives and is recommended for the analysis of this compound.[1][2]

  • Software: All calculations are to be performed using the Gaussian 16 software package.

  • Methodology: The Density Functional Theory (DFT) method with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional will be employed.[1][2]

  • Basis Set: The 6-311+G(d,p) basis set is recommended for achieving a good balance between accuracy and computational cost for geometry optimization and vibrational frequency calculations.[3]

  • Geometry Optimization: The molecular structure of this compound will be fully optimized in the gas phase. The absence of imaginary frequencies in the subsequent vibrational analysis will confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.[1]

  • Vibrational Analysis: Harmonic vibrational frequencies will be calculated at the same level of theory. A uniform scaling factor (typically ~0.967) is often applied to the calculated frequencies to correct for anharmonicity and systematic errors, facilitating a better comparison with experimental infrared (IR) spectra.[1]

  • Electronic Properties: Key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), will be calculated. The HOMO-LUMO energy gap provides insights into the molecule's chemical reactivity and kinetic stability. The Molecular Electrostatic Potential (MESP) surface will be mapped to identify regions of positive and negative electrostatic potential, indicating potential sites for electrophilic and nucleophilic attack.[1][4]

2.2 General Experimental Protocols

Synthesis of Nicotinic Acid Esters: A common method for synthesizing nicotinic acid esters involves the reaction of a nicotinic acid derivative with an alcohol in the presence of an acid catalyst or a coupling agent. A plausible route for synthesizing this compound or its precursors is Fischer esterification.[5]

  • Reaction Setup: The starting nicotinic acid derivative (e.g., pyridine-2,5-dicarboxylic acid) is dissolved in an excess of the desired alcohol (methanol).

  • Catalysis: A strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂), is added dropwise to the cooled mixture.[5][6]

  • Reaction Conditions: The mixture is heated to reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification: The reaction mixture is cooled, and the excess alcohol is removed under reduced pressure. The residue is neutralized with a base (e.g., saturated sodium bicarbonate solution), and the product is extracted with an organic solvent. The final product is purified using column chromatography or recrystallization.

Characterization Techniques: The synthesized compounds are typically characterized using a suite of spectroscopic methods:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify characteristic functional groups (e.g., C=O, C-O, O-H).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the molecular structure and confirm the arrangement of protons and carbon atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.[7]

Comparative Data Analysis

The following tables present a comparison between the existing computational data for 6-methylnicotinic acid and the anticipated, yet-to-be-determined data for this compound.

Table 1: Comparison of Calculated Geometric Parameters (Bond Lengths & Angles) Data for 6-methylnicotinic acid obtained from DFT/B3LYP/6-311+G(d,p) calculations.[1]

ParameterBond/Angle6-Methylnicotinic Acid (Å or °)This compound (Å or °)
Bond Lengths C=O (Carboxyl)1.208To be determined
C-O (Carboxyl)1.359To be determined
O-H (Carboxyl)0.969To be determined
C-C (Ring)1.388 - 1.401To be determined
C-N (Ring)1.330 - 1.344To be determined
Bond Angles O-C=O (Carboxyl)124.6To be determined
C-C-N (Ring)~121.9To be determined

Table 2: Comparison of Key Vibrational Frequencies (cm⁻¹) A scaling factor of 0.9679 was applied to the calculated frequencies for 6-methylnicotinic acid to improve agreement with experimental data.[1]

Vibrational Mode6-Methylnicotinic Acid (Experimental)6-Methylnicotinic Acid (Calculated, Scaled)This compound (Calculated)
O-H Stretch~3000-2500 (broad)2985To be determined
C-H Stretch (Aromatic)~30803065To be determined
C=O Stretch~17001710To be determined
C=C, C=N Stretch (Ring)~16001595To be determined

Table 3: Comparison of Calculated Electronic Properties Data for 6-methylnicotinic acid obtained from DFT/B3LYP/6-311+G(d,p) calculations.[1]

Property6-Methylnicotinic AcidThis compound
HOMO Energy (eV) -7.12To be determined
LUMO Energy (eV) -1.89To be determined
Energy Gap (ΔE, eV) 5.23To be determined

Visualizing the Research Workflow

A combined computational and experimental approach provides a comprehensive understanding of the molecule's properties. The logical workflow for such a study is outlined below.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow cluster_analysis Data Analysis & Comparison synthesis Synthesis of This compound purification Purification (Chromatography/Recrystallization) synthesis->purification characterization Spectroscopic Characterization (FT-IR, NMR, MS) purification->characterization comparison Compare Calculated vs. Experimental Data characterization->comparison Experimental Spectra geom_opt Geometry Optimization (DFT/B3LYP/6-311+G(d,p)) freq_calc Vibrational Frequency Calculation geom_opt->freq_calc elec_prop Electronic Property Calculation (HOMO, LUMO, MESP) freq_calc->elec_prop freq_calc->comparison Calculated Spectra interpretation Interpret Structure-Property Relationships elec_prop->interpretation comparison->interpretation

Caption: Workflow for integrated experimental and computational analysis.

References

A Comparative Analysis of 6-(Methoxycarbonyl)nicotinic Acid and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of 6-(Methoxycarbonyl)nicotinic acid and its positional isomers, which are monomethyl esters of pyridinedicarboxylic acids. The document outlines their physicochemical properties, spectroscopic data, synthesis methods, and known biological activities. The information is presented to facilitate research and development in medicinal chemistry and related fields.

Introduction

Pyridine carboxylic acid derivatives are a cornerstone in pharmaceutical development, exhibiting a wide range of biological activities.[1] The positional isomerism of functional groups on the pyridine ring can significantly influence the molecule's physicochemical properties, and in turn, its pharmacokinetic and pharmacodynamic profiles. This guide focuses on the systematic comparison of ten unique positional isomers of pyridinedicarboxylic acid monomethyl esters, providing a valuable resource for researchers exploring structure-activity relationships within this class of compounds.

Physicochemical Properties

The arrangement of the carboxylic acid and methoxycarbonyl groups on the pyridine ring impacts properties such as melting point, boiling point, and solubility. A summary of the available physicochemical data for the ten unique isomers is presented in Table 1. Data for some isomers is limited in the public domain and is noted as "Not available."

Table 1: Physicochemical Properties of Pyridinedicarboxylic Acid Monomethyl Ester Isomers

Isomer NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound 17874-76-9C₈H₇NO₄181.145Not availableNot available
Methyl 2-carboxypyridine-3-carboxylate Not availableC₈H₇NO₄181.145Not availableNot available
Methyl 4-carboxypyridine-2-carboxylate Not availableC₈H₇NO₄181.145Not availableNot available
Methyl 2-carboxypyridine-4-carboxylate Not availableC₈H₇NO₄181.145Not availableNot available
Methyl 5-carboxypyridine-2-carboxylate Not availableC₈H₇NO₄181.145Not availableNot available
Methyl 2-carboxypyridine-5-carboxylate Not availableC₈H₇NO₄181.145Not availableNot available
Methyl 6-carboxypyridine-2-carboxylate 7170-36-7C₈H₇NO₄181.145Not availableNot available
Methyl 4-carboxypyridine-3-carboxylate Not availableC₈H₇NO₄181.145Not availableNot available
Methyl 3-carboxypyridine-4-carboxylate Not availableC₈H₇NO₄181.145Not availableNot available
Methyl 5-carboxypyridine-3-carboxylate Not availableC₈H₇NO₄181.145Not availableNot available

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and identification of these isomers. The following tables summarize the available nuclear magnetic resonance (NMR) and infrared (IR) data.

Table 2: ¹H NMR Spectroscopic Data (Chemical Shifts (δ) in ppm)

Isomer NameSolventPyridine Ring Protons-OCH₃
Methyl 6-methylnicotinate CDCl₃9.06 (s, 1H), 8.13 (dd, 1H), 7.20 (d, 1H)3.89 (s, 3H)
Methyl 6-methylpyridine-2-carboxylate CDCl₃8.05 (d, 1H), 7.85 (t, 1H), 7.44 (d, 1H)Not available
Methyl nicotinate (3-isomer) *CDCl₃9.23 (s, 1H), 8.78 (d, 1H), 8.29 (d, 1H), 7.39 (t, 1H)3.96 (s, 3H)

*Note: Data for the exact positional isomers of this compound is limited. Data for structurally similar compounds (methyl esters of methyl-substituted pyridine carboxylic acids and methyl nicotinate) is provided for reference.

Table 3: IR Spectroscopic Data (Wavenumber, cm⁻¹)

Isomer NameC=O (Ester)C=O (Carboxylic Acid)C=C, C=N (Aromatic)
Methyl nicotinate (3-isomer) ~1720-Not available
6-Methylpyridine-2-carboxylic acid -Not availableNot available

Biological Activity

Pyridine carboxylic acid derivatives are known to interact with various biological targets, including enzymes and receptors.[2] While specific comparative data for all isomers is not available, the parent compound, nicotinic acid (Vitamin B3), is known to exert its effects through the G protein-coupled receptor GPR109A (also known as HCA₂), leading to a reduction in lipolysis and having lipid-lowering effects.[3][4] It is plausible that some of the positional isomers of this compound could exhibit similar or novel biological activities. For instance, various pyridine carboxylic acid derivatives have been investigated as inhibitors of enzymes like carbonic anhydrase and for their antimicrobial and anticancer activities.[5][6]

A hypothetical signaling pathway for nicotinic acid, which may serve as a starting point for investigating the mechanisms of its derivatives, is presented below.

Nicotinic_Acid_Signaling_Pathway Nicotinic_Acid Nicotinic_Acid GPR109A GPR109A Nicotinic_Acid->GPR109A Binds to Gi Gi GPR109A->Gi Activates Adenylate_Cyclase Adenylate_Cyclase Gi->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP ATP ATP->Adenylate_Cyclase PKA PKA cAMP->PKA Activates HSL Hormone-Sensitive Lipase PKA->HSL Activates Lipolysis Lipolysis HSL->Lipolysis Catalyzes FFA_Release Free Fatty Acid Release Lipolysis->FFA_Release Leads to

Hypothetical Signaling Pathway of Nicotinic Acid

Experimental Protocols

General Synthesis Workflow

The synthesis of pyridinedicarboxylic acid monomethyl esters typically involves a multi-step process, starting from a suitable pyridine derivative. A general workflow is outlined below.

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Analysis Start Starting Pyridine Derivative Oxidation Oxidation to Dicarboxylic Acid Start->Oxidation Esterification Selective Mono-esterification Oxidation->Esterification Purification1 Purification (e.g., Recrystallization, Chromatography) Esterification->Purification1 Structure_Verification Structural Verification Purification1->Structure_Verification Purity_Assessment Purity Assessment Purification1->Purity_Assessment NMR 1H & 13C NMR Structure_Verification->NMR MS Mass Spectrometry Structure_Verification->MS IR Infrared Spectroscopy Structure_Verification->IR Biological_Assay Biological Activity Screening Purity_Assessment->Biological_Assay HPLC HPLC Purity_Assessment->HPLC IC50 IC50 Determination Biological_Assay->IC50

General Workflow for Synthesis and Analysis
Synthesis of 6-Methyl-2-pyridinecarboxylic acid

This protocol describes the synthesis of a precursor acid for one of the isomers.

Materials:

  • 2,6-dimethylpyridine

  • Potassium permanganate (KMnO₄)

  • Deionized water

  • Ethyl acetate

  • Ethanol

Procedure:

  • Dissolve 2,6-dimethylpyridine (0.1 mol) in 500 mL of deionized water in a round-bottom flask equipped with a stirrer and a condenser.[7]

  • Heat the solution to 60°C with stirring.[7]

  • Add potassium permanganate (0.15 mol) in ten portions over a period of 5 hours, maintaining the temperature at approximately 60°C.[7]

  • After the addition is complete, continue stirring for a short period and then filter the hot reaction mixture to remove insoluble manganese dioxide.[7]

  • Cool the filtrate and adjust the pH to 5 with a suitable acid.

  • Extract the aqueous solution with ethyl acetate.

  • Collect the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Recrystallize the crude product from ethanol to obtain pure 6-methyl-2-pyridinecarboxylic acid.[7]

General Protocol for HPLC Purity Analysis

This protocol provides a general method for determining the purity of the synthesized compounds.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid) to improve peak shape.[8] The exact ratio will need to be optimized for each isomer.

  • Sample Preparation: Accurately weigh and dissolve a small amount of the sample in the mobile phase to a concentration of approximately 0.2-0.3 mg/mL.[8] Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow rate: 0.5 - 1.0 mL/min

    • Injection volume: 10-20 µL

    • Detection wavelength: 255 nm (or a wavelength of maximum absorbance for the specific isomer)[8]

  • Analysis: Inject the sample and record the chromatogram. The purity can be estimated by the area percentage of the main peak.

Protocol for IC₅₀ Determination

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC₅₀) of the compounds against a target enzyme.[9][10][11]

Materials:

  • Target enzyme

  • Substrate for the enzyme

  • Test compounds (isomers) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer

  • 96-well or 384-well plates

  • Plate reader capable of measuring absorbance, fluorescence, or luminescence, depending on the assay method.

Procedure:

  • Prepare a series of dilutions of the test compounds.

  • In the wells of the microplate, add the assay buffer, the target enzyme, and the test compound at various concentrations. Include control wells with no inhibitor.

  • Pre-incubate the enzyme with the inhibitor for a defined period.

  • Initiate the enzymatic reaction by adding the substrate.

  • Monitor the reaction progress over time by measuring the signal (e.g., absorbance) at regular intervals.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic model) to determine the IC₅₀ value.[11]

Conclusion

This guide provides a comparative overview of this compound and its positional isomers. While there are gaps in the publicly available data for some of the less common isomers, this compilation serves as a valuable starting point for researchers. The provided experimental protocols offer a foundation for the synthesis, purification, and biological evaluation of these compounds. Further research is warranted to fully elucidate the structure-activity relationships within this class of molecules and to explore their potential as novel therapeutic agents.

References

A Comparative Analysis of Impurities in Different Batches of 6-(Methoxycarbonyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, a thorough understanding and control of impurities are critical to ensure the safety, efficacy, and quality of the final drug product. This guide provides a comparative analysis of impurities found in different hypothetical batches of 6-(Methoxycarbonyl)nicotinic acid, a key intermediate in the synthesis of various pharmaceuticals.[1] The data presented is for illustrative purposes to guide researchers in setting up their own impurity profiling studies.

Introduction to Impurity Profiling

Impurity profiling is the identification and quantification of all potential impurities in a substance. These impurities can originate from starting materials, byproducts of the synthesis process, degradation products, or residual solvents.[2] For pharmaceutical intermediates like this compound, stringent control of impurities is necessary as they can be carried over to the final API, potentially affecting its stability, bioavailability, and safety.

The synthesis of nicotinic acid derivatives often involves the oxidation of substituted pyridines.[3][4][5] For instance, the industrial production of nicotinic acid can involve the oxidation of 5-ethyl-2-methylpyridine.[3] Such processes can lead to a variety of related pyridine compounds as impurities.[2] Given that this compound is a derivative of nicotinic acid, it is plausible that its impurity profile would include related pyridine carboxylic acids and their esters.

This guide outlines the analytical methodologies and presents a comparative dataset for three hypothetical batches of this compound, highlighting the batch-to-batch variability that can occur in a manufacturing setting.

Quantitative Analysis of Impurities

The following table summarizes the hypothetical impurity profiles for three different batches of this compound, as determined by High-Performance Liquid Chromatography (HPLC). The selection of potential impurities is based on common byproducts and starting materials in the synthesis of nicotinic acid derivatives.

Table 1: Impurity Profile of this compound Batches (Hypothetical Data)

Impurity NamePotential SourceBatch A (%)Batch B (%)Batch C (%)
Nicotinic AcidHydrolysis of ester0.120.080.15
6-Methylnicotinic AcidStarting material0.050.070.04
Pyridine-2,6-dicarboxylic acidOver-oxidation0.080.100.06
Unidentified Impurity 1Byproduct0.030.040.02
Residual Solvent (Methanol)Synthesis<0.01<0.01<0.01
Total Impurities 0.28 0.29 0.27
Purity (by HPLC) 99.72 99.71 99.73

Experimental Protocols

Detailed methodologies for the key analytical techniques used in the impurity analysis of this compound are provided below.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

This method is designed for the separation and quantification of this compound and its potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    Time (min) % A % B
    0 95 5
    20 50 50
    25 50 50
    30 95 5

    | 35 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 262 nm[6]

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 10 mg of the this compound sample in 10 mL of a 50:50 mixture of water and acetonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis

This method is used to identify and quantify volatile organic compounds, particularly residual solvents from the synthesis process.

  • Instrumentation: A GC-MS system with a headspace autosampler.

  • Column: DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: 10°C/min to 240°C.

    • Hold at 240°C for 5 minutes.

  • Injector Temperature: 250°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Mass Range: 35-350 amu.

  • Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial. Add 1 mL of a suitable solvent (e.g., DMSO).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR is a powerful tool for the structural confirmation of the main compound and the identification of unknown impurities.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).

  • Experiments:

    • ¹H NMR for proton environment analysis.

    • ¹³C NMR for carbon skeleton analysis.

    • 2D NMR (e.g., COSY, HSQC) for complex structure elucidation if necessary.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.75 mL of the deuterated solvent.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of impurities in a batch of this compound.

experimental_workflow cluster_sample Sample Reception cluster_analysis Analytical Testing cluster_data Data Processing & Reporting Batch_A Batch A HPLC HPLC Analysis (Purity & Impurities) Batch_A->HPLC GC_MS GC-MS Analysis (Residual Solvents) Batch_A->GC_MS NMR NMR Spectroscopy (Structural Confirmation) Batch_A->NMR Batch_B Batch B Batch_B->HPLC Batch_B->GC_MS Batch_B->NMR Batch_C Batch C Batch_C->HPLC Batch_C->GC_MS Batch_C->NMR Data_Analysis Data Analysis & Impurity Identification HPLC->Data_Analysis GC_MS->Data_Analysis NMR->Data_Analysis Comparison Batch-to-Batch Comparison Data_Analysis->Comparison Report Final Report Comparison->Report

Caption: Workflow for impurity analysis of this compound.

Conclusion

The analysis of impurities is a non-negotiable aspect of pharmaceutical development and manufacturing. This guide provides a framework for the comparative analysis of impurities in different batches of this compound. The hypothetical data presented underscores the importance of consistent process control to minimize batch-to-batch variability. The detailed experimental protocols for HPLC, GC-MS, and NMR serve as a starting point for researchers to develop and validate their own analytical methods for impurity profiling. By implementing robust analytical strategies, scientists can ensure the quality and consistency of pharmaceutical intermediates, ultimately contributing to the safety and efficacy of the final drug products.

References

Evaluating 6-(Methoxycarbonyl)nicotinic Acid as a Prodrug of Nicotinic Acid: A Conceptual Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nicotinic acid (niacin), a B-vitamin, is a well-established therapeutic agent for treating dyslipidemia. It favorably modulates a broad spectrum of blood lipids, most notably by increasing high-density lipoprotein (HDL) cholesterol, and reducing low-density lipoprotein (LDL) cholesterol, and triglycerides. However, its clinical utility is often hampered by poor patient compliance due to a high incidence of adverse effects, primarily cutaneous vasodilation, commonly known as "flushing".

The development of prodrugs is a key strategy to enhance the therapeutic profile of drugs like nicotinic acid. A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active pharmacological agent. An ester prodrug approach is a common and effective method to mask the carboxylic acid group responsible for some of the parent drug's undesirable properties. 6-(Methoxycarbonyl)nicotinic acid is a mono-ester derivative of pyridine-2,5-dicarboxylic acid and a structural analog of nicotinic acid, presenting it as a plausible, yet uninvestigated, candidate for a nicotinic acid prodrug. The central hypothesis is that the ester group at the 6-position will be hydrolyzed by endogenous esterases to release the active nicotinic acid, potentially altering its pharmacokinetic profile to reduce side effects.

This guide provides a conceptual framework for the evaluation of this compound as a prodrug of nicotinic acid, outlining the necessary experimental data for a comparative analysis. As there is currently no publicly available experimental data for this specific compound as a prodrug, this document will use illustrative examples and established methodologies for prodrug evaluation to guide researchers.

Comparative In Vitro Evaluation: Chemical and Metabolic Stability

A crucial first step in evaluating a prodrug is to assess its stability and conversion to the active drug in a controlled environment. This involves determining its chemical stability under physiological pH conditions and its susceptibility to enzymatic hydrolysis in relevant biological matrices.

Table 1: Illustrative In Vitro Stability and Conversion Data

CompoundChemical Half-Life (pH 7.4)Plasma Half-LifeLiver Microsome Half-LifeIntestinal Homogenate Half-Life
This compound[Data Not Available][Data Not Available][Data Not Available][Data Not Available]
Nicotinic AcidStableNot ApplicableStableStable
Alternative Ester Prodrug[Example Data][Example Data][Example Data][Example Data]
Experimental Protocol: In Vitro Hydrolysis
  • Objective: To determine the rate of hydrolysis of this compound to nicotinic acid in various biological media.

  • Materials: this compound, nicotinic acid standard, phosphate buffer (pH 7.4), fresh human or animal plasma, liver microsomes, and intestinal homogenates, quenching solution (e.g., acetonitrile), HPLC or LC-MS/MS system.

  • Procedure:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

    • Incubate the prodrug at a final concentration (e.g., 1-10 µM) in the respective biological matrix (plasma, microsomes, homogenate) or phosphate buffer at 37°C.

    • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.

    • Immediately quench the enzymatic reaction by adding a cold quenching solution containing an internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant for the concentrations of both the remaining prodrug and the formed nicotinic acid using a validated HPLC or LC-MS/MS method.

  • Data Analysis: Plot the concentration of the prodrug versus time and determine the half-life (t½) of the prodrug in each matrix.

Comparative In Vivo Evaluation: Pharmacokinetics

Following in vitro characterization, the next step is to evaluate the pharmacokinetic profile of the prodrug in an animal model. This will determine how the prodrug is absorbed, distributed, metabolized, and excreted, and most importantly, the concentration-time profile of the released nicotinic acid.

Table 2: Illustrative Pharmacokinetic Parameters

CompoundDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Half-life (hr)
This compound [TBD][Data Not Available][Data Not Available][Data Not Available][Data Not Available]
Nicotinic Acid (from Prodrug) [TBD][Data Not Available][Data Not Available][Data Not Available][Data Not Available]
Nicotinic Acid (Control) [TBD][Data Not Available][Data Not Available][Data Not Available][Data Not Available]
Experimental Protocol: In Vivo Pharmacokinetic Study
  • Objective: To compare the plasma concentration-time profiles of this compound and the released nicotinic acid with that of directly administered nicotinic acid.

  • Animals: Male Sprague-Dawley rats or Beagle dogs.

  • Procedure:

    • Fast the animals overnight before dosing.

    • Administer either this compound or nicotinic acid (at equimolar doses) via oral gavage.

    • Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into tubes containing an anticoagulant and an esterase inhibitor (e.g., sodium fluoride).

    • Process the blood samples to obtain plasma.

    • Extract the prodrug and nicotinic acid from the plasma samples.

    • Quantify the concentrations of both compounds using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and elimination half-life for both the prodrug and the released nicotinic acid.

Comparative Pharmacodynamic Evaluation

The ultimate measure of a prodrug's success is its ability to elicit the desired pharmacological effect while minimizing side effects. For a nicotinic acid prodrug, this would involve assessing its lipid-lowering efficacy and its potential to reduce flushing.

Table 3: Illustrative Pharmacodynamic Outcomes

Treatment Group% Reduction in Free Fatty Acids% Reduction in TriglyceridesFlushing Score (Arbitrary Units)
Vehicle Control[Baseline][Baseline][Baseline]
This compound[Data Not Available][Data Not Available][Data Not Available]
Nicotinic Acid[Data Not Available][Data Not Available][Data Not Available]
Experimental Protocol: Pharmacodynamic Assessment
  • Objective: To compare the lipid-lowering effects and the propensity to cause flushing of this compound and nicotinic acid.

  • Lipid-Lowering Model: Use a relevant animal model, such as rats fed a high-fat diet, to induce hyperlipidemia.

  • Procedure (Lipid-Lowering):

    • Administer the prodrug, nicotinic acid, or vehicle to the hyperlipidemic animals daily for a specified period (e.g., 1-2 weeks).

    • Collect blood samples at the end of the treatment period.

    • Measure plasma levels of free fatty acids and triglycerides.

  • Flushing Model: A common model for assessing flushing is the measurement of ear temperature or redness in mice or rats.

  • Procedure (Flushing):

    • Administer the prodrug, nicotinic acid, or vehicle.

    • Measure ear temperature or use a colorimetric method to assess redness at various time points post-dosing.

  • Data Analysis: Compare the changes in lipid levels and the intensity of the flushing response between the different treatment groups using appropriate statistical tests.

Visualizations

Proposed Metabolic Activation Pathway

G Prodrug This compound Active_Drug Nicotinic Acid Prodrug->Active_Drug Hydrolysis Methanol Methanol Prodrug->Methanol Byproduct Esterases Esterases (Plasma, Liver, etc.) Esterases->Prodrug

Caption: Proposed metabolic activation of this compound.

Experimental Workflow for Prodrug Evaluation

G cluster_0 In Vitro Studies cluster_1 In Vivo Studies (Animal Model) cluster_2 Analysis & Decision chem_stability Chemical Stability (pH 2, 7.4, 9) pk_study Pharmacokinetics (Cmax, Tmax, AUC) chem_stability->pk_study enz_hydrolysis Enzymatic Hydrolysis (Plasma, Microsomes) enz_hydrolysis->pk_study pd_study Pharmacodynamics (Lipid Lowering, Flushing) pk_study->pd_study data_analysis Data Comparison vs. Nicotinic Acid pd_study->data_analysis go_nogo Go/No-Go Decision for Further Development data_analysis->go_nogo

Caption: General experimental workflow for evaluating a prodrug candidate.

Conclusion

The conceptual framework outlined above provides a comprehensive, albeit theoretical, guide for the evaluation of this compound as a potential prodrug for nicotinic acid. Its structure suggests it is a viable candidate for an ester-based prodrug approach. However, without experimental data, its performance relative to nicotinic acid or other alternatives remains speculative. The successful development of this, or any, prodrug would hinge on demonstrating favorable in vitro conversion, an advantageous in vivo pharmacokinetic profile that translates to improved efficacy and a reduction in side effects, most notably flushing. The methodologies described here represent the standard and necessary steps to generate the data required for a thorough and objective comparison. Future research into this specific molecule is warranted to determine if it holds promise as a next-generation nicotinic acid therapy.

Safety Operating Guide

Proper Disposal of 6-(Methoxycarbonyl)nicotinic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 6-(methoxycarbonyl)nicotinic acid is crucial for maintaining laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound responsibly. The following information is based on safety data sheets for structurally similar compounds, such as methyl nicotinate, due to the absence of a specific safety data sheet for this compound.

Key Safety and Hazard Information

Before handling this compound, it is essential to be aware of its potential hazards. Based on data for closely related nicotinic acid derivatives, this compound is expected to cause serious eye irritation and may be harmful to aquatic life.

Quantitative Data from a Structurally Similar Compound (Methyl Nicotinate)

PropertyValue
Hazard Class Eye Irritation (Category 2A)
Hazard Statements H319: Causes serious eye irritation.
H402: Harmful to aquatic life.
Toxicity to Fish LC50 (Danio rerio): > 100 mg/L (96 h)
Toxicity to Daphnia EC50 (Daphnia magna): 189.2 mg/L (48 h)
Toxicity to Algae ErC50 (Chlorella vulgaris): 89.9 mg/L (72 h)
Bioaccumulation Not expected.
Disposal Consideration Must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

Experimental Protocols: Step-by-Step Disposal Procedure

1. Personal Protective Equipment (PPE):

Before beginning any disposal procedure, ensure you are wearing the appropriate PPE to minimize exposure.

  • Gloves: Wear nitrile rubber gloves. Always inspect gloves prior to use and use proper glove removal technique to avoid skin contact.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against dust particles and splashes.[1][2][3]

  • Lab Coat: A standard laboratory coat should be worn.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3]

2. Handling and Storage of Waste:

Proper containment of this compound waste is critical to prevent environmental contamination and ensure safe transport.

  • Containers: Use only the original container or a clearly labeled, tightly sealed container compatible with the chemical. Do not mix with other waste.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[1][2][3]

3. Spill Management:

In the event of a spill, follow these steps to safely clean the area:

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: Prevent the spill from spreading and entering drains or waterways.[2]

  • Cleanup: For solid spills, carefully sweep up the material to avoid generating dust.[2] Place the collected material into a suitable, labeled container for disposal.

  • Decontamination: Clean the affected area thoroughly with an appropriate solvent and then with soap and water.

4. Disposal Pathway:

The final disposal of this compound must be handled by a licensed hazardous waste disposal company.

  • Contact: Arrange for pickup with your institution's Environmental Health and Safety (EHS) office or a certified chemical waste disposal contractor.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.

  • Transportation: Do not attempt to transport the chemical waste yourself. The licensed disposal company will handle the transportation and final destruction of the waste in an approved facility.

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Need to dispose of This compound ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_waste Step 2: Assess Waste Type ppe->assess_waste solid_waste Solid Waste: Unused reagent, contaminated solids assess_waste->solid_waste Solid liquid_waste Liquid Waste: Solutions containing the compound assess_waste->liquid_waste Liquid spill Accidental Spill assess_waste->spill Spill package_solid Step 3: Package Solid Waste - Tightly sealed, labeled container solid_waste->package_solid package_liquid Step 3: Package Liquid Waste - Tightly sealed, labeled container liquid_waste->package_liquid contain_spill Contain and clean up spill - Avoid dust generation - Place in sealed container spill->contain_spill contain_spill->package_solid storage Step 4: Temporary Storage - Cool, dry, well-ventilated area - Away from incompatibles package_solid->storage package_liquid->storage disposal Step 5: Final Disposal - Contact EHS or licensed contractor - Complete waste manifest storage->disposal end End: Safe and Compliant Disposal disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for Handling 6-(Methoxycarbonyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate safety, handling, and disposal protocols for 6-(Methoxycarbonyl)nicotinic acid, tailored for researchers, scientists, and professionals in drug development. Our aim is to be your preferred resource for laboratory safety, fostering trust by delivering information that extends beyond the product itself.

Hazard Identification and Personal Protective Equipment (PPE)

A risk assessment is crucial to determine the appropriate PPE for any procedure.[4] The minimum required PPE for handling this compound includes:

  • Body Protection: A standard laboratory coat is required to protect clothing and skin from potential splashes and spills.[5][6][7]

  • Hand Protection: Disposable nitrile gloves are the minimum requirement for incidental contact.[6][7] If prolonged contact is anticipated, consider gloves with greater chemical resistance. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[1][8]

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[6][8] If there is a splash hazard, safety goggles and a face shield should be worn.[5][6][7]

  • Respiratory Protection: If working in a poorly ventilated area or if dust generation is likely, an N95 respirator or a higher level of respiratory protection should be used to prevent inhalation.[5][8]

Quantitative Data Summary

The following table summarizes key safety and physical property data derived from Nicotinic Acid, which should be considered as indicative for this compound until specific data is available.

PropertyValueSource
Hazard Statements H319: Causes serious eye irritation. H402: Harmful to aquatic life.Sigma-Aldrich
Precautionary Statements P264, P273, P280, P305+P351+P338, P337+P313, P501Sigma-Aldrich
Boiling Point Decomposes above >236.6 °CCarl ROTH
Biodegradability Readily biodegradable.Chemos GmbH

Operational Plan: Step-by-Step Guidance

  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[8][9] Keep away from heat and direct sunlight.[10]

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[2][8][10][11]

  • Personal Protective Equipment (PPE): Before handling, ensure all required PPE is worn correctly (see section 1).

  • Dispensing: When weighing or transferring the powder, do so carefully to avoid creating dust.[8] Use appropriate tools (e.g., spatula, weigh paper).

  • Spill Management:

    • Minor Spills: For small spills, mechanically recover the product using a scoop or vacuum, avoiding dust generation.[11] Place the collected material in a suitable, closed container for disposal.[8]

    • Major Spills: In the event of a large spill, evacuate the area and follow your institution's emergency procedures.

  • Hygiene: Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[1][8][11]

  • Waste Collection: Collect all waste material, including contaminated PPE and disposable equipment, in a designated and properly labeled hazardous waste container.

  • Disposal Method: Dispose of the chemical waste through a licensed disposal company.[8] One approved method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[8]

  • Environmental Precautions: Do not allow the product to enter drains or waterways.[1][8]

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_start Start: Review SDS and Procedures ppe Don Appropriate PPE: - Lab Coat - Gloves - Safety Goggles prep_start->ppe setup Prepare Workspace: - Chemical Fume Hood - Spill Kit Ready ppe->setup weigh Weighing and Dispensing setup->weigh experiment Perform Experiment weigh->experiment decontaminate Decontaminate Workspace experiment->decontaminate waste Dispose of Waste: - Chemical Waste - Contaminated PPE decontaminate->waste remove_ppe Remove PPE waste->remove_ppe wash Wash Hands remove_ppe->wash end end wash->end End

Caption: Workflow for Handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.